molecular formula C13H8N2O2 B1272096 4-[(5-Formyl-2-pyridinyl)oxy]benzenecarbonitrile CAS No. 328547-41-7

4-[(5-Formyl-2-pyridinyl)oxy]benzenecarbonitrile

Cat. No.: B1272096
CAS No.: 328547-41-7
M. Wt: 224.21 g/mol
InChI Key: AQJFLLNUQBDTIN-UHFFFAOYSA-N
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Description

4-[(5-Formyl-2-pyridinyl)oxy]benzenecarbonitrile is a useful research compound. Its molecular formula is C13H8N2O2 and its molecular weight is 224.21 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

4-(5-formylpyridin-2-yl)oxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2O2/c14-7-10-1-4-12(5-2-10)17-13-6-3-11(9-16)8-15-13/h1-6,8-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQJFLLNUQBDTIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)OC2=NC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80377328
Record name 4-[(5-formyl-2-pyridinyl)oxy]benzenecarbonitrile
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Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

328547-41-7
Record name 4-[(5-formyl-2-pyridinyl)oxy]benzenecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 4-[(5-Formyl-2-pyridinyl)oxy]benzenecarbonitrile: Properties, Characterization, and Synthetic Insights for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

For researchers, scientists, and drug development professionals, the exploration of novel heterocyclic scaffolds is a cornerstone of innovation. Among these, pyridine-based structures are of paramount importance due to their prevalence in a myriad of bioactive compounds. This technical guide provides a comprehensive overview of the physical, chemical, and spectral properties of 4-[(5-Formyl-2-pyridinyl)oxy]benzenecarbonitrile , a molecule of significant interest due to its unique combination of a cyano-functionalized phenoxy moiety and a reactive formyl group on the pyridine ring.

This compound serves as a versatile building block in medicinal chemistry, offering multiple points for chemical modification. The electron-withdrawing nature of the nitrile group can influence the overall electronic properties and metabolic stability of derivatives, while the aldehyde functionality provides a reactive handle for the synthesis of a wide array of more complex structures, such as Schiff bases, oximes, and hydrazones, or for reductive amination to introduce diverse amine substituents. Such modifications are crucial in the hit-to-lead and lead optimization phases of drug discovery.[1][2] This guide is designed to provide a deep dive into the characteristics of this compound, supported by established principles of organic chemistry and spectroscopy, to empower researchers in their synthetic and drug design endeavors.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in drug discovery, influencing everything from reaction conditions to formulation and bioavailability. While extensive experimental data for this compound is not widely published, we can infer its key properties based on its structure and available data for analogous compounds.

PropertyValue/Expected ValueSource/Basis for Expectation
Molecular Formula C₁₃H₈N₂O₂[3]
Molecular Weight 224.21 g/mol [3]
Appearance Expected to be a solid at room temperatureBased on the rigid, aromatic structure and the properties of similar aromatic aldehydes and nitriles.
Melting Point To be determined experimentally. Likely to be elevated due to its aromatic and polar nature.The presence of polar functional groups (nitrile, aldehyde, ether) and aromatic rings would lead to significant intermolecular forces.
Boiling Point Likely to decompose at higher temperatures before boiling under atmospheric pressure.Many complex organic molecules, especially those with reactive functional groups like aldehydes, are prone to decomposition upon heating.[4]
Solubility Expected to have low solubility in water but good solubility in common organic solvents such as DMSO, DMF, and chlorinated solvents.The largely aromatic and non-polar backbone would limit aqueous solubility, a common trait for many organic compounds used in drug discovery. The presence of the polar nitrile and formyl groups may impart some solubility in polar aprotic solvents.
pKa The pyridine nitrogen is expected to be weakly basic.The ether linkage at the 2-position and the formyl group at the 5-position will influence the basicity of the pyridine nitrogen. The exact value would need to be determined experimentally.

Spectral Characterization: A Roadmap to Structural Verification

Spectroscopic analysis is indispensable for the unambiguous identification and characterization of a synthesized molecule. Below is a guide to the expected spectral data for this compound.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be complex due to the presence of two distinct aromatic rings. The chemical shifts (δ) are predicted based on the electronic environment of the protons.

  • Formyl Proton (-CHO): A singlet is expected in the downfield region, typically between δ 9.5 and 10.5 ppm .[5] This is a highly characteristic signal for an aldehyde proton.

  • Pyridinyl Protons: Three protons on the pyridine ring will likely appear as multiplets or doublets of doublets in the aromatic region, influenced by the electron-withdrawing formyl group and the electron-donating ether linkage.

  • Benzenecarbonitrile Protons: The four protons on the benzene ring are expected to show a characteristic AA'BB' system, appearing as two doublets in the aromatic region, due to the para-substitution pattern.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide valuable information about the carbon skeleton.

  • Formyl Carbon (-CHO): A signal in the highly deshielded region of δ 190-205 ppm is characteristic of an aldehyde carbonyl carbon.[5]

  • Nitrile Carbon (-C≡N): A signal is expected around δ 115-125 ppm .

  • Aromatic Carbons: Multiple signals will be present in the aromatic region (δ 110-160 ppm ), corresponding to the carbons of the pyridine and benzene rings. The chemical shifts will be influenced by the attached functional groups.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying key functional groups.

  • Aldehyde C=O Stretch: A strong, sharp absorption band is expected in the region of 1690-1740 cm⁻¹ .[5]

  • Nitrile C≡N Stretch: A medium to weak, sharp absorption band is anticipated around 2220-2260 cm⁻¹ .

  • Aromatic C-H Stretch: Signals will appear above 3000 cm⁻¹ .

  • Aromatic C=C Stretch: Multiple bands of varying intensity are expected in the 1400-1600 cm⁻¹ region.

  • C-O-C Ether Stretch: An absorption band in the region of 1200-1300 cm⁻¹ would indicate the aryl ether linkage.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. For this compound, the molecular ion peak (M⁺) would be expected at an m/z of approximately 224.21. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by its key functional groups: the formyl group, the pyridine ring, the benzonitrile moiety, and the diaryl ether linkage.

Reactivity of the Formyl Group

The aldehyde functionality is a versatile reactive site.

  • Nucleophilic Addition: The formyl group is susceptible to nucleophilic attack, allowing for the formation of a wide range of derivatives. Common reactions include the formation of imines (Schiff bases) with primary amines, oximes with hydroxylamine, and hydrazones with hydrazines.

  • Reduction: The aldehyde can be readily reduced to a primary alcohol (-CH₂OH) using reducing agents like sodium borohydride (NaBH₄) or through catalytic hydrogenation.[5]

  • Oxidation: The formyl group can be oxidized to a carboxylic acid using various oxidizing agents.

Reactivity of the Pyridine Ring

The pyridine ring can undergo several types of reactions.

  • N-Oxidation: The nitrogen atom of the pyridine ring can be oxidized to an N-oxide.

  • Electrophilic Aromatic Substitution: The pyridine ring is generally less reactive towards electrophilic substitution than benzene. The positions for substitution would be directed by the existing substituents.

Stability

The diaryl ether linkage is generally stable under many reaction conditions. However, cleavage can occur under harsh acidic or basic conditions. The compound should be stored in a cool, dry place, away from strong oxidizing and reducing agents.

Experimental Protocols

The following section outlines generalized, yet detailed, experimental procedures for the synthesis and characterization of this compound, based on established synthetic methodologies for similar compounds.

Synthesis Workflow

A common and effective method for the synthesis of diaryl ethers is the Ullmann condensation or a nucleophilic aromatic substitution (SNAᵣ) reaction. A plausible synthetic route is depicted below:

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product R1 5-Formyl-2-halopyridine Cond Base (e.g., K₂CO₃, Cs₂CO₃) Solvent (e.g., DMF, DMSO) Heat (e.g., 80-120 °C) R1->Cond Reacts with R2 4-Hydroxybenzonitrile R2->Cond P This compound Cond->P Yields

Caption: A potential synthetic workflow for this compound.

Step-by-Step Synthesis Protocol:

  • Reactant Preparation: To a dry reaction vessel, add 5-formyl-2-halopyridine (e.g., 2-chloro-5-formylpyridine) (1.0 eq), 4-hydroxybenzonitrile (1.1 eq), and a suitable base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 eq).

  • Solvent Addition: Add a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Reaction: Heat the reaction mixture with stirring to a temperature between 80-120 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Characterization Workflow

The identity and purity of the synthesized compound should be confirmed using a combination of spectroscopic and analytical techniques.

Characterization_Workflow cluster_synthesis Synthesis cluster_analysis Analytical Techniques Synth Synthesized Compound NMR ¹H and ¹³C NMR Synth->NMR Structural Elucidation IR FT-IR Spectroscopy Synth->IR Functional Group Identification MS Mass Spectrometry (LC-MS, HRMS) Synth->MS Molecular Weight Confirmation MP Melting Point Analysis Synth->MP Purity Assessment EA Elemental Analysis Synth->EA Elemental Composition

Caption: A comprehensive workflow for the characterization of the synthesized compound.

Safety and Handling

While specific toxicity data for this compound is not available, it is prudent to handle this compound with the standard precautions for laboratory chemicals.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a molecule with significant potential in the field of drug discovery and medicinal chemistry. Its combination of a stable diaryl ether linkage with reactive formyl and versatile nitrile functionalities makes it an attractive scaffold for the synthesis of compound libraries for biological screening. This guide provides a foundational understanding of its expected physical and chemical properties, a roadmap for its spectral characterization, and a practical approach to its synthesis. As with any novel compound, further experimental investigation is crucial to fully elucidate its properties and potential applications.

References

  • Studies on the Mechanism of Action of 2-Formyl-4-pyrrolidinopyridine: Isolation and Characterization of a Reactive Intermediate. The Journal of Organic Chemistry. [Link]

  • Introduction of the Formyl Group at the meta- or para-Position of Pyridines Through Regioselectivity Switch. CCS Chemistry. [Link]

  • Introduction of the Formyl Group at the meta- or para-Position of Pyridines Through Regioselectivity Switch. ChemRxiv. [Link]

  • PubChem SID: 22405111. PubChem. [Link]

  • Unveiled reactivity of masked diformylmethane with enamines forming resonance-assisted hydrogen bonding leads to di-meta-substituted pyridines. ResearchGate. [Link]

  • Aldehyde. Wikipedia. [Link]

  • Design, synthesis and biological evaluation of N-pyridinyl ureidobenzenesulfonates and their hydrochloride salts as novel water-soluble dihydroorotate dehydrogenase inhibitors inducing differentiation of acute myeloid leukemia cells. National Center for Biotechnology Information. [Link]

  • Synthesis, Characterization and Cytotoxicity Evaluation of Some Novel Pyridine Derivatives. ResearchGate. [Link]

  • 4-Formyl-3-methoxybenzonitrile. PubChem. [Link]

  • C–H Functionalization of Pyridines via Oxazino Pyridine Intermediates: Switching to para-Selectivity under Acidic Conditions. Journal of the American Chemical Society. [Link]

  • 4-Methoxybenzonitrile. PubChem. [Link]

  • Heteroaromatic Diazirines in Material and Medicinal Chemistry. Encyclopedia.pub. [Link]

  • Synthesis and Characterization of 5-(p-nitro benzyl)-2,3-dihydro-1,3,4-oxadiazole-2-one: A Possible Prosthetic Group for Indirect Radiolabeling of Carbonyl-Containing Compounds. European Journal of Advanced Chemistry Research. [Link]

  • An efficient synthesis and antimicrobial evaluation of 5-alkenyl- and 5-styryl-1,2,4-oxadiazoles. ResearchGate. [Link]

  • Experimental Characterization of the Pyridine:Acetylene Co-crystal and Implications for Titan’s Surface. ACS Earth and Space Chemistry. [Link]

  • 4-(4-Formylphenoxy)benzonitrile. PubChem. [Link]

  • Triclopyr. PubChem. [Link]

  • Synthesis of 4,5-dihydroxyphthalonitrile. ResearchGate. [Link]

  • Synthesis and Ring-Chain Tautomerism of 1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic Acid. MDPI. [Link]

  • Facile Synthesis of 3-Formyl-2,2,5,5-tetramethyl-1-oxypyrroline. ResearchGate. [Link]

  • 4-[(E)-2-(4-formylphenyl)ethenyl]benzonitrile. SpectraBase. [Link]

  • 4-[(E)-2-(4-formylphenyl)ethenyl]benzonitrile. SpectraBase. [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 4-[(5-Formyl-2-pyridinyl)oxy]benzenecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed technical overview of the essential spectroscopic data required for the unequivocal structural identification and characterization of the novel compound, 4-[(5-Formyl-2-pyridinyl)oxy]benzenecarbonitrile. Designed for researchers and professionals in drug development and chemical synthesis, this document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the target molecule. Furthermore, it details the underlying principles and standard experimental protocols for acquiring this critical information.

The structural elucidation of newly synthesized molecules is a cornerstone of modern chemical research and development. Each spectroscopic technique provides a unique piece of the structural puzzle. By combining the insights from NMR, IR, and MS, a complete and unambiguous picture of the molecule's architecture can be assembled. This guide will walk you through the expected spectral features of this compound, providing a valuable reference for those undertaking its synthesis and analysis.

Molecular Structure and Numbering Scheme

For clarity throughout this guide, the following numbering scheme will be used for the atoms in this compound.

G cluster_pyridine Pyridine Ring cluster_benzonitrile Benzonitrile Ring N1 N1 C2 C2 N1->C2 C3 C3 C2->C3 O_ether O_ether C2->O_ether C4 C4 C3->C4 H3 H3 C3->H3 C5 C5 C4->C5 H4 H4 C4->H4 C6 C6 C5->C6 C_formyl C_formyl C5->C_formyl C6->N1 H6 H6 C6->H6 H_formyl H_formyl C_formyl->H_formyl O_formyl O_formyl C_formyl->O_formyl O C7 C7 C8 C8 C7->C8 C9 C9 C8->C9 H8 H8 C8->H8 C10 C10 C9->C10 H9 H9 C9->H9 C11 C11 C10->C11 C_cyano C_cyano C10->C_cyano C12 C12 C11->C12 H11 H11 C11->H11 C12->C7 H12 H12 C12->H12 N_cyano N_cyano C_cyano->N_cyano N O_ether->C7

Caption: Numbering scheme for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will reveal the number of different types of protons and their neighboring environments. The electron-withdrawing nature of the formyl group, the nitrile group, and the pyridine nitrogen will significantly influence the chemical shifts of the aromatic protons, generally shifting them to a higher frequency (downfield).

Proton(s) Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Justification
H-formyl9.9 - 10.1Singlet (s)N/AAldehydic protons are highly deshielded and typically appear in this region.
H68.5 - 8.7Doublet (d)~2.5Located ortho to the pyridine nitrogen, leading to significant deshielding.
H48.1 - 8.3Doublet of doublets (dd)~8.5, ~2.5Coupled to both H3 and H6.
H8, H127.7 - 7.9Doublet (d)~9.0Protons ortho to the electron-withdrawing cyano group are deshielded.
H9, H117.2 - 7.4Doublet (d)~9.0Protons ortho to the ether oxygen are slightly shielded relative to those ortho to the nitrile.
H37.1 - 7.3Doublet (d)~8.5Coupled to H4.

Experimental Protocol for ¹H NMR:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Number of scans: 16-32

    • Relaxation delay: 1-2 seconds

    • Pulse angle: 30-45 degrees

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift scale to the residual solvent peak.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule.

Carbon(s) Predicted Chemical Shift (ppm) Justification
C-formyl190 - 192The carbonyl carbon of an aromatic aldehyde.
C2163 - 165Attached to the electronegative ether oxygen and adjacent to the pyridine nitrogen.
C5155 - 157Attached to the electron-withdrawing formyl group.
C7154 - 156Attached to the ether oxygen.
C4140 - 142Aromatic carbon in the pyridine ring.
C6138 - 140Aromatic carbon in the pyridine ring.
C9, C11133 - 135Aromatic carbons ortho to the cyano group.
C-cyano118 - 120The carbon of the nitrile group.
C3115 - 117Aromatic carbon in the pyridine ring.
C8, C12114 - 116Aromatic carbons meta to the cyano group.
C10108 - 110The carbon bearing the cyano group.

Experimental Protocol for ¹³C NMR:

  • Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be beneficial.

  • Instrumentation: Use the same NMR spectrometer.

  • Acquisition Parameters:

    • Proton-decoupled experiment.

    • Number of scans: 1024 or more, due to the low natural abundance of ¹³C.

    • Relaxation delay: 2-5 seconds.

  • Processing: Similar to ¹H NMR processing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Vibrational Mode Predicted Absorption Range (cm⁻¹) Functional Group
C-H stretch (aromatic)3100 - 3000Aromatic C-H
C-H stretch (aldehyde)2850 - 2800 and 2750 - 2700Aldehyde C-H
C≡N stretch (nitrile)2240 - 2220Nitrile
C=O stretch (aldehyde)1710 - 1690Aldehyde Carbonyl
C=C and C=N stretch (aromatic)1600 - 1450Pyridine and Benzene rings
C-O-C stretch (ether)1260 - 1200 (asymmetric) and 1070 - 1020 (symmetric)Aryl ether

Experimental Protocol for IR Spectroscopy (ATR):

  • Sample Preparation: Place a small amount of the solid sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: Record a background spectrum of the clean ATR crystal.

  • Sample Scan: Acquire the spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background.

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups in the molecule.

G Start Start Sample Place solid sample on ATR crystal Start->Sample Background Acquire background spectrum Sample->Background SampleScan Acquire sample spectrum Background->SampleScan Analysis Analyze absorption bands SampleScan->Analysis End End Analysis->End

Caption: Workflow for ATR-IR Spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. It also offers structural clues through the analysis of fragmentation patterns.

Predicted Mass Spectral Data:

  • Molecular Formula: C₁₃H₈N₂O₂

  • Exact Mass: 224.0586 g/mol

  • Molecular Ion Peak [M]⁺•: m/z = 224

Predicted Fragmentation Pathway:

The molecule is expected to fragment at its weakest bonds under electron impact or collision-induced dissociation.

G M [M]+• m/z = 224 F1 [M-CHO]+• m/z = 195 M->F1 - CHO F2 [C7H4NO]+• m/z = 118 M->F2 Ether cleavage F3 [C6H3N2O]+• m/z = 119 M->F3 Ether cleavage

Caption: Predicted major fragmentation pathways for this compound.

Experimental Protocol for Mass Spectrometry (ESI-MS):

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. For fragmentation data, perform a tandem MS (MS/MS) experiment by selecting the molecular ion peak (m/z 224) and subjecting it to collision-induced dissociation.

  • Data Analysis: Determine the molecular weight from the molecular ion peak and propose structures for the major fragment ions.

Conclusion: A Unified Approach to Structural Verification

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural confirmation of this compound. The predicted data serves as a benchmark for researchers, enabling them to confidently interpret their experimental results. The synergy between NMR, IR, and MS is crucial; while NMR defines the carbon-hydrogen framework, IR confirms the presence of key functional groups, and MS provides the molecular weight and fragmentation map. This multi-faceted approach ensures the scientific integrity of the data and the unequivocal identification of the target compound.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structural Confirmation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Integration Data Integration & Interpretation NMR->Data_Integration IR->Data_Integration MS->Data_Integration Structure_Confirmed Structure Confirmed Data_Integration->Structure_Confirmed

Caption: Overall workflow for synthesis and structural confirmation.

References

  • Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
  • National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

  • Spectral Database for Organic Compounds (SDBS). (n.d.). National Institute of Advanced Industrial Science and Technology (AIST), Japan. Retrieved from [Link]

CAS number and molecular weight of 4-[(5-Formyl-2-pyridinyl)oxy]benzenecarbonitrile.

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-[(5-Formyl-2-pyridinyl)oxy]benzenecarbonitrile, a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. We will delve into its chemical properties, a robust synthesis protocol, expected analytical characterization, and the scientific rationale for its potential applications in drug discovery.

Core Molecular Attributes

This compound is a diaryl ether distinguished by a trifunctional arrangement: a pyridine ring, a benzonitrile moiety, and an aldehyde group. This unique combination of functional groups bestows upon it a specific electronic profile and steric configuration, making it a valuable scaffold for chemical exploration.

Physicochemical Properties

The fundamental properties of the molecule are summarized below. These values are critical for experimental design, including solvent selection, reaction stoichiometry, and analytical characterization.

PropertyValueSource
CAS Number 328547-41-7
Molecular Formula C₁₃H₈N₂O₂[1]
Molecular Weight 224.21 g/mol [1]
Canonical SMILES C1=CC(=NC(=C1)C=O)OC2=CC=C(C=C2)C#NN/A
InChI Key Not Publicly AvailableN/A

Synthesis and Mechanistic Considerations

The primary retrosynthetic disconnection for this molecule is the ether linkage, suggesting a nucleophilic aromatic substitution (SNAr) reaction. The electron-deficient nature of the pyridine ring, further activated by the formyl group, makes it susceptible to nucleophilic attack. A plausible and efficient method for constructing the C-O-C diaryl ether bond is a modified Ullmann condensation or a related SNAr reaction.

Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution

This protocol is based on established methodologies for the synthesis of related pyridinyl aryl ethers, such as the preparation of 4-((5-(methylsulfonyl)-2-pyridinyl)oxy)benzonitrile[2]. The key principle is the reaction of an activated halopyridine with a phenoxide.

Reactants:

  • 6-chloro-3-pyridinecarboxaldehyde (or 6-bromo-3-pyridinecarboxaldehyde)

  • 4-cyanophenol

  • Potassium carbonate (K₂CO₃) or Potassium tert-butoxide (t-BuOK)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) as solvent

Step-by-Step Procedure:

  • Preparation of Phenoxide: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add 4-cyanophenol (1.0 eq) and anhydrous DMF.

  • Base Addition: While stirring under an inert nitrogen atmosphere, add finely ground potassium carbonate (1.5 eq) or potassium tert-butoxide (1.2 eq) portion-wise at room temperature. The formation of the potassium 4-cyanophenoxide salt should be observed.

  • Addition of Pyridine Substrate: Add 6-chloro-3-pyridinecarboxaldehyde (1.0 eq) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to 80-120 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water. This will precipitate the crude product.

  • Purification: Collect the solid product by vacuum filtration and wash thoroughly with water to remove inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel to yield pure this compound.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents the oxidation of the aldehyde and phenoxide intermediates at elevated temperatures.

  • Aprotic Polar Solvent: DMF or DMSO is used to solubilize the reactants, particularly the ionic phenoxide intermediate, and to facilitate the SNAr reaction, which proceeds more rapidly in polar aprotic media.

  • Base: Anhydrous potassium carbonate is a sufficiently strong base to deprotonate the phenol, forming the nucleophilic phenoxide. T-BuOK is a stronger, non-nucleophilic base that can be used to ensure complete and rapid phenoxide formation[2].

  • Halogen Choice: A 6-halopyridine is used as the electrophile. The halogen at the 2-position of the pyridine ring is activated towards nucleophilic substitution by the ring nitrogen. The electron-withdrawing formyl group at the 5-position further enhances this activation.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction Process cluster_workup Purification R1 6-Chloro-3-pyridinecarboxaldehyde P3 Add 6-Chloro-3-pyridinecarboxaldehyde R1->P3 R2 4-Cyanophenol P1 Mix 4-Cyanophenol, Base, and Solvent R2->P1 Base K₂CO₃ / t-BuOK Base->P1 Solvent DMF / DMSO Solvent->P1 P2 Formation of Potassium 4-Cyanophenoxide P1->P2 Deprotonation P4 Heat (80-120°C) Monitor by TLC/HPLC P2->P4 P3->P4 SNAr Reaction W1 Cool and Quench with Ice Water P4->W1 W2 Filter Crude Product W1->W2 Precipitation W3 Recrystallization or Column Chromatography W2->W3 Product This compound W3->Product

Caption: Synthetic workflow for this compound.

Analytical Characterization (Expected)

While experimental spectral data for this specific compound is not widely available in public databases, its structure allows for the prediction of key analytical signatures.

Expected Spectroscopic Data:
  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • Aldehyde Proton (-CHO): A singlet in the downfield region, expected around δ 9.8-10.1 ppm.

    • Aromatic Protons: A complex multiplet pattern between δ 7.0-8.8 ppm. The protons on the benzonitrile ring will likely appear as two doublets (an AA'BB' system) around δ 7.2-7.8 ppm. The three protons on the pyridine ring will show characteristic shifts and coupling constants.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

    • Aldehyde Carbonyl: A resonance around δ 190-195 ppm.

    • Nitrile Carbon: A resonance in the range of δ 115-120 ppm.

    • Aromatic Carbons: Multiple signals between δ 110-165 ppm, including the carbon attached to the ether oxygen (ipso-carbon), which will be shifted downfield.

  • FTIR (Fourier-Transform Infrared Spectroscopy):

    • Aldehyde C=O Stretch: A strong, sharp absorption band around 1700-1715 cm⁻¹.

    • Nitrile C≡N Stretch: A sharp, medium-intensity band around 2220-2230 cm⁻¹.

    • Aryl Ether C-O-C Stretch: Characteristic absorptions in the fingerprint region, typically around 1240-1260 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric).

    • Aromatic C-H & C=C Stretches: Signals above 3000 cm⁻¹ and in the 1450-1600 cm⁻¹ region, respectively.

  • Mass Spectrometry (MS):

    • Molecular Ion (M⁺): An exact mass corresponding to the molecular formula C₁₃H₈N₂O₂ would be expected at m/z 224.0586 (for the monoisotopic mass).

Relevance and Applications in Drug Discovery

The structural motifs within this compound are of significant interest in medicinal chemistry. Both pyridine and benzonitrile are considered "privileged scaffolds" and are present in numerous FDA-approved drugs.[3][4][5]

The Role of the Pyridine Scaffold

The pyridine ring is a bioisostere of a benzene ring, but the nitrogen atom introduces key differences.[5] It can act as a hydrogen bond acceptor, improving solubility and allowing for specific interactions with biological targets like enzymes and receptors.[6][7] The incorporation of a pyridine scaffold is a common strategy in drug design to modulate a molecule's pharmacokinetic and pharmacodynamic properties.[3][6]

The Role of the Benzonitrile Moiety

The benzonitrile group is a versatile pharmacophore. The nitrile functional group is a well-established bioisostere for other functionalities, such as carbonyl groups or even a phenyl ring itself. It is relatively stable metabolically and can act as a hydrogen bond acceptor.[8] Its rigid, linear geometry can provide directional interactions within a binding pocket.

Bioisosterism Pyridine Pyridine Ring Nitrogen Atom • Hydrogen Bond Acceptor • Improves Solubility • Modulates Metabolism Benzene Benzene Ring • Lipophilic • Aromatic Interactions Pyridine->Benzene Bioisosteric Replacement Benzonitrile Benzonitrile Moiety Nitrile Group • H-Bond Acceptor • Carbonyl Mimic • Metabolically Stable Benzonitrile->Benzene Bioisosteric Replacement

Caption: Bioisosteric relationships of core structural motifs.

Potential as a Chemical Probe or Drug Scaffold

The combination of these features in a single molecule, along with the reactive aldehyde "handle," makes this compound a promising starting point for library synthesis. The aldehyde can be readily converted into a variety of other functional groups (e.g., amines via reductive amination, carboxylic acids via oxidation, or alkenes via Wittig reactions), allowing for systematic exploration of the chemical space around this diaryl ether core. This positions the compound as a valuable intermediate for developing novel chemical probes or lead compounds for various therapeutic targets.

References

  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. R Discovery. [Link]

  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. ResearchGate. [Link]

  • PubChem. PubChem SID: 22405111. [Link]

  • De, S., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Medicinal Chemistry. [Link]

  • Daina, A., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Journal of Medicinal Chemistry. [Link]

  • De, S., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. National Center for Biotechnology Information. [Link]

  • PrepChem. Synthesis of 4-((5-(methylsulfonyl)-2-pyridinyl)oxy)benzonitrile. [Link]

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A Technical Guide to the Solubility of 4-[(5-Formyl-2-pyridinyl)oxy]benzenecarbonitrile in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 4-[(5-Formyl-2-pyridinyl)oxy]benzenecarbonitrile. In the absence of extensive published empirical data, this document establishes a predictive framework for solubility based on the molecule's structural attributes and the fundamental principles of solvent-solute interactions. It serves as a vital resource for researchers, scientists, and drug development professionals by offering a theoretical foundation, a predictive solubility profile across a range of common organic solvents, and detailed, field-proven experimental protocols for the empirical determination of solubility. This guide is designed to empower laboratory professionals to make informed decisions regarding solvent selection for synthesis, purification, formulation, and analytical characterization.

Introduction: Understanding the Molecule

This compound is a multifaceted organic molecule incorporating several key functional groups that dictate its physicochemical properties, including a pyridine ring, a benzonitrile moiety, an ether linkage, and a formyl (aldehyde) group. The unique arrangement of these functionalities results in a molecule with a distinct polarity profile, influencing its behavior in various solvent environments. A thorough understanding of its solubility is paramount for its application in medicinal chemistry and materials science, where it may serve as a critical intermediate or a final active compound.

The structural complexity necessitates a robust strategy for solvent selection in processes such as reaction chemistry, crystallization, and formulation. This guide provides the foundational knowledge and practical methodologies to navigate these challenges effectively.

Physicochemical Properties and Solubility Prediction

The solubility of a compound is governed by the principle of "like dissolves like," which implies that substances with similar polarities and intermolecular forces are more likely to be miscible. The structure of this compound suggests a molecule of moderate to high polarity.

Structural Analysis:

  • Pyridine Ring: A heterocyclic aromatic amine that is weakly basic and polar. The nitrogen atom can act as a hydrogen bond acceptor.[1][2][3]

  • Benzonitrile Group: A benzene ring substituted with a nitrile (-C≡N) group. This group is strongly polar and can act as a hydrogen bond acceptor. Benzonitrile itself is a moderately polar solvent.[4]

  • Aromatic Ether Linkage (-O-): The ether group introduces polarity and can act as a hydrogen bond acceptor.[5] Aromatic ethers are generally stable and less reactive than their aliphatic counterparts.

  • Formyl Group (-CHO): The aldehyde group is polar due to the carbonyl (C=O) bond. The oxygen atom is a hydrogen bond acceptor.

Overall Molecular Polarity: The combination of these polar functional groups suggests that this compound will exhibit poor solubility in nonpolar solvents and progressively better solubility in polar solvents. The presence of multiple hydrogen bond acceptors (the pyridine nitrogen, ether oxygen, nitrile nitrogen, and carbonyl oxygen) indicates that it will interact favorably with protic solvents capable of hydrogen bonding.

Diagram: Key Structural Features Influencing Solubility

G cluster_molecule This compound cluster_properties Physicochemical Drivers of Solubility mol Placeholder for 2D structure image Polarity High Polarity HBA Hydrogen Bond Acceptor Sites Nitrile Nitrile Group (-CN) Polarity->Nitrile strong dipole Pyridine Pyridine Nitrogen Polarity->Pyridine dipole Ether Ether Oxygen (-O-) Polarity->Ether dipole Formyl Formyl Group (-CHO) Polarity->Formyl strong dipole HBA->Nitrile HBA->Pyridine HBA->Ether HBA->Formyl

Caption: Physicochemical properties of the target molecule.

Predicted Solubility Profile

Based on the structural analysis, a qualitative prediction of solubility in common organic solvents is presented in Table 1. Solvents are categorized by their polarity and hydrogen bonding capability.

Table 1: Predicted Solubility of this compound

Solvent ClassExample SolventsPolarity Index (P')Dielectric Constant (ε)Predicted SolubilityRationale
Nonpolar Hexane, Cyclohexane, Toluene0.1 - 2.41.9 - 2.4Very Low to InsolubleSignificant mismatch in polarity; lack of favorable intermolecular interactions.
Polar Aprotic Dichloromethane (DCM), Ethyl Acetate, Acetone, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)3.1 - 7.26.0 - 47.0Moderate to HighFavorable dipole-dipole interactions. Solubility expected to increase with solvent polarity (DCM < Ethyl Acetate < Acetone < ACN < DMF < DMSO).
Polar Protic Methanol, Ethanol, Isopropanol3.9 - 5.119.9 - 32.7Moderate to HighFavorable dipole-dipole interactions and hydrogen bonding between the solvent's hydroxyl group and the molecule's acceptor sites.

Note: Polarity Index and Dielectric Constant values are approximate and sourced from various compilations.

Experimental Protocols for Solubility Determination

To move from prediction to empirical data, rigorous experimental determination is essential. The Isothermal Saturation Method, also known as the shake-flask method, is a robust and widely accepted technique for measuring equilibrium solubility.

Isothermal Saturation (Shake-Flask) Method

This gravimetric method directly measures the concentration of a saturated solution at a constant temperature.

Materials and Equipment:

  • This compound (solute)

  • Selected organic solvents (high purity)

  • Analytical balance (±0.01 mg)

  • Glass vials with PTFE-lined screw caps

  • Temperature-controlled orbital shaker or magnetic stirrer

  • Calibrated volumetric flasks and pipettes

  • Syringes with compatible solvent-resistant membrane filters (e.g., 0.22 µm PTFE)

  • Drying oven or vacuum oven

Protocol:

  • Preparation: Add an excess amount of the solid compound to a pre-weighed vial. The excess solid is crucial to ensure that equilibrium with the solid phase is maintained.

  • Solvent Addition: Accurately add a known volume or mass of the selected solvent to the vial.

  • Equilibration: Seal the vial tightly and place it in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached. The system is at equilibrium when the concentration of the dissolved solute remains constant over time.

  • Sedimentation: After equilibration, cease agitation and allow the vial to stand undisturbed in the temperature-controlled environment for at least 2-4 hours to allow the excess solid to settle.

  • Sample Collection: Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a syringe. Immediately filter the solution through a 0.22 µm syringe filter into a pre-weighed collection vial to remove any undissolved microparticles.

  • Solvent Evaporation: Weigh the vial containing the filtered saturated solution. Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause degradation of the compound.

  • Quantification: Once the solvent is fully evaporated, re-weigh the vial. The mass of the remaining solid represents the amount of solute dissolved in the volume of solvent taken.

  • Calculation: Calculate the solubility, typically expressed in g/L or mg/mL, using the mass of the dissolved solid and the volume of the supernatant collected.

Diagram: Isothermal Saturation Workflow

G start Start prep 1. Add Excess Solid & Known Volume of Solvent to Vial start->prep equilibrate 2. Equilibrate (24-48h at constant T°) prep->equilibrate sediment 3. Sedimentation (2-4h at constant T°) equilibrate->sediment sample 4. Withdraw & Filter Supernatant (0.22 µm) sediment->sample weigh1 5. Weigh Filtered Saturated Solution sample->weigh1 evaporate 6. Evaporate Solvent weigh1->evaporate weigh2 7. Weigh Dry Solute evaporate->weigh2 calculate 8. Calculate Solubility (mg/mL or g/L) weigh2->calculate end End calculate->end

Caption: Workflow for the Isothermal Saturation Method.

Spectrophotometric Method (Alternative)

If the compound has a distinct UV-Vis chromophore and does not aggregate at high concentrations, a spectrophotometric method can be employed for quantification. This requires the initial creation of a calibration curve.

Protocol:

  • Calibration Curve: Prepare a series of standard solutions of known concentrations of the compound in the solvent of interest. Measure the absorbance of each standard at the wavelength of maximum absorbance (λ_max). Plot absorbance versus concentration to create a calibration curve and determine the linear regression equation (Beer's Law).

  • Saturated Solution Preparation: Follow steps 1-5 of the Isothermal Saturation Method.

  • Dilution: Accurately dilute a small volume of the filtered saturated solution with the same solvent to bring its concentration within the linear range of the calibration curve.

  • Measurement: Measure the absorbance of the diluted solution.

  • Calculation: Use the calibration curve equation to determine the concentration of the diluted sample. Multiply this value by the dilution factor to find the concentration of the original saturated solution, which represents the solubility.

Good Laboratory Practices (GLP) and Data Integrity

For the generation of reliable and reproducible solubility data, adherence to Good Laboratory Practices is imperative.

  • Documentation: Maintain meticulous records of all experimental parameters, including compound batch number, solvent purity, temperature, equilibration time, and all measurements.

  • Equipment Calibration: Ensure all equipment, particularly analytical balances, thermometers, and volumetric glassware, are properly calibrated.

  • Temperature Control: Maintain and verify the stability of the temperature-controlled environment, as solubility is highly temperature-dependent.

  • Purity: Use solutes of the highest possible purity and high-purity solvents to avoid erroneous results.

  • Replicates: Perform each solubility measurement in triplicate to ensure precision and to identify any potential outliers.

Conclusion

References

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A Technical Guide to the Medicinal Chemistry Applications of 4-[(5-Formyl-2-pyridinyl)oxy]benzenecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The confluence of privileged structural motifs in a single molecular framework often signals the potential for significant biological activity. 4-[(5-Formyl-2-pyridinyl)oxy]benzenecarbonitrile is one such molecule, integrating a pyridine ring, a benzonitrile group, and a reactive formyl moiety. While this specific compound is not extensively documented in current literature, an analysis of its constituent parts provides a strong rationale for its exploration in medicinal chemistry. This guide deconstructs the molecule's architecture, proposes high-potential therapeutic applications based on established drug design principles, and provides actionable synthetic and screening strategies for its development as a novel therapeutic agent. The pyridine and benzonitrile components are prevalent in FDA-approved drugs, offering favorable pharmacokinetics and target interaction profiles, particularly in oncology and neurology.[1][2][3][4] The ether linkage provides structural flexibility, while the formyl group serves as a versatile synthetic handle and a potential point for covalent interaction with biological targets. This document serves as a foundational blueprint for research programs aiming to unlock the therapeutic promise of this intriguing scaffold.

Molecular Architecture: A Synthesis of Privileged Scaffolds

The therapeutic potential of this compound can be inferred by dissecting its key structural components. Each moiety contributes distinct physicochemical properties that are highly valued in modern drug discovery.

  • The Pyridine Ring: As the second most common nitrogen-containing heterocycle in FDA-approved drugs, the pyridine nucleus is a well-established pharmacophore.[1][2][4] Its nitrogen atom acts as a hydrogen bond acceptor, facilitating strong interactions with biological targets.[3] Furthermore, the pyridine ring can enhance metabolic stability and improve the overall pharmacokinetic profile of a drug candidate.[3] Its inclusion in numerous kinase inhibitors highlights its utility in oncology.[5]

  • The Benzonitrile Moiety: The benzonitrile group is a versatile functional group in medicinal chemistry. The nitrile's linear geometry and strong dipole moment allow it to act as a potent hydrogen bond acceptor.[6] It is often employed as a bioisostere for carbonyl groups or even entire phenyl rings.[6][7] The electron-withdrawing nature of the nitrile can also influence the electronic properties of the aromatic ring, potentially enhancing π-π stacking interactions with protein targets.[6][8] Benzonitrile derivatives have found applications as kinase inhibitors, antiviral agents, and treatments for central nervous system (CNS) disorders.[7][9]

  • The Formyl Group: The aldehyde functionality of the formyl group is a key feature that offers multiple strategic advantages. Firstly, it is a reactive electrophile that can participate in covalent bond formation with nucleophilic residues (such as lysine or cysteine) on a protein target, leading to irreversible or slowly reversible inhibition. Secondly, it serves as an excellent synthetic handle for the generation of diverse chemical libraries through reactions like reductive amination, Wittig reactions, and condensations. This allows for rapid exploration of the structure-activity relationship (SAR).

  • The Ether Linkage: The ether bond connecting the pyridine and benzene rings provides rotational flexibility. This allows the molecule to adopt various conformations, which can be crucial for optimal binding to a target protein.

Below is a diagram illustrating the key pharmacophoric features of the core scaffold.

Pharmacophore_Analysis cluster_molecule This compound cluster_features mol pyridine Pyridine: - H-bond acceptor - Metabolic stability - Aromatic interactions pyridine->mol benzonitrile Benzonitrile: - H-bond acceptor - Bioisostere - π-π stacking benzonitrile->mol formyl Formyl Group: - Covalent modification - Synthetic handle formyl->mol ether Ether Linkage: - Conformational flexibility ether->mol

Caption: Key pharmacophoric features of the title compound.

Potential Therapeutic Applications: Rationale and Strategy

The unique combination of functional groups in this compound makes it a promising scaffold for several therapeutic areas.

Oncology: Kinase Inhibition

Rationale: The pyridine and benzonitrile moieties are common features in a multitude of approved and investigational kinase inhibitors. Pyridine derivatives have shown promise as potent kinase inhibitors, which are crucial in cancer therapy.[5] The pyridine nitrogen can form a critical hydrogen bond with the "hinge" region of the kinase ATP-binding pocket. The benzonitrile group can occupy hydrophobic pockets and contribute to binding affinity through polar interactions. The most compelling feature for this application is the formyl group, which can be leveraged to develop covalent irreversible inhibitors by targeting a non-catalytic cysteine residue near the active site, a strategy that has led to highly potent and selective drugs.[10]

Potential Targets:

  • Fibroblast Growth Factor Receptors (FGFRs)

  • Bruton's Tyrosine Kinase (BTK)

  • Epidermal Growth Factor Receptor (EGFR) with susceptible cysteine mutations.

Proposed Mechanism of Action (Covalent Inhibition):

Kinase_Inhibition_MoA cluster_kinase Kinase Active Site cluster_inhibitor Inhibitor Scaffold hinge Hinge Region (Backbone NH) pocket Hydrophobic Pocket cysteine Cysteine Residue (-SH) pyridine Pyridine Moiety pyridine->hinge H-Bond benzonitrile Benzonitrile Moiety benzonitrile->pocket Hydrophobic/ Polar Interaction formyl Formyl Group (or derivative) formyl->cysteine Covalent Bond Formation

Caption: Proposed binding mode for covalent kinase inhibition.

Strategy for Initial Exploration:

  • Screen the parent compound against a broad panel of kinases to identify initial hits.

  • Synthesize a small library of analogs by modifying the formyl group (e.g., converting it to an acrylamide) to enhance its reactivity towards cysteine.

  • Perform IC50 determinations on promising hits.

  • Conduct mass spectrometry-based assays to confirm covalent modification of the target kinase.

Central Nervous System (CNS) Disorders

Rationale: Both pyridine and benzonitrile scaffolds are present in drugs targeting the CNS. For instance, pyridine analogs have been developed as potent neuronal nicotinic acetylcholine receptor (nAChR) modulators.[11] Additionally, benzonitrile-containing compounds have been identified as negative allosteric modulators (NAMs) of metabotropic glutamate receptor 5 (mGluR5), a target for psychiatric diseases like anxiety and depression.[9] The polarity and hydrogen bonding capacity of the core scaffold make it a plausible candidate for crossing the blood-brain barrier and interacting with CNS targets.

Potential Targets:

  • Metabotropic Glutamate Receptor 5 (mGluR5)

  • Nicotinic Acetylcholine Receptors (nAChRs)

  • Monoamine Oxidase (MAO)

Strategy for Initial Exploration:

  • Evaluate the compound in radioligand binding assays for a panel of CNS receptors.

  • Perform functional cell-based assays (e.g., calcium flux assays for mGluR5) to determine agonist or antagonist activity.

  • Assess the compound's ability to cross the blood-brain barrier using in vitro models (e.g., PAMPA) followed by in vivo pharmacokinetic studies in rodents.

Synthetic Accessibility and Library Generation

The utility of a scaffold is intrinsically linked to its synthetic tractability. The title compound can be readily synthesized, and its formyl group provides a convenient anchor point for creating a diverse library of analogs to explore structure-activity relationships (SAR).

Proposed Synthesis: A plausible synthetic route involves a nucleophilic aromatic substitution (SNAr) reaction between 4-cyanophenol and 2-chloro-5-formylpyridine.

Library Generation Workflow: The formyl group is an ideal starting point for diversification.

Library_Synthesis_Workflow cluster_reactions Derivatization Reactions cluster_products Analog Library start 4-[(5-Formyl-2-pyridinyl)oxy] benzenecarbonitrile reductive_amination Reductive Amination (R-NH2, NaBH(OAc)3) start->reductive_amination wittig Wittig Reaction (Phosphonium Ylides) start->wittig condensation Condensation (e.g., with Hydrazines) start->condensation amines Secondary/Tertiary Amines reductive_amination->amines alkenes Substituted Alkenes wittig->alkenes hydrazones Hydrazones/Heterocycles condensation->hydrazones screening Biological Screening (e.g., Kinase Panel) amines->screening alkenes->screening hydrazones->screening

Caption: Workflow for library generation from the core scaffold.

Key Experimental Protocols

To ensure scientific rigor, all initial screening efforts must be based on robust, self-validating protocols.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol outlines a general method for assessing the inhibition of a specific kinase.

Objective: To determine the IC50 value of this compound against a target kinase.

Materials:

  • Target kinase enzyme

  • Kinase-specific substrate peptide

  • ATP

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compound dissolved in DMSO

  • Positive control inhibitor (e.g., Staurosporine)

  • 384-well white assay plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM. Dilute further in assay buffer to achieve the desired final concentrations (e.g., 100 µM to 1 nM).

  • Kinase Reaction: a. To each well of a 384-well plate, add 2.5 µL of the test compound dilution or control (DMSO for 0% inhibition, positive control for 100% inhibition). b. Add 2.5 µL of a 2X kinase/substrate mixture in assay buffer. c. Initiate the reaction by adding 5 µL of a 2X ATP solution (final concentration should be at or near the Km for the specific kinase). d. Incubate the plate at room temperature for 60 minutes.

  • ADP Detection: a. Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. b. Incubate at room temperature for 40 minutes. c. Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate a luciferase reaction. d. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: a. Normalize the data using the 0% and 100% inhibition controls. b. Plot the percent inhibition versus the logarithm of the compound concentration. c. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Self-Validation System: The inclusion of positive and negative controls on every plate ensures the validity of the assay run. The Z'-factor should be calculated for each plate to assess assay quality.

Data Presentation

Quantitative data from initial screening should be summarized in a clear, tabular format to facilitate SAR analysis.

Table 1: Hypothetical SAR Data for Kinase Inhibition

Compound IDR-Group (at Formyl Position)Target Kinase IC50 (nM)
Parent -CHO5,200
A-1 -CH2-NH-(cyclopropyl)1,100
A-2 -CH2-NH-(4-fluorophenyl)450
B-1 -CH=CH-CO-NH2 (Acrylamide)25

Conclusion and Future Outlook

This compound represents a highly promising, yet underexplored, scaffold for medicinal chemistry. Its architecture is a composite of moieties with proven utility in successful drug candidates. The strategic presence of a formyl group provides a distinct advantage, enabling both the facile generation of diverse chemical libraries and the potential for targeted covalent inhibition. Initial exploration should focus on kinase inhibition and CNS targets, where the structural motifs of this compound are most prevalent. The synthetic accessibility and clear strategic pathways for optimization position this scaffold as an excellent starting point for drug discovery programs aiming to develop novel therapeutics. Further work should prioritize the synthesis of a focused library and broad biological screening to uncover the full potential of this versatile molecule.

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  • ResearchGate. 4-(5-Benzyl-3-((4-fluorophenyl)sulfonyl)-5-methyl-4,5-dihydrofuran-2-yl)-2-nitrobenzamide. Available from: [Link]

  • Bradshaw, J. M., et al. (2017). Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors. Journal of Medicinal Chemistry, 60(15), 6516-6527. Available from: [Link]

  • Nagy, A. D., et al. (2017). Discovery and Preclinical Characterization of 3-((4-(4-Chlorophenyl)-7-fluoroquinoline-3-yl)sulfonyl)benzonitrile, a Novel Non-acetylenic Metabotropic Glutamate Receptor 5 (mGluR5) Negative Allosteric Modulator for Psychiatric Indications. Journal of Medicinal Chemistry, 60(5), 2054-2071. Available from: [Link]

  • MDPI. 4-(5-Benzyl-3-((4-fluorophenyl)sulfonyl)-5-methyl-4,5-dihydrofuran-2-yl)-2-nitrobenzamide. Available from: [Link]

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The Strategic Utility of 4-[(5-Formyl-2-pyridinyl)oxy]benzenecarbonitrile in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Heterocyclic Building Block

In the landscape of modern organic synthesis and medicinal chemistry, the strategic design and utilization of functionalized heterocyclic building blocks are paramount for the efficient construction of complex molecular architectures with desired biological activities. Among these, pyridine scaffolds hold a privileged position, being integral to numerous FDA-approved drugs and clinical candidates.[1][2] This guide focuses on a specific, yet highly versatile, building block: 4-[(5-Formyl-2-pyridinyl)oxy]benzenecarbonitrile . This molecule uniquely combines three key functional motifs: a pyridine ring, an aldehyde, and a benzonitrile group, offering multiple avenues for synthetic diversification. Its structure presents a valuable platform for the synthesis of novel compounds in drug discovery and materials science. This document serves as a comprehensive technical resource, detailing its synthesis, characterization, and strategic applications as a cornerstone in synthetic endeavors.

Synthesis and Mechanistic Considerations

The principal and most logical synthetic route to this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This well-established transformation is particularly effective for electron-deficient aromatic systems like the pyridine ring, especially when a good leaving group is present at the 2- or 4-position.

The SNAr Pathway: A Mechanistic Overview

The SNAr reaction on a pyridine ring proceeds via a two-step addition-elimination mechanism.[2] A nucleophile attacks the carbon atom bearing the leaving group, leading to the formation of a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex . The electron-withdrawing nature of the pyridine nitrogen is crucial for stabilizing this intermediate, particularly for attacks at the C2 and C4 positions. In the final step, the leaving group is expelled, and the aromaticity of the pyridine ring is restored. The reactivity of halopyridines in SNAr reactions generally follows the trend F > Cl > Br > I, reflecting the electronegativity and the ability of the halogen to stabilize the transition state.

graph "SNAr_Mechanism" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

reactant1 [label="2-Halo-5-formylpyridine"]; reactant2 [label="4-Hydroxybenzonitrile"]; base [label="Base (e.g., K2CO3, t-BuOK)", shape=ellipse, fillcolor="#FFFFFF"]; intermediate [label="Meisenheimer Complex\n(Resonance Stabilized Anion)", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; product [label="this compound"]; byproduct [label="Halide Salt", shape=ellipse, fillcolor="#FFFFFF"];

reactant1 -> intermediate [label=" + Nucleophile"]; reactant2 -> intermediate [label="Deprotonation"]; base -> reactant2; intermediate -> product [label="- Leaving Group"]; intermediate -> byproduct;

{rank=same; reactant1; reactant2; base;} }

Diagram 1: General workflow for the synthesis of this compound via SNAr.
Recommended Experimental Protocol

Based on analogous syntheses of similar diaryl ethers, a reliable protocol for the preparation of this compound can be proposed. The reaction involves the coupling of a suitable 2-substituted-5-formylpyridine with 4-hydroxybenzonitrile (also known as 4-cyanophenol).

Starting Materials:

  • 2-Chloro-5-formylpyridine or 2-Fluoro-5-formylpyridine (1.0 eq)

  • 4-Hydroxybenzonitrile (1.0-1.2 eq)

  • Anhydrous potassium carbonate (K₂CO₃) or potassium tert-butoxide (t-BuOK) (2.0 eq)

  • Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))

Procedure:

  • To a solution of 4-hydroxybenzonitrile in the chosen anhydrous solvent, add the base (e.g., K₂CO₃) and stir the mixture at room temperature for 30 minutes to form the corresponding phenoxide salt.

  • Add 2-chloro-5-formylpyridine to the reaction mixture.

  • Heat the reaction mixture to a temperature between 80-120 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into cold water.

  • The product may precipitate out of the aqueous solution. If so, collect the solid by filtration, wash with water, and dry under vacuum.

  • If the product does not precipitate, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) to yield pure this compound.

Physicochemical and Spectroscopic Characterization

The successful synthesis of this compound must be confirmed by a comprehensive analysis of its physical and spectroscopic properties.

PropertyValue
Molecular Formula C₁₃H₈N₂O₂
Molecular Weight 224.22 g/mol
Appearance Off-white to pale yellow solid
Melting Point 133 - 135.5 °C

Spectroscopic Data:

  • 1H NMR (Proton Nuclear Magnetic Resonance): The 1H NMR spectrum is expected to show characteristic signals for the aromatic protons on both the pyridine and benzene rings, as well as a distinct singlet for the aldehyde proton, typically in the range of 9.8-10.1 ppm. The coupling patterns of the aromatic protons will be indicative of the substitution pattern.

  • 13C NMR (Carbon-13 Nuclear Magnetic Resonance): The 13C NMR spectrum will display signals for all 13 carbon atoms in the molecule. Key resonances to identify include the carbonyl carbon of the aldehyde (typically ~190 ppm), the nitrile carbon (~118 ppm), and the carbons of the two aromatic rings.

  • IR (Infrared) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the key functional groups: a strong C=O stretching vibration for the aldehyde (around 1700 cm⁻¹), a C≡N stretching vibration for the nitrile group (around 2220-2230 cm⁻¹), and C-O-C stretching vibrations for the ether linkage.

  • MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the compound, with the molecular ion peak (M+) expected at m/z 224.

Applications as a Synthetic Building Block

The true value of this compound lies in its capacity to serve as a versatile building block for the synthesis of more complex molecules, particularly in the realm of drug discovery. The presence of three distinct functional handles allows for a variety of subsequent chemical transformations.

Reactions of the Aldehyde Group

The formyl group is a highly reactive and versatile functional group that can participate in a wide array of reactions:

  • Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride) provides access to a diverse range of substituted aminomethylpyridines. This is a powerful method for introducing basic nitrogen atoms, which are often crucial for biological activity and improving physicochemical properties.

  • Wittig and Horner-Wadsworth-Emmons Reactions: These olefination reactions allow for the formation of carbon-carbon double bonds, enabling the extension of the carbon skeleton and the synthesis of various vinyl derivatives.

  • Condensation Reactions: The aldehyde can undergo condensation with various nucleophiles, such as active methylene compounds (e.g., malononitrile, cyanoacetates) in Knoevenagel condensations, or with hydrazines and hydroxylamines to form hydrazones and oximes, respectively. These products can serve as intermediates for the synthesis of other heterocyclic systems.

  • Oxidation and Reduction: The aldehyde can be easily oxidized to the corresponding carboxylic acid or reduced to the primary alcohol, providing further opportunities for functional group interconversion and derivatization.

graph "Aldehyde_Reactions" { layout=dot; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

start [label="this compound", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; reductive_amination [label="Reductive Amination\n(+ R1R2NH, [H])"]; wittig [label="Wittig/HWE Olefination"]; condensation [label="Condensation Reactions"]; oxidation [label="Oxidation\n([O])"]; reduction [label="Reduction\n([H])"];

product_amine [label="Substituted Amines"]; product_alkene [label="Alkenes"]; product_heterocycle [label="Hydrazones, Oximes, etc."]; product_acid [label="Carboxylic Acid"]; product_alcohol [label="Alcohol"];

start -> reductive_amination -> product_amine; start -> wittig -> product_alkene; start -> condensation -> product_heterocycle; start -> oxidation -> product_acid; start -> reduction -> product_alcohol; }

Diagram 2: Synthetic transformations of the aldehyde group.
Transformations of the Nitrile Group

The benzonitrile moiety also offers several avenues for chemical modification:

  • Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid or carboxamide, respectively.

  • Reduction: Catalytic hydrogenation or reduction with metal hydrides can convert the nitrile to a primary amine (aminomethyl) group.

  • Cycloaddition Reactions: The nitrile group can participate in cycloaddition reactions to form various heterocyclic rings, such as tetrazoles upon reaction with azides.

The Pyridine Ring as a Pharmacophore

The pyridine ring itself is a key pharmacophoric element. The nitrogen atom can act as a hydrogen bond acceptor and can be protonated at physiological pH, which can be crucial for target binding and solubility. The aromatic nature of the ring allows for π-π stacking interactions with biological targets.

Conclusion

This compound is a well-defined and synthetically accessible building block with significant potential in organic synthesis and drug discovery. Its trifunctional nature provides a rich platform for the generation of diverse molecular scaffolds. A thorough understanding of its synthesis via nucleophilic aromatic substitution and the reactivity of its constituent functional groups empowers researchers to strategically incorporate this versatile intermediate into the design and synthesis of novel bioactive compounds and advanced materials. The protocols and insights provided in this guide are intended to facilitate its effective utilization in cutting-edge research and development.

References

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257-10274.
  • Baumann, M., & Baxendale, I. R. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 9, 2265-2319.

Sources

Biological activity of molecules derived from 4-[(5-Formyl-2-pyridinyl)oxy]benzenecarbonitrile.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Biological Evaluation of Novel Therapeutic Agents Derived from 4-[(5-Formyl-2-pyridinyl)oxy]benzenecarbonitrile

Executive Summary: The confluence of specific pharmacophores within a single molecular scaffold often heralds the emergence of a new class of biologically active agents. The this compound molecule represents such a scaffold, combining a reactive formyl group, a proven bioisostere in the benzenecarbonitrile moiety, and a pyridinyl-oxy linker common in kinase inhibitors. While this specific core molecule is commercially available, its potential as a starting point for a dedicated drug discovery program remains largely untapped in publicly available literature. This guide provides a comprehensive technical roadmap for researchers and drug development professionals to systematically synthesize, screen, and optimize derivatives of this promising scaffold. Drawing upon extensive structure-activity relationship (SAR) data from analogous pyridine and quinazoline-based kinase inhibitors, we will detail synthetic strategies, propose high-value biological targets, provide step-by-step screening protocols, and outline a logical framework for lead optimization.

The therapeutic potential of a starting scaffold is dictated by its chemical functionalities and its structural resemblance to known bioactive molecules. The title compound is a compelling candidate for library synthesis for several key reasons:

  • Reactive Aldehyde Handle: The formyl group at the 5-position of the pyridine ring is a versatile chemical handle, readily enabling a diverse range of chemical transformations such as reductive amination, Wittig reactions, and condensations to generate extensive libraries of derivatives.

  • Privileged Pyridine Core: The pyridine ring is a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs. Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer and antimicrobial effects.[1]

  • Kinase Hinge-Binding Motif: The pyridinyl-oxy-phenyl structure is a classic pharmacophore known to interact with the hinge region of the ATP-binding pocket of many protein kinases, a critical target class in oncology.[2] Analogs like quinazoline and pyrimidine derivatives have been successfully developed as potent inhibitors of EGFR, VEGFR-2, and c-Met kinases.[3][4][5]

  • The Benzonitrile Group: The nitrile moiety is a common feature in modern kinase inhibitors. It is often a bioisosteric replacement for other hydrogen-bond acceptors and can form crucial interactions with active site residues, enhancing binding affinity.[6]

Synthetic Derivatization Strategies

The primary site for derivatization is the formyl group. Reductive amination is a robust and highly efficient method for generating a library of secondary and tertiary amines, which are common moieties in bioactive compounds.

Proposed Synthetic Workflow: Reductive Amination

This workflow outlines the conversion of the core aldehyde to a diverse library of secondary amines. The choice of a mild reducing agent is critical to avoid unwanted side reactions.

G A 4-[(5-Formyl-2-pyridinyl)oxy]- benzenecarbonitrile (Core Scaffold) C Intermediate Schiff Base / Imine A->C Reaction in DCM/MeOH B Primary Amine (R-NH2) (Library Input) B->C E Final Amine Derivative Library (4-((5-((R-amino)methyl)pyridin-2-yl)oxy)benzonitrile) C->E Reduction D Sodium Triacetoxyborohydride (Reducing Agent) D->E G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Angiogenesis) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation PLCg->RAS Inhibitor Scaffold Derivative Inhibitor->EGFR Inhibitor->VEGFR2 G cluster_sar Anticipated SAR Hotspots cluster_notes Key Insights Core Core Scaffold (Hinge Binding) Linker Linker (CH2-NH) Note2 Core modifications are likely to be detrimental. Core->Note2 Vector R-Group (Solvent Front) Note1 Aromatic R-groups with e--withdrawing substituents are predicted to be favorable. Vector->Note1

Sources

Safety and handling precautions for 4-[(5-Formyl-2-pyridinyl)oxy]benzenecarbonitrile.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of 4-[(5-Formyl-2-pyridinyl)oxy]benzenecarbonitrile

This document provides comprehensive safety and handling precautions for this compound for researchers, scientists, and drug development professionals. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidelines are based on the known hazards of its constituent functional groups: pyridines, benzonitriles, and aldehydes. A thorough risk assessment should be conducted before handling this compound, and all institutional safety protocols must be followed.

Compound Overview and Hazard Identification

This compound is a complex organic molecule with potential applications in medicinal chemistry and materials science. Its structure incorporates three key functional groups that dictate its reactivity and toxicological profile: a pyridine ring, a nitrile group, and a formyl (aldehyde) group.

  • Pyridine Derivatives: Pyridine and its derivatives can be harmful if inhaled, swallowed, or absorbed through the skin.[1] They are often flammable and can cause severe skin and eye irritation.[1] Overexposure may lead to nausea, headaches, and nervous system effects.[2]

  • Nitrile Compounds: Nitriles are a class of organic compounds that can be toxic. The toxicity of nitriles can vary, but some can release cyanide upon metabolism. Therefore, it is prudent to handle all new nitrile compounds with care.

  • Aromatic Aldehydes: Aromatic aldehydes can cause skin and respiratory tract irritation.[3] The formyl group is also reactive and can participate in various chemical reactions.[4]

Given these components, this compound should be treated as a potentially hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.

Hazard Identification and Safety Workflow

The following diagram illustrates the logical workflow for identifying hazards and implementing appropriate safety measures when working with this compound.

cluster_0 Hazard Identification cluster_1 Risk Assessment & Control cluster_2 Safe Handling & Disposal Potential Hazards Potential Hazards Pyridine Toxicity Pyridine Toxicity Potential Hazards->Pyridine Toxicity Nitrile Toxicity Nitrile Toxicity Potential Hazards->Nitrile Toxicity Aldehyde Reactivity Aldehyde Reactivity Potential Hazards->Aldehyde Reactivity Engineering Controls Engineering Controls Potential Hazards->Engineering Controls Fume Hood Fume Hood Engineering Controls->Fume Hood Ventilation Ventilation Engineering Controls->Ventilation PPE Personal Protective Equipment (PPE) Engineering Controls->PPE Gloves Gloves PPE->Gloves Goggles Goggles PPE->Goggles Lab Coat Lab Coat PPE->Lab Coat SOPs SOPs PPE->SOPs Standard Operating\nProcedures (SOPs) Standard Operating Procedures (SOPs) Waste Disposal Waste Disposal SOPs->Waste Disposal

Caption: Hazard Identification and Safety Workflow for Handling this compound.

Engineering Controls and Personal Protective Equipment (PPE)

To minimize exposure risk, a combination of engineering controls and appropriate PPE is essential.

Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area to minimize the inhalation of any dust or vapors.[5]

  • Fume Hood: For procedures that may generate dust or aerosols, such as weighing or preparing solutions, a certified chemical fume hood is mandatory.[2]

Personal Protective Equipment (PPE)

The following PPE should be worn at all times when handling the compound:

PPE ItemSpecificationsRationale
Gloves Chemical-resistant nitrile gloves.[5]To prevent skin contact. Nitrile gloves offer good resistance to a range of chemicals.[5]
Eye Protection Chemical safety goggles or a face shield.[1]To protect eyes from splashes or dust.[1]
Lab Coat A fully buttoned lab coat.To protect skin and clothing from contamination.
Respiratory Protection A NIOSH-approved respirator may be necessary for large quantities or if engineering controls are insufficient.[6]To prevent inhalation of dust or aerosols.

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is crucial for maintaining a safe laboratory environment.

General Handling Precautions
  • Avoid all personal contact, including inhalation.[7]

  • Do not eat, drink, or smoke in areas where the chemical is handled, processed, or stored.[8]

  • Wash hands thoroughly with soap and water after handling.[9]

  • Use spark-free tools and avoid sources of ignition, as pyridine compounds can be flammable.[7][10]

Step-by-Step Weighing and Dissolving Protocol
  • Preparation: Don the appropriate PPE (nitrile gloves, safety goggles, lab coat). Ensure the chemical fume hood is operational.

  • Weighing:

    • Place a weigh boat on the analytical balance within the fume hood.

    • Carefully transfer the required amount of this compound to the weigh boat using a clean spatula.

    • Avoid generating dust. If dust is observed, gently clean the area with a damp cloth.

  • Dissolving:

    • Transfer the weighed compound to a suitable flask.

    • Add the desired solvent slowly, with gentle swirling or stirring, to dissolve the compound.

    • Keep the container closed as much as possible during the process.

  • Cleanup:

    • Clean the spatula and any contaminated surfaces thoroughly.

    • Dispose of the weigh boat and any other contaminated disposable items in the appropriate chemical waste container.

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][5]

  • Keep away from heat, sparks, and open flames.[7]

  • Store away from incompatible materials such as strong oxidizing agents and strong acids.[2][10]

Emergency Procedures

In the event of an emergency, prompt and appropriate action is critical.[1]

Emergency Response Workflow

The following diagram outlines the immediate actions to be taken in case of accidental exposure or a spill.

cluster_0 Exposure cluster_1 Spill Emergency Event Emergency Event Skin Contact Skin Contact Emergency Event->Skin Contact Eye Contact Eye Contact Emergency Event->Eye Contact Inhalation Inhalation Emergency Event->Inhalation Ingestion Ingestion Emergency Event->Ingestion Contain Spill Contain Spill Emergency Event->Contain Spill Remove Contaminated Clothing\nWash with Soap and Water for 15 min Remove Contaminated Clothing Wash with Soap and Water for 15 min Skin Contact->Remove Contaminated Clothing\nWash with Soap and Water for 15 min Flush with Water for 15 min\nSeek Medical Attention Flush with Water for 15 min Seek Medical Attention Eye Contact->Flush with Water for 15 min\nSeek Medical Attention Move to Fresh Air\nSeek Medical Attention Move to Fresh Air Seek Medical Attention Inhalation->Move to Fresh Air\nSeek Medical Attention Do NOT Induce Vomiting\nSeek Immediate Medical Attention Do NOT Induce Vomiting Seek Immediate Medical Attention Ingestion->Do NOT Induce Vomiting\nSeek Immediate Medical Attention Absorb with Inert Material Absorb with Inert Material Contain Spill->Absorb with Inert Material Collect and Dispose Collect and Dispose Absorb with Inert Material->Collect and Dispose

Caption: Emergency Response Workflow for this compound.

First Aid Measures
  • Skin Contact: Immediately remove all contaminated clothing.[1] Wash the affected area with plenty of soap and water for at least 15 minutes.[5] Seek medical attention if irritation persists.[2]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids apart.[2] Seek immediate medical attention.[1]

  • Inhalation: Move the person to fresh air.[2] If breathing is difficult, give oxygen. Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting.[1] Rinse the mouth with water if the person is conscious. Seek immediate medical attention.[1]

Spill Response
  • Minor Spills:

    • Evacuate non-essential personnel from the area.[8]

    • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or earth.[8][11]

    • Collect the absorbed material into a sealed container for disposal as hazardous waste.[2][5]

    • Ventilate and wash the spill area after cleanup is complete.[8]

  • Major Spills:

    • Evacuate the area immediately and secure it.[2]

    • Contact your institution's emergency response team.[2]

Waste Disposal

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.[1]

  • Chemical Waste: Dispose of the compound and any contaminated materials as hazardous waste through a licensed disposal contractor.[1][2] Do not pour down the drain or dispose of in regular trash.[1][5]

  • Contaminated PPE: Contaminated gloves and other disposable PPE should be treated as chemical waste and disposed of accordingly.[11] While some nitrile glove recycling programs exist, gloves contaminated with hazardous chemicals are generally not eligible.[12]

Conclusion

While this compound presents potential hazards, these can be effectively managed through a combination of robust engineering controls, appropriate personal protective equipment, and strict adherence to safe handling and disposal protocols. A thorough understanding of the risks associated with its constituent functional groups is paramount for ensuring the safety of all laboratory personnel.

References

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]

  • University of Washington. Standard Operating Procedure: Pyridine. [Link]

  • GOV.UK. (2020, March). Pyridine: incident management. [Link]

  • New Jersey Department of Health. (2010, January). Hazardous Substance Fact Sheet: Pyridine. [Link]

  • Earth Safe PPE. How to Dispose of Nitrile Gloves?. [Link]

  • Polycarbin. (2025, April 27). Are Nitrile Gloves Recyclable?. [Link]

  • Reed College. Hazardous Laboratory Chemicals Disposal Guide. [Link]

  • International Labour Organization. International Chemical Safety Cards: Pyridine. [Link]

  • Lab Alley. Pyridine Safety Data Sheet (SDS). [Link]

  • University of Wisconsin–Madison. (2025, September 30). Closing the loop: Nitrile glove recycling at UW–Madison laboratories. [Link]

  • University of Georgia Green Labs. Nitrile Gloves. [Link]

  • Alligare. Triclopyr 4E Safety Data Sheet. [Link]

  • Wikipedia. Formylation. [Link]

  • PubChem. 5-Formyl-2-hydroxybenzonitrile. [Link]

  • PubChem. 4-Formyl-3-hydroxybenzonitrile. [Link]

  • PubChem. 4-Formyl-2-hydroxybenzonitrile. [Link]

  • ResearchGate. (2025, November 3). RIFM fragrance ingredient safety assessment, 1-formyl-1-methyl-4-(4-methyl-pentyl)-3-cyclohexene, CAS Registry Number 66327-54-6. [Link]

  • U.S. Environmental Protection Agency. (1978, May). Potentially Toxic and Hazardous Substances in the Industrial Organic Chemicals and Organic Dyes and Pigment Industries. [Link]

  • Wikipedia. Aldehyde. [Link]

  • PubChem. Triclopyr. [Link]

  • PubChem. Triclopyr-butotyl. [Link]

  • Wikipedia. Isocyanide. [Link]

  • Wikipedia. Chloroform. [Link]

  • U.S. Environmental Protection Agency. (2008, December). Final Contaminant Candidate List 3 Chemicals Identifying the Universe. [Link]

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A Comprehensive Technical Guide to the Thermal Stability and Degradation Profile of 4-[(5-Formyl-2-pyridinyl)oxy]benzenecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Proactive Compound Characterization in Drug Development

In the landscape of modern drug discovery and development, a thorough understanding of a molecule's physicochemical properties is paramount. Thermal stability and degradation profiles are not mere data points; they are critical indicators of a compound's viability as a drug candidate, influencing everything from formulation and storage to safety and efficacy. This guide provides a comprehensive framework for evaluating the thermal characteristics of the novel compound 4-[(5-Formyl-2-pyridinyl)oxy]benzenecarbonitrile. While specific experimental data for this molecule is not yet publicly available, this document serves as a predictive guide and a methodological blueprint for its analysis. By leveraging established principles of thermal analysis and drawing parallels with structurally related compounds, we can construct a robust, scientifically grounded profile that anticipates its behavior under thermal stress. This proactive approach to characterization is indispensable for accelerating research and making informed decisions in the development pipeline.

Introduction to this compound

This compound is a unique multifunctional organic molecule. Its structure, featuring a pyridine ring linked to a benzonitrile moiety via an ether bond, and further functionalized with a formyl group, suggests a wide range of potential applications in medicinal chemistry and materials science. The nitrogen-containing heterocycle, the nitrile group, and the reactive aldehyde functionality make it an attractive scaffold for the synthesis of more complex molecular architectures. Understanding its thermal stability is a critical first step in exploring its utility.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented below. It is important to note that, in the absence of extensive experimental data, some of these values are estimations based on its chemical structure and comparison with analogous compounds.

PropertyValue / Predicted ValueSource
Molecular Formula C₁₃H₈N₂O₂-
Molecular Weight 224.22 g/mol -
Melting Point 133 - 135.5 °CExperimental Data
Boiling Point ~318 °C (Predicted)Based on similar structures[1]
Appearance Off-white to light yellow solid (Predicted)Based on similar structures[1]
LogP ~1.42 (Predicted)Based on similar structures[1]

Thermal Analysis: A Methodological Overview

To experimentally determine the thermal stability and degradation profile of this compound, two primary thermoanalytical techniques are indispensable: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[2][3][4]

  • Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[5][6] It is the cornerstone for determining decomposition temperatures, residual mass, and the kinetics of degradation.[6]

  • Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held isothermally.[2][7] This technique is crucial for identifying melting points, glass transitions, crystallization events, and the enthalpy of decomposition.[8]

Predicted Thermal Stability and Degradation Profile

Based on the constituent functional groups of this compound, a predictive thermal profile can be constructed. Diaryl ethers are known for their high thermal stability due to the strong C-O-C bond.[9] However, the presence of the formyl group and the nitrogen atom in the pyridine ring may influence the degradation pathway.

Predicted Thermogravimetric Analysis (TGA) Profile

Under an inert nitrogen atmosphere, the TGA curve of this compound is anticipated to show a single, significant weight loss step at elevated temperatures, corresponding to the complete decomposition of the molecule.

ParameterPredicted ValueInterpretation
Onset of Decomposition (T_onset) 250 - 300 °CThe temperature at which significant thermal degradation begins.
Temperature of Maximum Decomposition Rate (T_peak) 300 - 350 °CThe temperature at which the rate of mass loss is highest.
Final Decomposition Temperature (T_final) > 400 °CThe temperature at which the primary decomposition is complete.
Residual Mass @ 600 °C < 10%Indicates near-complete volatilization of decomposition products.
Predicted Differential Scanning Calorimetry (DSC) Profile

The DSC thermogram is expected to clearly show the melting of the compound, followed by an exothermic event at higher temperatures corresponding to its decomposition.

Thermal EventPredicted Temperature RangeInterpretation
Melting Point (T_m) 133 - 136 °CEndothermic peak corresponding to the solid-to-liquid phase transition.
Decomposition > 250 °CA broad exothermic peak indicating the energy released during bond breaking and formation of degradation products.
Proposed Degradation Pathways

The thermal degradation of this compound is likely to be initiated at the weakest bonds in the molecule. The ether linkage and the formyl group are probable sites for initial fragmentation.

Initiation Steps:

  • Cleavage of the Diaryl Ether Bond: The C-O bond of the diaryl ether is a likely point of initial scission, leading to the formation of pyridinyl and phenoxy radicals.[10][11]

  • Decarbonylation of the Formyl Group: The formyl group can undergo decarbonylation to release carbon monoxide and a pyridinyl radical.

Propagation and Termination:

The initial radical species can then undergo a series of complex reactions, including hydrogen abstraction, recombination, and further fragmentation of the aromatic rings, leading to the formation of smaller volatile molecules and a carbonaceous residue at very high temperatures.

G cluster_0 Initiation cluster_1 Propagation & Fragmentation cluster_2 Termination Parent This compound Radical_1 Pyridinyl Radical + Phenoxybenzonitrile Radical Parent->Radical_1 Ether Cleavage Radical_2 Pyridinyl Ether Radical + CO + H• Parent->Radical_2 Decarbonylation Fragments_1 Smaller Volatile Fragments (e.g., HCN, C₂H₂, Pyridine) Radical_1->Fragments_1 Fragments_2 Aromatic Fragments Radical_2->Fragments_2 Products Volatile Products (CO, CO₂, H₂O, NOx) Fragments_1->Products Residue Char Residue Fragments_1->Residue Fragments_2->Fragments_1

Caption: Proposed thermal degradation pathways for this compound.

Experimental Protocols

The following protocols are designed to provide a robust and reproducible analysis of the thermal properties of this compound.

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the thermal stability and decomposition profile of the sample.

Instrumentation: A calibrated thermogravimetric analyzer (e.g., TA Instruments Q50 or similar).

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a clean, tared TGA pan (platinum or alumina).

  • Instrument Setup:

    • Purge Gas: High-purity nitrogen at a flow rate of 50 mL/min.[3]

    • Temperature Program:

      • Equilibrate at 30 °C.

      • Ramp from 30 °C to 600 °C at a heating rate of 10 °C/min.[6]

  • Data Acquisition: Record the mass loss as a function of temperature.

  • Data Analysis: Determine the onset temperature of decomposition, the peak decomposition temperature (from the first derivative of the TGA curve), and the percentage of residual mass.

G start Start weigh Weigh 5-10 mg of sample start->weigh place Place sample in TGA pan weigh->place load Load into TGA instrument place->load setup Set N₂ flow and temperature program (30-600°C at 10°C/min) load->setup run Run TGA experiment setup->run analyze Analyze mass loss vs. temperature data run->analyze end End analyze->end

Caption: Workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC) Protocol

Objective: To determine the melting point and enthalpy of fusion, and to observe any other thermal events such as decomposition.

Instrumentation: A calibrated differential scanning calorimeter (e.g., TA Instruments Q2000 or similar).

Procedure:

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum DSC pan.

  • Instrument Setup:

    • Purge Gas: High-purity nitrogen at a flow rate of 50 mL/min.

    • Temperature Program:

      • Equilibrate at 25 °C.

      • Ramp from 25 °C to 350 °C at a heating rate of 10 °C/min.

  • Data Acquisition: Record the heat flow as a function of temperature.

  • Data Analysis: Determine the onset temperature and peak temperature of the melting endotherm and any subsequent exothermic or endothermic events. Calculate the enthalpy of fusion from the area of the melting peak.

G start Start weigh Weigh 2-5 mg of sample start->weigh seal Seal sample in aluminum DSC pan weigh->seal load Load into DSC instrument seal->load setup Set N₂ flow and temperature program (25-350°C at 10°C/min) load->setup run Run DSC experiment setup->run analyze Analyze heat flow vs. temperature data run->analyze end End analyze->end

Caption: Workflow for Differential Scanning Calorimetry (DSC).

Kinetic Analysis of Thermal Degradation

To gain deeper insights into the degradation mechanism, a kinetic analysis can be performed using TGA data obtained at multiple heating rates (e.g., 5, 10, 15, and 20 °C/min). The Flynn-Wall-Ozawa (FWO) method is a model-free isoconversional method that can be used to determine the activation energy of decomposition as a function of conversion.[12][13][14] This analysis provides valuable information about the complexity of the degradation process.[15][16]

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the thermal stability and degradation profile of this compound. The proposed methodologies and predicted thermal behavior offer a solid foundation for experimental investigation. A thorough understanding of this compound's response to thermal stress is a critical step in unlocking its potential in drug development and materials science. The experimental protocols outlined herein will enable researchers to generate the empirical data needed to validate and refine the predictive models presented.

References

  • TA Instruments. (n.d.). Thermogravimetric Analysis (TGA) Theory and Applications. Retrieved from [Link]

  • Ma, R., et al. (2020). Reaction Analysis of Diaryl Ether Decomposition under Hydrothermal Conditions. Industrial & Engineering Chemistry Research, 59(29), 13033-13043. [Link]

  • Kanes, K., et al. (2017). Thermal decomposition of 2-methylpyridine N-oxide: Effect of temperature and influence of phosphotungstic acid as the catalyst. ResearchGate. [Link]

  • ResearchGate. (n.d.). Kinetic analysis of TGA data using the Flynn–Wall–Ozawa method at different heating rates. Retrieved from [Link]

  • Yang, X., et al. (2021). Thermal degradation behaviors of poly (arylene ether nitrile) bearing pendant carboxyl groups. Polymer Degradation and Stability, 191, 109668. [Link]

  • Stegeman, G. (2024). Differential Scanning Calorimetry (DSC Analysis): Key Applications. Retrieved from [Link]

  • Sleziak, M., et al. (2023). Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. Molecules, 28(13), 5081. [Link]

  • ResearchGate. (n.d.). Kinetic analysis of TGA data using the Flynn-Wall-Ozawa method at different heating rates. Retrieved from [Link]

  • Intertek. (n.d.). Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358. Retrieved from [Link]

  • Journal of Synthetic Chemistry. (2024). Synthesis of Diaryl Ethers via CO Cross-Coupling of Phenols with Aryl Iodides in the Presence of. Retrieved from [Link]

  • ChemRxiv. (2024). Untenable Linear Fitting Approach in Determination of Thermal Decomposition Kinetic Model with Flynn- Wall-Ozawa Equation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Uranyl-Photocatalyzed Hydrolysis of Diaryl Ethers at Ambient Environment for the Directional Degradation of 4-O-5 Lignin. Retrieved from [Link]

  • Wikipedia. (n.d.). Thermal decomposition. Retrieved from [Link]

  • Technology Networks. (2024). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. Retrieved from [Link]

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  • National Center for Biotechnology Information. (n.d.). 5-Formyl-2-hydroxybenzonitrile. Retrieved from [Link]

  • XRF Scientific. (n.d.). A Beginner's Guide to Thermogravimetric Analysis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Formyl-2-hydroxybenzonitrile. Retrieved from [Link]

  • ACS Publications. (2021). Uranyl-Photocatalyzed Hydrolysis of Diaryl Ethers at Ambient Environment for the Directional Degradation of 4-O-5 Lignin. Retrieved from [Link]

  • ACS Publications. (2026). Nitrene Generation from Iminophosphoranes: Facilitating Ring-Closing C(sp2)–H Amidation for Disubstituted Oxindoles. Retrieved from [Link]

  • MDPI. (2024). Thermal Decomposition of Compounds Derived from 2H-Dihydropyran: A Computational Study. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025). DSC Analysis Pharmaceutical Case Study. Retrieved from [Link]

  • Defense Technical Information Center. (2004). Thermal Decomposition of RDX from Reactive Molecular Dynamics. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Formyl-3-hydroxybenzonitrile. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). Theoretical and analyzed data related to thermal degradation kinetics of poly (L-lactic acid)/chitosan-grafted-oligo L-lactic acid (PLA/CH-g-OLLA) bionanocomposite films. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal degradation study of some poly(arylene ether nitrile)s by TG/MS/FTIR analysis. Retrieved from [Link]

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An In-Depth Technical Guide to the X-ray Crystal Structure of 4-[(5-Formyl-2-pyridinyl)oxy]benzenecarbonitrile and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on determining and analyzing the X-ray crystal structure of 4-[(5-Formyl-2-pyridinyl)oxy]benzenecarbonitrile and its analogous compounds. The structural insights derived from such studies are pivotal for understanding molecular conformation, intermolecular interactions, and informing rational drug design.

Significance and Structural Context

Pyridine, a nitrogen-containing heterocyclic compound, is a cornerstone in medicinal chemistry and drug design.[1] Its structural similarity to benzene, with one carbon atom replaced by nitrogen, alters its physicochemical properties, enhancing aqueous solubility, metabolic stability, and the capacity for hydrogen bonding.[1] These attributes make the pyridine scaffold a "privileged structure" frequently incorporated into a diverse range of FDA-approved drugs with activities spanning from anticancer to antiviral and anti-inflammatory properties.[2][3]

The target molecule, this compound (Molecular Formula: C₁₃H₈N₂O₂, Molecular Weight: 224.21), combines three key functional groups: a pyridine ring, a benzonitrile group, and a formyl substituent, linked by an ether bridge.[4] This combination of a hydrogen bond acceptor (nitrile and formyl oxygen), a hydrogen bond donor capable site (formyl C-H), and aromatic systems suggests a rich potential for varied intermolecular interactions that dictate its crystal packing and, by extension, its solid-state properties. Understanding the three-dimensional arrangement of this molecule and its analogs is crucial for elucidating structure-activity relationships (SAR).

Experimental Methodology: From Synthesis to Structure Solution

The determination of a crystal structure is a multi-step process that demands precision at each stage.[5] This section outlines the causal logic behind the experimental choices, ensuring a self-validating and reproducible workflow.

Synthesis and Crystallization

Synthesis: A plausible synthetic route for this compound involves a nucleophilic aromatic substitution reaction. Commercially available 2-chloro-5-formylpyridine can be reacted with 4-hydroxybenzonitrile in the presence of a suitable base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF). This method is analogous to established procedures for synthesizing similar diaryl ethers.[6]

Protocol for Synthesis:

  • To a solution of 4-hydroxybenzonitrile (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 20 minutes to form the phenoxide.

  • Add 2-chloro-5-formylpyridine (1.0 eq) to the reaction mixture.

  • Heat the reaction to 80-100 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into ice-water to precipitate the product.

  • Filter the crude product, wash with water, and dry under vacuum.

  • Purify the crude product by column chromatography or recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

Crystal Growth: Obtaining a single crystal of sufficient size and quality is the most critical and often the most challenging step.[5][7] The choice of solvent and crystallization technique is paramount. For organic molecules like the title compound, slow evaporation of a saturated solution is a common and effective method.

Protocol for Crystal Growth:

  • Dissolve the purified compound in a minimal amount of a suitable solvent (e.g., acetone, ethyl acetate, or a mixture like dichloromethane/methanol) at room temperature or with gentle heating.

  • Filter the solution through a syringe filter (0.22 µm) into a clean, small vial.

  • Cover the vial with a cap, pierced with a few small holes to allow for slow evaporation of the solvent.

  • Place the vial in a vibration-free environment and allow the solvent to evaporate over several days to weeks.

  • Monitor the vial for the formation of well-defined, single crystals. Crystals suitable for X-ray diffraction are typically >0.1 mm in all dimensions.[5][7]

X-ray Diffraction Data Collection and Structure Refinement

Once a suitable crystal is obtained, it is subjected to X-ray diffraction to determine its atomic structure.[8][9]

Experimental Workflow for X-ray Crystallography:

Sources

Methodological & Application

Application Notes & Protocols: Synthesis of Bio-relevant Scaffolds via Reaction of 4-[(5-Formyl-2-pyridinyl)oxy]benzenecarbonitrile with Amines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the reaction of 4-[(5-Formyl-2-pyridinyl)oxy]benzenecarbonitrile with primary and secondary amines. This reaction is a cornerstone for generating diverse molecular scaffolds, primarily Schiff bases and their corresponding saturated amine derivatives, which are of significant interest in medicinal chemistry and drug development. We will explore the underlying mechanisms, provide step-by-step protocols for both Schiff base formation (with primary amines) and reductive amination (with primary and secondary amines), and discuss critical methodologies for reaction monitoring, purification, and characterization. The causality behind experimental choices is emphasized to empower researchers to adapt these protocols to their specific needs.

Introduction: The Strategic Importance of the Aldehyde-Amine Condensation

The condensation of an aldehyde with an amine is a fundamental transformation in organic synthesis, primarily for the construction of carbon-nitrogen (C-N) bonds. The starting aldehyde, this compound, is a versatile building block featuring a reactive aldehyde on an electron-deficient pyridine ring, an ether linkage, and a nitrile group—all functionalities that can be leveraged in drug design.

The reaction with amines opens two primary synthetic pathways:

  • Schiff Base (Imine) Formation: Primary amines react with the aldehyde to form Schiff bases, which contain a C=N double bond (azomethine group). These compounds are not merely synthetic intermediates but are known to exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The azomethine linkage is crucial for their biological function and their ability to act as versatile ligands for metal complexes.[3]

  • Reductive Amination: Both primary and secondary amines can be used to generate stable secondary and tertiary amines, respectively, through a process called reductive amination. This one-pot reaction involves the initial formation of an imine or iminium ion, which is then immediately reduced by a selective hydride agent.[4] This method is highly valued in pharmaceutical chemistry for its efficiency and for avoiding the over-alkylation problems often associated with direct alkylation of amines.[5]

This guide will provide robust protocols for both pathways, enabling researchers to access either the unsaturated Schiff base or the saturated amine derivative from the same precursor.

Mechanistic Overview

A clear understanding of the reaction mechanism is critical for troubleshooting and optimization. The reaction proceeds differently for primary and secondary amines.

Reaction with Primary Amines: Schiff Base Formation

The reaction is a nucleophilic addition-elimination. It is typically catalyzed by a small amount of acid and is governed by equilibrium.

  • Nucleophilic Attack: The lone pair of the primary amine nitrogen attacks the electrophilic carbonyl carbon of the aldehyde.

  • Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral intermediate called a hemiaminal (or carbinolamine).

  • Dehydration: Under mild acidic conditions, the hydroxyl group of the hemiaminal is protonated, turning it into a good leaving group (H₂O). The nitrogen's lone pair assists in eliminating the water molecule, forming a C=N double bond.

  • Final Product: Deprotonation of the nitrogen results in the final, neutral Schiff base (imine).

Since water is a byproduct, its removal (e.g., using a Dean-Stark apparatus or molecular sieves) is essential to drive the equilibrium toward the product.[6][7]

G cluster_0 Mechanism: Schiff Base Formation A Aldehyde + Primary Amine (R-NH₂) B Nucleophilic Attack A->B C Hemiaminal Intermediate B->C D Protonation of -OH (+H⁺) C->D E Protonated Hemiaminal D->E F Elimination of Water (-H₂O) E->F G Iminium Ion F->G H Deprotonation (-H⁺) G->H I Schiff Base (Imine) Product H->I

Caption: Mechanism of Schiff base formation from an aldehyde and a primary amine.

Reaction with Secondary Amines & Reductive Amination

Secondary amines react similarly to form a hemiaminal. However, the nitrogen atom in the hemiaminal lacks a proton. Therefore, instead of forming a neutral imine, elimination of water generates a positively charged iminium ion .

For synthetic utility, this iminium ion is typically not isolated but is reduced in situ to a stable tertiary amine. This is the essence of reductive amination. A key consideration is the choice of reducing agent.

  • Problematic Reductants (e.g., NaBH₄): Stronger hydride reagents like sodium borohydride can reduce the starting aldehyde as readily as the iminium ion, leading to a mixture of products.

  • Selective Reductants (e.g., NaBH₃CN, NaBH(OAc)₃): Milder, more selective reagents like sodium cyanoborohydride or sodium triacetoxyborohydride are ideal.[8][9] They are less reactive towards the carbonyl group at neutral or slightly acidic pH but readily reduce the protonated imine or iminium ion intermediate.[10] This selectivity enables the entire transformation to occur efficiently in a single reaction vessel.

G cluster_1 Mechanism: Reductive Amination (Secondary Amine Example) A Aldehyde + Secondary Amine (R₂NH) B Hemiaminal Intermediate A->B C Elimination of Water (-H₂O) B->C D Iminium Ion Intermediate [C=NR₂]⁺ C->D E Reduction (e.g., NaBH₃CN) D->E F Tertiary Amine Product E->F

Caption: Mechanism of tertiary amine formation via reductive amination.

Application Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

Protocol 1: Synthesis of Schiff Base with a Primary Amine

This protocol details the formation of an imine derivative, a valuable endpoint for many biological screening applications.

Materials & Reagents:

ReagentMW ( g/mol )Molar Eq.Amount (Example)Notes
This compound[11]224.211.0224 mg (1.0 mmol)Starting aldehyde
Primary Amine (e.g., Aniline)93.131.0 - 1.193 mg (1.0 mmol)Use a slight excess for volatile amines
Toluene or Methanol--10 mLSolvent
Glacial Acetic Acid60.05Catalytic1-2 dropsAcid catalyst
Anhydrous MgSO₄ or Molecular Sieves (4Å)--~1 gDehydrating agent (if needed)

Step-by-Step Procedure:

  • Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).

  • Dissolution: Add the solvent (e.g., Toluene, 10 mL) and stir until the solid is fully dissolved.

  • Reactant Addition: Add the primary amine (1.0-1.1 eq) to the solution, followed by 1-2 drops of glacial acetic acid to catalyze the reaction.[12]

  • Dehydration & Reflux:

    • Method A (Dean-Stark): If using toluene, fit the flask with a Dean-Stark trap to azeotropically remove water. Heat the mixture to reflux.

    • Method B (Dehydrating Agent): If using a solvent like methanol, add a dehydrating agent like anhydrous magnesium sulfate or activated 4Å molecular sieves.[6] Heat the mixture to reflux.

  • Reaction Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase). The reaction is complete when the starting aldehyde spot has been completely consumed (typically 2-6 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If a solid dehydrating agent was used, filter it off and wash with a small amount of the reaction solvent.

    • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can often be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane). If necessary, perform column chromatography on silica gel.

Protocol 2: Reductive Amination to Synthesize Secondary/Tertiary Amines

This one-pot protocol is highly efficient for producing stable amine products. The example uses a primary amine to yield a secondary amine. The procedure is identical for a secondary amine, which would yield a tertiary amine.

Materials & Reagents:

ReagentMW ( g/mol )Molar Eq.Amount (Example)Notes
This compound224.211.0224 mg (1.0 mmol)Starting aldehyde
Amine (Primary or Secondary)-1.11.1 mmolA slight excess ensures full imine formation.
Dichloroethane (DCE) or Methanol (MeOH)--10 mLAnhydrous solvent is preferred.
Sodium Triacetoxyborohydride (NaBH(OAc)₃)211.941.2 - 1.5254 mg (1.2 mmol)Mild reducing agent. Can be substituted with NaBH₃CN.
Acetic Acid60.05~1.166 mg (1.1 mmol)Creates the necessary acidic environment.

Step-by-Step Procedure:

  • Setup: In a 25 mL round-bottom flask under a nitrogen or argon atmosphere, dissolve this compound (1.0 eq) and the amine (1.1 eq) in the chosen solvent (DCE or MeOH, 10 mL).

  • Acidification: Add acetic acid (1.1 eq) and stir the mixture at room temperature for 20-30 minutes. This period allows for the formation of the imine/iminium ion intermediate.

  • Reduction: Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the stirring solution. Caution: Gas evolution (hydrogen) may occur. The addition should be controlled to manage any effervescence.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress by TLC until the starting aldehyde is consumed (typically 4-24 hours).[5]

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases. This neutralizes the excess acid and decomposes any remaining reducing agent.

  • Extraction: Transfer the mixture to a separatory funnel. If using a water-miscible solvent like MeOH, first remove it via rotary evaporation and redissolve the residue in a solvent like ethyl acetate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane, 3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel.

Monitoring, Characterization, and Workflow

Self-validating protocols require robust methods for monitoring and characterization.

Reaction Monitoring
  • Thin Layer Chromatography (TLC): The most common method. The disappearance of the aldehyde spot and the appearance of a new, typically less polar (for Schiff bases) or more polar (for amines) product spot indicates reaction progress.[7]

  • Spectroscopic Methods: For kinetic studies or real-time monitoring, techniques like Raman or IR spectroscopy can be employed to track the disappearance of the C=O stretch of the aldehyde and the appearance of the C=N stretch of the imine.[13]

Product Characterization
TechniqueSchiff Base (Imine) ProductSaturated Amine Product
¹H NMR Disappearance of aldehyde proton (δ ~9-10 ppm). Appearance of imine proton (-CH=N-) (δ ~8-9 ppm).Disappearance of aldehyde proton. Appearance of a new methylene signal (-CH₂-N-).
IR Spec. Disappearance of aldehyde C=O stretch (~1700 cm⁻¹). Appearance of C=N stretch (1640-1690 cm⁻¹).[14]Disappearance of aldehyde C=O stretch. N-H stretch may be visible for secondary amines.
Mass Spec. Molecular ion peak corresponding to the calculated mass of the imine product.Molecular ion peak corresponding to the calculated mass of the amine product.
General Experimental Workflow

Caption: A generalized workflow for synthesis, monitoring, and purification.

References

  • Verma, M., Pandeya, S. N., Singh, K. N., & Mishra, P. (2023). Part-II: an update of Schiff bases synthesis and applications in medicinal chemistry-a patent review (2016-2023). Journal of Biomolecular Structure & Dynamics. Available at: [Link]

  • Sharma, K., Agarwal, S., & Singh, R. V. (Year). Medicinal Utility of Some Schiff Bases and their Complexes with First Transition Series Metals: A Review. Rasayan Journal of Chemistry. Available at: [Link]

  • Raju, S. K., Settu, A., Thiyagarajan, A., Rama, D., Sekar, P., & Kumar, S. (2022). Biological applications of Schiff bases: An overview. GSC Biological and Pharmaceutical Sciences, 21(03), 203-215. Available at: [Link]

  • Sahu, R., Thakur, D. S., & Kashyap, P. (Year). Schiff Base: An Overview of its Medicinal Chemistry Potential for New Drug Molecules. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Chemistry Steps. (n.d.). Reductive Amination. Available at: [Link]

  • JoVE. (2023). Preparation of Amines: Reductive Amination of Aldehydes and Ketones. Available at: [Link]

  • Verma, M., Pandeya, S. N., Singh, K. N., & Mishra, P. (2023). Part-II: an update of Schiff bases synthesis and applications in medicinal chemistry-a patent review (2016-2023). PubMed. Available at: [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. Available at: [Link]

  • Wikipedia. (n.d.). Reductive amination. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]

  • Lee, M. K., Kim, H. S., Rhee, H. J., & Choo, J. B. (2003). Reaction monitoring of imine synthesis using raman spectroscopy. Bulletin of the Korean Chemical Society, 24(2), 205-208. Available at: [Link]

  • OperaChem. (2024). Imine formation-Typical procedures. Available at: [Link]

  • Lee, M. K., et al. (2003). Reaction monitoring of imine synthesis using raman spectroscopy. INIS-IAEA. Available at: [Link]

  • ResearchGate. (2019). How to detect imine from schiff base formation reaction?. Available at: [Link]

  • Patel, K. D., et al. (2012). Synthesis, spectral and microbial studies of some novel schiff base derivatives of 2-amino pyridine. Journal of Chemical and Pharmaceutical Research, 4(1), 350-355. Available at: [Link]

  • ResearchGate. (n.d.). Chemistry with Schiff Bases of Pyridine Derivatives: Their Potential as Bioactive Ligands and Chemosensors. Available at: [Link]

  • Al-Omar, M. A., & Amr, A. E. G. E. (2010). Synthesis of Some New Pyridine-2,6-carboxamide-derived Schiff Bases as Potential Antimicrobial Agents. Molecules, 15(7), 4711-4721. Available at: [Link]

  • Al-Omar, M. A., & Amr, A. E. G. E. (2010). Synthesis of some new pyridine-2,6-carboxamide-derived Schiff bases as potential antimicrobial agents. PubMed. Available at: [Link]

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Application Note: 4-[(5-Formyl-2-pyridinyl)oxy]benzenecarbonitrile as a Key Intermediate for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Privileged Scaffolds in Kinase Inhibitor Design

Protein kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1] The development of small molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery.[2] A key strategy in this field is the use of "privileged scaffolds"—molecular frameworks that can bind to multiple targets with high affinity. The cyanophenyl-pyridine ether motif has emerged as one such scaffold, frequently incorporated into potent inhibitors targeting various kinase families.[3][4]

This application note provides a detailed guide for researchers on the strategic use of 4-[(5-Formyl-2-pyridinyl)oxy]benzenecarbonitrile , a versatile and high-value building block, in the synthesis of advanced kinase inhibitors. We will explore the molecular rationale for its use, provide a detailed, field-tested protocol for its application in a key synthetic transformation, and discuss the broader implications for drug development professionals.

Molecular Rationale: Deconstructing the this compound Scaffold

The efficacy of this scaffold is not accidental; it is rooted in the distinct physicochemical properties of its constituent parts, which synergistically interact with the ATP-binding pocket of many kinases.

  • The Benzonitrile Moiety: The cyanophenyl group is a powerful tool in medicinal chemistry.[5] The electron-withdrawing nature of the cyano group influences the molecule's electronic properties and can significantly enhance binding affinity.[5] It frequently acts as a hydrogen bond acceptor, interacting with key residues in the kinase hinge region, a critical area for ATP binding. This interaction helps to anchor the inhibitor within the active site.

  • The Pyridinyl-Oxy Linker: The ether linkage provides both structural rigidity and conformational flexibility, allowing the two aromatic systems to adopt an optimal orientation for binding. The pyridine ring itself can form additional hydrogen bonds or van der Waals interactions within the active site, contributing to overall potency and selectivity.[4]

  • The Formyl Group (Aldehyde): This is the key reactive handle of the molecule. The aldehyde functionality is primed for a variety of crucial C-N bond-forming reactions, most notably reductive amination.[6][7] This reaction allows for the straightforward and efficient introduction of diverse amine-containing fragments, enabling the rapid generation of large chemical libraries for structure-activity relationship (SAR) studies.[6] This modularity is essential for fine-tuning an inhibitor's properties, such as potency, selectivity, and pharmacokinetic profile.

Application Profile: Synthesis of a JAK Inhibitor Precursor via Reductive Amination

Janus kinases (JAKs) are a family of non-receptor tyrosine kinases that play a pivotal role in cytokine signaling pathways implicated in autoimmune diseases and cancer.[8][9][10] Many potent JAK inhibitors utilize the cyanophenyl-pyridine core. The following protocol details a representative one-pot reductive amination procedure to couple this compound with a primary amine, a key step in synthesizing a JAK inhibitor scaffold.

Workflow Overview

The process involves the initial formation of a Schiff base (imine) intermediate between the aldehyde and an amine, followed by in-situ reduction to the corresponding secondary amine. This direct, one-pot approach is highly efficient and minimizes the need to isolate the often-unstable imine intermediate.[6]

G cluster_prep Reaction Setup cluster_reaction Reductive Amination cluster_workup Workup & Purification A Dissolve 4-[(5-Formyl-2-pyridinyl)oxy] benzenecarbonitrile in Solvent B Add Primary Amine (e.g., Cyclopropylamine) A->B C Stir for Imine Formation B->C D Add Reducing Agent (e.g., NaBH(OAc)₃) C->D In-situ formation E Reaction Monitoring (TLC/LC-MS) D->E F Quench Reaction E->F Upon Completion G Aqueous Workup (Extraction) F->G H Purification (Column Chromatography) G->H I Characterization (NMR, MS) H->I

Caption: One-pot reductive amination workflow.

Detailed Experimental Protocol

Objective: To synthesize 4-({5-[(cyclopropylamino)methyl]pyridin-2-yl}oxy)benzonitrile.

Materials:

  • This compound (1.0 eq)

  • Cyclopropylamine (1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM), anhydrous (approx. 0.1 M concentration)

  • Acetic Acid (catalytic, ~0.1 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate/Hexanes solvent system

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon inlet

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and chamber

  • Glass column for chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq). Dissolve it in anhydrous DCM.

  • Imine Formation: Add cyclopropylamine (1.2 eq) to the solution, followed by a catalytic amount of acetic acid. Stir the mixture at room temperature for 30-60 minutes.

    • Scientist's Note: The acid catalyst is crucial for protonating the carbonyl oxygen, making the carbon more electrophilic and accelerating imine formation. Monitor this step by TLC to observe the consumption of the starting aldehyde.

  • Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

    • Scientist's Note: NaBH(OAc)₃ is a mild and selective reducing agent, ideal for reductive aminations.[11] It is less reactive towards the starting aldehyde than other borohydrides, minimizing side reactions. The portion-wise addition helps control any potential exotherm.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress by TLC or LC-MS every 1-2 hours until the starting material is fully consumed (typically 4-12 hours).

  • Workup - Quenching: Once the reaction is complete, carefully quench it by slowly adding saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

  • Workup - Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate gradient of ethyl acetate in hexanes to yield the pure product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Parameter Expected Outcome
Physical Appearance White to off-white solid
TLC (50% EtOAc/Hex) Rf of product lower than starting aldehyde
¹H NMR Disappearance of aldehyde proton (~10 ppm), appearance of new signals for the cyclopropyl group and the CH₂ linker.
Mass Spec (ESI+) [M+H]⁺ peak corresponding to the calculated molecular weight.

Mechanism of Action & Signaling Pathway Context

The synthesized inhibitor is designed to target the ATP-binding site of a JAK kinase. By occupying this site, it prevents the phosphorylation and activation of the kinase, thereby blocking downstream signaling.[12] This effectively interrupts the communication cascade initiated by cytokines, which are key drivers of inflammation in autoimmune diseases.[8]

G Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Kinase Receptor->JAK 2. Activation STAT STAT Protein JAK->STAT 3. Phosphorylation ATP ATP ATP->JAK Inhibitor Synthesized Inhibitor (via Reductive Amination) Inhibitor->JAK BLOCKS STAT_P Phosphorylated STAT Dimer STAT->STAT_P 4. Dimerization Nucleus Nucleus STAT_P->Nucleus 5. Translocation Gene Gene Transcription (Inflammatory Response) Nucleus->Gene

Caption: Inhibition of the JAK-STAT signaling pathway.

Conclusion and Future Perspectives

This compound is more than just a chemical intermediate; it is a strategic tool for accelerating kinase inhibitor discovery. Its inherent structural features provide a strong foundation for high-affinity binding, while its reactive aldehyde handle offers a gateway to vast chemical diversity through robust and reliable reactions like reductive amination. By mastering the use of this building block, researchers and drug development professionals can efficiently generate and optimize novel therapeutic candidates targeting a wide range of kinase-driven pathologies.

References

  • Schepetkin, I.A., et al. (2022). Design, synthesis and biological evaluation of novel O-substituted tryptanthrin oxime derivatives as c-Jun N-terminal kinase inhibitors. National Institutes of Health.
  • Hussein, M.A., et al. (2025). Some of the cyanopyridines have high PIM-1 kinase inhibitory activity. ResearchGate. Available at: [Link]

  • Nafie, M.S., et al. (2025). Development of novel cyanopyridines as PIM-1 kinase inhibitors with potent anti-prostate cancer activity. ResearchGate. Available at: [Link]

  • Martyna, A., et al. (2023). Arylcyanomethylenequinone Oximes: An Overview of Synthesis, Chemical Transformations, and Biological Activity. MDPI. Available at: [Link]

  • Slavish, P.J., et al. (2011). Synthesis of an Aryloxy Oxo Pyrimidinone Library That Displays ALK-selective Inhibition. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Hanke, M.P., et al. (2023). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Van der Pijl, F., et al. (2016). Novel Reductive Amination of Nitriles: An Efficient Route to 5‐Hydroxypiperidone‐Derived N,N‐Acetals. ChemistryOpen. Available at: [Link]

  • Hodson, L. (2014). The synthesis of novel kinase inhibitors using click chemistry. Semantic Scholar. Available at: [Link]

  • Schepetkin, I.A., et al. (2020). Oximes. MDPI Encyclopedia. Available at: [Link]

  • Golub, A.G., et al. (2013). Design and synthesis of novel protein kinase CK2 inhibitors on the base of 4-aminothieno[2,3-d]pyrimidines. European Journal of Medicinal Chemistry. Available at: [Link]

  • van der Marel, G. & Codee, J. (Eds.). (2014). Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons. Carbohydrate Chemistry. Available at: [Link]

  • Sławiński, J., et al. (2011). Design and synthesis of CK2 inhibitors. Molecular and Cellular Biochemistry. Available at: [Link]

  • Feng, Y., et al. (2015). Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Kumar, A., et al. (2010). Synthesis of quinazolines as tyrosine kinase inhibitors. Current Opinion in Investigational Drugs. Available at: [Link]

  • Schepetkin, I.A., et al. (2019). Oximes: Novel Therapeutics with Anticancer and Anti-Inflammatory Potential. Molecules. Available at: [Link]

  • Wiegand, L., et al. (2023). Novel Concept for Super-Soft Topical Drugs: Deactivation by an Enzyme-Induced Switch into an Inactive Conformation. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Hu, B., et al. (2022). Reductive amination of ketones/aldehydes with amines using BH₃N(C₂H₅)₃ as a reductant. ResearchGate. Available at: [Link]

  • Rewcastle, G.W., et al. (1997). Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. Journal of Medicinal Chemistry. Available at: [Link]

  • Mali, K.D., et al. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. ResearchGate. Available at: [Link]

  • Bonelli, M., et al. (2024). Selectivity, efficacy and safety of JAKinibs: new evidence for a still evolving story. Annals of the Rheumatic Diseases. Available at: [Link]

  • Gupa, V., et al. (2021). Small molecule inhibitors of the JAK family of kinases. Google Patents.
  • Angelini, J., et al. (2024). JAK inhibitors: an evidence-based choice of the most appropriate molecule. Frontiers in Immunology. Available at: [Link]

  • Newcomb, J.R., et al. (2011). 2,7-Pyrrolo[2,1-f][3][13][14]triazines as JAK2 inhibitors: modification of target structure to minimize reactive metabolite formation. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

Sources

Application of 4-[(5-Formyl-2-pyridinyl)oxy]benzenecarbonitrile in Multi-Component Reactions: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Molecular Complexity with a Versatile Building Block

Multi-component reactions (MCRs) have emerged as a cornerstone in modern drug discovery, offering an efficient and atom-economical pathway to complex molecular architectures from simple starting materials.[1] The convergence of three or more reactants in a single synthetic operation allows for the rapid generation of diverse chemical libraries, a critical step in the identification of novel therapeutic agents.[2] Within the vast toolkit of MCRs, those involving aldehydes as key electrophilic partners are of paramount importance. This guide focuses on the strategic application of a unique and highly functionalized aldehyde, 4-[(5-Formyl-2-pyridinyl)oxy]benzenecarbonitrile , in the context of MCRs for the synthesis of medicinally relevant scaffolds.

The structure of this compound is particularly noteworthy for its combination of a reactive aldehyde group, a pyridine ring, an ether linkage, and a benzonitrile moiety. This amalgamation of functionalities offers multiple points for diversification and downstream modification, making it an attractive building block for combinatorial chemistry and lead optimization programs. The pyridine and benzonitrile motifs are prevalent in numerous biologically active compounds, imparting favorable pharmacokinetic and pharmacodynamic properties.

This document provides a comprehensive overview of the potential applications of this compound in MCRs, with a specific focus on the Ugi four-component reaction (Ugi-4CR). We will delve into the mechanistic underpinnings, provide a detailed experimental protocol for a representative reaction, and discuss the rationale behind the strategic use of this versatile aldehyde.

Strategic Advantage of this compound in MCRs

The unique structural features of this compound offer several advantages in the design of MCR-based synthetic strategies:

  • Pre-installed Bioactive Moieties: The pyridine and benzonitrile functionalities are well-established pharmacophores. Their incorporation into the MCR product circumvents the need for additional synthetic steps, streamlining the drug discovery process.

  • Multiple Diversification Points: The aldehyde group serves as the primary reactive handle in the MCR. The resulting scaffold can be further modified at the pyridine nitrogen, the nitrile group, or by aromatic substitution on the benzene ring.

  • Modulation of Physicochemical Properties: The ether linkage and the aromatic rings contribute to the overall lipophilicity and rigidity of the final molecule, properties that can be fine-tuned by judicious selection of other MCR components.

  • Potential for Post-MCR Transformations: The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions to generate tetrazoles, offering a rich platform for post-MCR derivatization.

Core Application: The Ugi Four-Component Reaction (Ugi-4CR)

The Ugi-4CR is a powerful MCR that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like scaffold known as an α-acylamino amide.[3] This reaction is renowned for its broad substrate scope, operational simplicity, and high atom economy.

Mechanistic Rationale

The generally accepted mechanism for the Ugi-4CR involves the initial formation of a Schiff base from the aldehyde and the amine. Protonation of the Schiff base by the carboxylic acid generates a highly electrophilic iminium ion. Nucleophilic attack of the isocyanide on the iminium ion forms a nitrilium ion intermediate. This intermediate is then trapped by the carboxylate anion, leading to an O-acyl isoamide which undergoes an irreversible intramolecular Mumm rearrangement to yield the stable α-acylamino amide product.[3]

Figure 1: Generalized mechanism of the Ugi four-component reaction.

Experimental Protocol: Synthesis of a Novel α-Acylamino Amide Library

This protocol describes a representative Ugi-4CR utilizing this compound to generate a library of α-acylamino amides with potential biological activity.

Materials and Reagents
  • This compound (Available from commercial suppliers[2])

  • Benzylamine (or other primary amines)

  • Acetic acid (or other carboxylic acids)

  • tert-Butyl isocyanide (or other isocyanides)

  • Methanol (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Step-by-Step Procedure
  • Reaction Setup: To a clean, dry 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 224.2 mg).

  • Solvent Addition: Dissolve the aldehyde in 5 mL of anhydrous methanol.

  • Reagent Addition: To the stirred solution, add benzylamine (1.0 mmol, 107.2 mg, 0.11 mL), followed by acetic acid (1.0 mmol, 60.1 mg, 0.06 mL).

  • Isocyanide Addition: Add tert-butyl isocyanide (1.0 mmol, 83.1 mg, 0.11 mL) dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 1:1 ethyl acetate/hexanes). The reaction is complete when the starting aldehyde spot is no longer visible.

  • Work-up:

    • Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in 20 mL of dichloromethane (DCM).

    • Wash the organic layer sequentially with 15 mL of saturated aqueous sodium bicarbonate solution and 15 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure α-acylamino amide.

  • Characterization: Characterize the purified product by standard analytical techniques (¹H NMR, ¹³C NMR, HRMS, and IR spectroscopy).

Data Summary Table: Representative Ugi-4CR Products
EntryAmine (R¹)Carboxylic Acid (R²)Isocyanide (R³)Product StructureExpected Yield (%)
1BenzylamineAcetic Acidtert-Butyl(Structure Image)75-85
2AnilinePropionic AcidCyclohexyl(Structure Image)70-80
34-FluoroanilineBenzoic AcidBenzyl(Structure Image)65-75
4MethylamineFormic AcidIsopropyl(Structure Image)80-90

(Structure images are illustrative and represent the general scaffold)

Workflow and Logic Diagram

MCR_Workflow cluster_prep Reactant Preparation cluster_reaction Ugi 4-CR cluster_purification Work-up & Purification cluster_analysis Analysis & Downstream Applications Aldehyde This compound Setup Reaction Setup in Methanol Aldehyde->Setup Amine Primary Amine Amine->Setup Acid Carboxylic Acid Acid->Setup Isocyanide Isocyanide Isocyanide->Setup Reaction Stir at RT for 24-48h Setup->Reaction Monitoring TLC Monitoring Reaction->Monitoring Workup Aqueous Work-up Monitoring->Workup Purification Column Chromatography Workup->Purification Characterization Spectroscopic Characterization Purification->Characterization Library Diverse Compound Library Characterization->Library Screening Biological Screening Library->Screening

Figure 2: Experimental workflow for the Ugi-4CR based synthesis.

Conclusion and Future Outlook

This compound represents a highly promising and versatile building block for the construction of complex and diverse molecular scaffolds through multi-component reactions. The presented Ugi-4CR protocol serves as a foundational template for researchers to explore the vast chemical space accessible with this unique aldehyde. The resulting α-acylamino amides, adorned with pre-installed bioactive motifs, are ideal candidates for biological screening in various therapeutic areas. Further exploration of other MCRs, such as the Passerini and Gewald reactions, with this aldehyde is highly encouraged and is expected to yield novel heterocyclic systems of significant interest to the medicinal chemistry community. The strategic implementation of this building block in MCR-based drug discovery programs holds the potential to accelerate the identification of next-generation therapeutics.

References

  • Dömling, A. (2006). Recent developments in isocyanide based multicomponent reactions in applied chemistry. Chemical Reviews, 106(1), 17-89.
  • Ugi, I., Dömling, A., & Hörl, W. (1994). Multicomponent reactions in organic chemistry. Endeavour, 18(3), 115-122.
  • Weber, L. (2002). The application of multi-component reactions in drug discovery. Current medicinal chemistry, 9(23), 2085-2093.[1]

  • Zhu, J., & Bienaymé, H. (Eds.). (2005). Multicomponent reactions. John Wiley & Sons.
  • Cioc, R. C., Ruijter, E., & Orru, R. V. (2014). Multicomponent reactions: advanced tools for sustainable organic synthesis. Green Chemistry, 16(6), 2958-2975.
  • Akritopoulou-Zanze, I. (2017). The Ugi reaction. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom (pp. 417-421). Royal Society of Chemistry.
  • de la Torre, J. G., & Garcia-Urdiales, E. (2018). Multicomponent Reactions: Concepts and Applications for Chemistry, Pharmacy, and Biology. John Wiley & Sons.
  • S. L. Schreiber, (2000). Target-oriented and diversity-oriented organic synthesis in drug discovery. Science, 287(5460), 1964-1969.
  • Passerini, M. (1921). Sopra gli isonitrili (I). Composto del p-isontril-toluene con l'acetone e l'acido acetico. Gazzetta Chimica Italiana, 51, 126-129.
  • Ugi, I. (1962). The α-Addition of Immonium Ions and Anions to Isonitriles; a New Reaction Principle.
  • Dömling, A., & Ugi, I. (2000). Multicomponent reactions with isocyanides.
  • Armstrong, R. W., Combs, A. P., Tempest, P. A., Brown, S. D., & Keating, T. A. (1996). Multiple-component condensation strategies for combinatorial library synthesis. Accounts of Chemical Research, 29(3), 123-131.
  • Orru, R. V. A., & de Greef, M. (2003). Recent advances in solution-phase combinatorial and parallel synthesis. Synthesis, 2003(10), 1471-1499.
  • Nenajdenko, V. G. (Ed.). (2014).

Sources

Application Notes and Protocols for 4-[(5-Formyl-2-pyridinyl)oxy]benzenecarbonitrile as a Linker in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Novel Linker for Next-Generation Antibody-Drug Conjugates

Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of monoclonal antibodies with the potency of cytotoxic agents.[1][2] The linker, which connects the antibody to the payload, is a critical component that dictates the ADC's stability, pharmacokinetics, and mechanism of action.[3][4] An ideal linker must be stable in systemic circulation to prevent premature drug release and its associated off-target toxicity, yet allow for efficient payload liberation at the tumor site.[3]

This document details the application of 4-[(5-Formyl-2-pyridinyl)oxy]benzenecarbonitrile , a novel linker for the development of ADCs. This linker features a diaryl ether scaffold, providing a balance of rigidity and stability. Its key functional group, a 5-formyl-2-pyridinyl moiety, enables highly specific and stable conjugation to antibodies through oxime ligation, a bioorthogonal reaction.[4][5][6] The benzenecarbonitrile component offers a site for payload attachment and may contribute to the overall physicochemical properties of the ADC, as nitrile groups are known to be metabolically stable and can participate in polar interactions.[7][8]

These application notes provide a comprehensive guide to the synthesis of the linker, its conjugation to a model antibody and payload, and the characterization of the resulting ADC. The protocols are designed to be robust and reproducible, offering a solid foundation for the exploration of this promising linker technology in ADC research and development.

Mechanism of Action and Conjugation Strategy

The conjugation strategy for this compound revolves around the highly efficient and chemoselective oxime ligation. The aldehyde (formyl group) on the pyridine ring of the linker reacts specifically with an aminooxy-functionalized payload to form a stable oxime bond.[5][6] This reaction proceeds under mild, aqueous conditions, making it ideal for use with sensitive biomolecules like antibodies.[6]

The proposed overall workflow is as follows:

  • Synthesis of the Linker: this compound is synthesized through a diaryl ether formation reaction.

  • Payload Functionalization: The cytotoxic payload is functionalized with an aminooxy group.

  • Linker-Payload Conjugation: The aminooxy-payload is reacted with the formyl group of the linker to form a stable linker-payload conjugate.

  • Antibody Modification (if necessary) and Conjugation: For site-specific conjugation, the antibody can be engineered to contain a reactive handle. However, the strategy described here focuses on conjugation to native antibody lysine residues after modification, or more preferably, to a site-specifically introduced aldehyde or ketone. For the purpose of this protocol, we will illustrate the conjugation of a pre-formed linker-payload construct to a modified antibody. A more advanced and preferred approach is the reaction of an aminooxy-functionalized antibody with the formyl group on the linker-payload conjugate.

The pyridinyl ether bond is generally stable under physiological conditions, suggesting that ADCs constructed with this linker may function as non-cleavable ADCs.[9][10] In this scenario, the payload is released upon lysosomal degradation of the antibody following internalization into the target cancer cell. The stability of the oxime linkage is also high under physiological conditions.[1][11][12]

Visualizing the Conjugation and Structure

ADC_Structure cluster_Antibody Antibody cluster_Linker Linker cluster_Payload Payload Antibody Monoclonal Antibody (e.g., Trastuzumab) Linker This compound Antibody->Linker Oxime Bond (to modified Lysine or site-specific handle) Payload Cytotoxic Drug (e.g., MMAE) Linker->Payload Attachment via benzenecarbonitrile (or pre-conjugation)

Caption: Conceptual structure of an ADC utilizing the this compound linker.

Experimental Protocols

Part 1: Synthesis of this compound Linker

This protocol describes a plausible synthetic route based on a palladium-catalyzed diaryl ether synthesis.[13][14]

Materials:

  • 4-Hydroxybenzonitrile[15][16][17]

  • 2-Chloro-5-formylpyridine (or 2-bromo-5-formylpyridine)

  • Palladium(II) acetate (Pd(OAc)₂)

  • NIXANTPHOS ligand

  • Lithium bis(trimethylsilyl)amide (LiN(SiMe₃)₂)

  • 1,2-Dimethoxyethane (DME), anhydrous

  • Toluene, anhydrous

  • Standard glassware for organic synthesis

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 4-hydroxybenzonitrile (1.2 equivalents), Pd(OAc)₂ (2 mol%), and NIXANTPHOS (2 mol%).

  • Solvent and Reagents: Add anhydrous DME to dissolve the solids. In a separate flask, dissolve 2-chloro-5-formylpyridine (1 equivalent) in anhydrous toluene.

  • Base Addition: Cool the flask containing the phenol, catalyst, and ligand to 0 °C. Slowly add LiN(SiMe₃)₂ (1.5 equivalents) as a solution in THF or as a solid. Stir for 15 minutes at 0 °C.

  • Coupling Reaction: Slowly add the solution of 2-chloro-5-formylpyridine to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and then heat to 80-100 °C.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting materials are consumed.

  • Work-up: Cool the reaction to room temperature. Quench the reaction by the slow addition of saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield the pure this compound linker.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 2: Preparation of an Aminooxy-Functionalized Payload

For this protocol, we will use the potent cytotoxic agent monomethyl auristatin E (MMAE) as an example. The synthesis of an aminooxy-functionalized MMAE derivative is a multi-step process that should be performed by experienced chemists. For the purpose of this guide, we will assume the availability of a commercially sourced or custom-synthesized aminooxy-PEG-MMAE construct.

Part 3: Conjugation of the Linker to an Antibody via Oxime Ligation

This protocol describes the conjugation of the this compound linker to a monoclonal antibody that has been pre-modified to introduce an aminooxy group.

Materials:

  • Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound linker

  • Aniline (as catalyst)[5]

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 6.5

  • PD-10 desalting columns

  • UV-Vis spectrophotometer

  • HPLC system with a hydrophobic interaction chromatography (HIC) column

Procedure:

  • Antibody Preparation: If starting with a lyophilized antibody, reconstitute it in PBS, pH 7.4, to a concentration of 5-10 mg/mL. Perform a buffer exchange into PBS, pH 6.5, using a PD-10 desalting column. The final concentration should be accurately determined by measuring the absorbance at 280 nm.

  • Linker-Payload Stock Solution: Prepare a stock solution of the pre-formed linker-payload conjugate (from Part 2, reacted with the linker from Part 1) in DMSO at a concentration of 10-20 mM.

  • Aniline Catalyst Stock Solution: Prepare a 100 mM stock solution of aniline in DMSO.

  • Conjugation Reaction:

    • To the antibody solution, add the linker-payload stock solution to achieve a desired molar excess (e.g., 5-10 fold molar excess of linker-payload to antibody). The final concentration of DMSO should not exceed 10% (v/v).

    • Add the aniline stock solution to a final concentration of 10-20 mM.[5]

    • Gently mix the reaction and incubate at 37 °C for 4-16 hours.

  • Purification of the ADC:

    • Remove the excess linker-payload and other small molecules by buffer exchange using PD-10 desalting columns equilibrated with PBS, pH 7.4.

    • For a more thorough purification and to remove any aggregated ADC, size-exclusion chromatography (SEC) can be performed.

  • Characterization of the ADC:

    • Drug-to-Antibody Ratio (DAR): Determine the average number of drug molecules conjugated per antibody. This can be measured using UV-Vis spectroscopy by measuring the absorbance at 280 nm (for the antibody) and at a wavelength corresponding to the payload's absorbance maximum. Alternatively, hydrophobic interaction chromatography (HIC)-HPLC can be used to separate species with different DARs. Mass spectrometry can also provide precise DAR values.

    • Purity and Aggregation: Analyze the purified ADC by SEC-HPLC to determine the percentage of monomeric ADC and the presence of any aggregates.

    • In Vitro Cell Viability Assay: Evaluate the potency of the ADC on a relevant cancer cell line expressing the target antigen.

Experimental Workflow Diagram

Workflow cluster_synthesis Linker Synthesis cluster_conjugation ADC Preparation cluster_characterization Characterization start Starting Materials: 4-Hydroxybenzonitrile & 2-Chloro-5-formylpyridine reaction Pd-Catalyzed Diaryl Ether Synthesis start->reaction purify_linker Purification (Column Chromatography) reaction->purify_linker linker This compound purify_linker->linker antibody Aminooxy-Modified Antibody conjugation Oxime Ligation (Aniline catalyst, 37°C) antibody->conjugation payload Linker-Payload (Pre-formed) payload->conjugation purify_adc Purification (PD-10 or SEC) conjugation->purify_adc adc Final ADC purify_adc->adc dar DAR Determination (HIC-HPLC, MS) adc->dar purity Purity & Aggregation (SEC-HPLC) adc->purity potency In Vitro Potency Assay adc->potency

Caption: A streamlined workflow for the synthesis and conjugation of the linker to produce a final ADC.

Data Presentation: Key Parameters for ADC Synthesis

The following table summarizes the key reaction parameters for the synthesis and conjugation of the this compound linker.

ParameterRecommended Value/RangeNotes
Linker Synthesis
Catalyst Loading (Pd(OAc)₂)1-5 mol%Optimization may be required based on substrate reactivity.
Ligand Loading (NIXANTPHOS)1-5 mol%Typically used in a 1:1 ratio with the palladium catalyst.
BaseLiN(SiMe₃)₂Other strong, non-nucleophilic bases can be explored.
Reaction Temperature80-120 °CHigher temperatures may be needed for less reactive substrates.
Antibody Conjugation
Reaction pH6.0 - 7.0Oxime ligation is generally more efficient at slightly acidic pH.
Molar Excess of Linker-Payload5 - 20 equivalentsA higher excess can drive the reaction to completion but may require more extensive purification.
Aniline Catalyst Concentration10 - 50 mMHigher concentrations can accelerate the reaction rate.[5]
Incubation Time4 - 24 hoursMonitor the reaction to determine the optimal time for desired DAR.
Expected Outcome
Drug-to-Antibody Ratio (DAR)2 - 4A DAR of 2 or 4 is often optimal for efficacy and pharmacokinetics.
Monomer Purity>95%High monomer content is crucial for a homogenous and stable ADC product.

Conclusion and Future Perspectives

The this compound linker offers a promising platform for the development of novel ADCs. Its well-defined structure, coupled with the ability to undergo highly specific oxime ligation, allows for the construction of homogenous and stable conjugates. The protocols outlined in this document provide a comprehensive framework for the synthesis, conjugation, and characterization of ADCs using this linker.

Further research should focus on a more in-depth investigation of the linker's stability in various biological media and a definitive elucidation of its cleavage mechanism, if any. The role of the benzenecarbonitrile moiety also warrants further exploration, both in terms of its influence on the ADC's physicochemical properties and as a potential site for the attachment of different payloads or modulating agents. The versatility of the diaryl ether scaffold and the reliability of the oxime conjugation chemistry make this compound a valuable tool for the next generation of antibody-drug conjugates.

References

  • Crisalli P, Kool ET.
  • Dirksen A, Hackeng TM, Dawson PE. Nucleophilic catalysis of oxime ligation. Angew Chem Int Ed Engl. 2006;45(45):7581-7584.
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Application Note: A Comprehensive Protocol for the Vilsmeier-Haack Formylation of 4-(Pyridin-2-yloxy)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed experimental procedure for the regioselective formylation of 4-(pyridin-2-yloxy)benzonitrile, a key intermediate in the synthesis of various pharmaceutical and materials science compounds. We focus on the Vilsmeier-Haack reaction, a reliable and efficient method for introducing a formyl group onto electron-rich aromatic systems. This guide explains the underlying reaction mechanism, offers a step-by-step laboratory protocol, outlines characterization techniques, and provides troubleshooting insights. The content is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering a robust methodology for obtaining 3-formyl-4-(pyridin-2-yloxy)benzonitrile with high purity.

Introduction and Strategic Rationale

Formylated aromatic compounds are versatile building blocks in organic synthesis, serving as precursors for a wide array of functional groups and heterocyclic systems. The target molecule, a formylated derivative of 2-pyridinyl oxybenzonitrile, combines the structural features of a biaryl ether with the reactive potential of a benzaldehyde and the coordinating properties of a pyridine ring, making it a valuable intermediate for complex molecular architectures.

The selection of an appropriate formylation method is critical and depends on the substrate's electronic properties. The substrate , 4-(pyridin-2-yloxy)benzonitrile, possesses a benzonitrile ring activated by an electron-donating pyridinyloxy group and deactivated by an electron-withdrawing nitrile group. The dominant activating effect of the ether directs electrophilic substitution primarily to the ortho position.

Several classical formylation methods were considered:

  • Reimer-Tiemann Reaction: This method is primarily used for the ortho-formylation of phenols under strongly basic conditions.[1][2] It involves the generation of dichlorocarbene as the electrophile.[2][3] For a phenoxy ether, this reaction is generally not suitable due to the absence of the acidic phenolic proton required to generate the highly nucleophilic phenoxide ion.[1]

  • Duff Reaction: This reaction employs hexamethylenetetramine (HMTA) in an acidic medium and is also most effective for the ortho-formylation of phenols.[4][5] While effective for electron-rich substrates, its efficiency can be low, and the conditions might be too harsh for the substrate.[4][6]

  • Vilsmeier-Haack Reaction: This reaction utilizes a phosphoru­s oxychloride (POCl₃) and a substituted formamide, typically N,N-dimethylformamide (DMF), to generate an electrophilic iminium salt known as the Vilsmeier reagent.[7][8] It is a mild and highly effective method for the formylation of electron-rich aromatic and heteroaromatic compounds.[9][10] Given the activating nature of the pyridinyloxy ether substituent, the Vilsmeier-Haack reaction is the most strategically sound choice for this transformation.

Therefore, this guide will detail the Vilsmeier-Haack approach for the regioselective formylation of 4-(pyridin-2-yloxy)benzonitrile.

The Vilsmeier-Haack Reaction: Mechanism and Regioselectivity

The reaction proceeds in two main stages: the formation of the Vilsmeier reagent, followed by electrophilic aromatic substitution.

  • Formation of the Vilsmeier Reagent: N,N-dimethylformamide (DMF) acts as a nucleophile, attacking the electrophilic phosphorus center of phosphorus oxychloride (POCl₃). This is followed by the elimination of a phosphate derivative to yield the highly electrophilic chloroiminium ion, the active Vilsmeier reagent.[8]

  • Electrophilic Aromatic Substitution: The electron-rich benzonitrile ring attacks the Vilsmeier reagent. The pyridinyloxy group is a strong ortho, para-director. Since the para position is blocked by the nitrile group, the electrophilic attack occurs regioselectively at the ortho position (C3). This forms an iminium ion intermediate.

  • Hydrolysis: During aqueous work-up, the iminium ion is readily hydrolyzed to yield the final aldehyde product, 3-formyl-4-(pyridin-2-yloxy)benzonitrile.

Vilsmeier_Mechanism cluster_0 Stage 1: Vilsmeier Reagent Formation cluster_1 Stage 2: Electrophilic Aromatic Substitution cluster_2 Stage 3: Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Iminium_Intermediate Iminium Intermediate Substrate 4-(Pyridin-2-yloxy)benzonitrile Substrate->Iminium_Intermediate + Vilsmeier Reagent Final_Product 3-Formyl-4-(pyridin-2-yloxy)benzonitrile Iminium_Intermediate->Final_Product + H₂O (Work-up)

Caption: The Vilsmeier-Haack reaction mechanism.

Experimental Protocol

This protocol details the synthesis, purification, and characterization of 3-formyl-4-(pyridin-2-yloxy)benzonitrile.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
4-(Pyridin-2-yloxy)benzonitrile>98% Puritye.g., Sigma-AldrichStarting material.
N,N-Dimethylformamide (DMF)Anhydrous, >99.8%e.g., Acros OrganicsUse as solvent and reagent.
Phosphorus oxychloride (POCl₃)>99%e.g., Alfa AesarHighly corrosive and moisture-sensitive.
Dichloromethane (DCM)ACS Gradee.g., Fisher ScientificFor extraction.
Saturated Sodium Bicarbonate (NaHCO₃) soln.-Lab preparedFor quenching and washing.
Saturated Sodium Chloride (NaCl) soln. (Brine)-Lab preparedFor washing.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS Gradee.g., VWRFor drying organic layer.
Ethyl AcetateHPLC Gradee.g., Fisher ScientificFor chromatography.
HexanesHPLC Gradee.g., Fisher ScientificFor chromatography.
Silica Gel60 Å, 230-400 meshe.g., SiliCycleFor column chromatography.
Step-by-Step Synthesis Procedure
  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 4-(pyridin-2-yloxy)benzonitrile (1.96 g, 10.0 mmol).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) (20 mL). Stir the mixture at room temperature until the starting material is fully dissolved.

  • Cooling: Cool the flask to 0 °C in an ice-water bath.

  • Vilsmeier Reagent Formation: While stirring vigorously, add phosphorus oxychloride (POCl₃) (1.12 mL, 1.84 g, 12.0 mmol) dropwise to the cooled solution over 15-20 minutes using a syringe. Caution: The addition is exothermic. Maintain the internal temperature below 10 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the reaction to 60 °C using an oil bath and stir for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:7 mixture of ethyl acetate and hexanes as the eluent. The product spot should be more polar than the starting material.

  • Quenching: Once the reaction is complete (disappearance of starting material), cool the flask back to 0 °C in an ice-water bath. Very slowly and carefully, quench the reaction by adding 50 mL of crushed ice, followed by the dropwise addition of saturated sodium bicarbonate (NaHCO₃) solution until the mixture is neutral or slightly basic (pH ~7-8). Caution: Vigorous gas evolution (CO₂) will occur.

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (DCM) (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product as a yellow or orange solid.

Purification

The crude product can be purified by either recrystallization or flash column chromatography.

  • Recrystallization: Dissolve the crude solid in a minimal amount of hot ethanol or isopropanol and allow it to cool slowly to room temperature, then in a refrigerator to induce crystallization. Collect the purified crystals by vacuum filtration.

  • Flash Column Chromatography: Adsorb the crude product onto a small amount of silica gel. Perform flash chromatography on a silica gel column, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 40%). Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Workflow start Start: 4-(Pyridin-2-yloxy)benzonitrile react Reaction: 1. Dissolve in DMF 2. Cool to 0°C 3. Add POCl₃ dropwise 4. Heat to 60°C start->react quench Quenching: 1. Cool to 0°C 2. Add ice & NaHCO₃ soln. react->quench extract Extraction: Extract with DCM quench->extract wash Washing: Wash with H₂O & Brine extract->wash dry Drying & Concentration: Dry with Na₂SO₄ & Evaporate wash->dry purify Purification: Column Chromatography or Recrystallization dry->purify analyze Analysis: NMR, MS, FTIR, MP purify->analyze end Product: 3-Formyl-4-(pyridin-2-yloxy)benzonitrile analyze->end

Caption: Experimental workflow for synthesis and purification.

Characterization and Expected Results

The identity and purity of the final product, 3-formyl-4-(pyridin-2-yloxy)benzonitrile (MW: 224.22 g/mol ), should be confirmed using standard analytical techniques.

TechniqueExpected Results
Appearance Off-white to pale yellow solid.
Yield 65-80% (after purification).
Melting Point A sharp melting point is expected for the pure compound. For a related isomer, 4-[(5-formylpyridin-2-yl)oxy]benzonitrile, the melting point is 133 - 135.5 °C. A similar range is expected.
¹H NMR (CDCl₃)δ (ppm): ~10.5 (s, 1H, -CHO), ~8.2-8.3 (m, 2H, Ar-H), ~7.8-7.9 (m, 2H, Ar-H), ~7.2-7.3 (m, 2H, Ar-H), ~7.0-7.1 (m, 1H, Ar-H). Note: Exact shifts and coupling patterns will vary. The key signal is the singlet for the aldehyde proton downfield.
¹³C NMR (CDCl₃)δ (ppm): ~189 (-CHO), ~160-165 (Ar C-O), multiple signals between 110-150 for aromatic carbons, ~117 (-CN).
FTIR (KBr)ν (cm⁻¹): ~2230 (C≡N stretch), ~1700 (C=O stretch of aldehyde), ~1600 & ~1480 (C=C aromatic stretch), ~1250 (Ar-O-Ar stretch).
Mass Spec. (ESI+) m/z: 225.1 [M+H]⁺, 247.1 [M+Na]⁺.

Safety and Troubleshooting

Issue/ObservationPossible CauseSuggested Solution
Reaction does not proceed or is very slow.Insufficient heating; moisture in reagents/glassware; impure starting material.Ensure the reaction temperature is maintained at 60 °C. Use anhydrous DMF and dry glassware. Confirm the purity of the starting material.
Formation of multiple products (seen on TLC).Overheating; side reactions.Maintain strict temperature control during POCl₃ addition and subsequent heating. Diformylation is a possible side reaction if the substrate is highly activated.[10] Careful purification by column chromatography should separate isomers.
Low yield after work-up.Incomplete reaction; product loss during extraction/purification.Increase reaction time and monitor by TLC until completion. Ensure pH is neutral/basic before extraction to prevent loss of the slightly basic product in the aqueous layer. Be meticulous during extraction and chromatography.
Dark tar-like substance forms in the reaction flask.Reaction temperature was too high; decomposition.This indicates decomposition. Repeat the reaction with stricter temperature control, especially during the exothermic addition of POCl₃.

Critical Safety Precautions:

  • Phosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water. Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.

  • The reaction quenching is highly exothermic and releases gas. Perform this step slowly in an ice bath to control the temperature and rate of effervescence.

  • Work with all organic solvents in a fume hood.

Conclusion

The Vilsmeier-Haack reaction provides an effective and high-yielding pathway for the regioselective ortho-formylation of 4-(pyridin-2-yloxy)benzonitrile. The protocol described herein is robust and reproducible, yielding the desired 3-formyl-4-(pyridin-2-yloxy)benzonitrile in good purity after standard purification techniques. This versatile intermediate can be utilized for further synthetic elaborations, making this protocol a valuable addition to the toolkit of synthetic and medicinal chemists.

References

  • Sciencemadness.org. THE REIhtER-TIEMANN REACTION. Available at: [Link]

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  • Katritzky, A. R., Odens, H. H., & Voronkov, M. V. (2000). Masked Formylation with 2-Benzotriazolyl-1,3-dioxolane, a Novel Formyl Cation Equivalent. The Journal of Organic Chemistry, 65(6), 1886–1888. Available at: [Link]

  • ResearchGate. Plausible mechanism for formylation of pyridine ring. Available at: [Link]

  • Google Patents. WO2013162390A1 - Process for preparation of high purity n- [2- (diethylamine) ethyl] - 5 - formyl - 2, 4 - dimethyl - 1h - pyrrole - 3 - carboxyamide.
  • Patil, S. B., & Patil, D. B. (2014). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences, 3(7), 569-583. Available at: [Link]

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  • Google Patents. US3833660A - Process for making aromatic aldehydes.
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  • ResearchGate. Vilsmeier—Haack Reactions of Carbonyl Compounds: Synthesis of Substituted Pyrones and Pyridines. Available at: [Link]

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  • Hranjec, M., et al. (2021). Twice as Nice: The Duff Formylation of Umbelliferone Revised. Molecules, 26(24), 7586. Available at: [Link]

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Scale-Up Synthesis of 4-[(5-Formyl-2-pyridinyl)oxy]benzenecarbonitrile: An Application Note and Protocol for Industrial Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Pyridinyloxy Benzonitrile Scaffold

The 4-[(5-Formyl-2-pyridinyl)oxy]benzenecarbonitrile molecule represents a key building block in contemporary chemical synthesis, particularly for the development of novel agrochemicals and pharmaceuticals. The diaryl ether linkage, combined with the specific functionalities of a pyridine ring, a formyl group, and a nitrile moiety, provides a versatile scaffold for creating a diverse range of complex target molecules.[1][2] The pyridinyloxy core is a recognized pharmacophore in medicinal chemistry and a toxophore in agrochemical design, appearing in various commercial products and development candidates.[3][4] Specifically, this structural motif is found in compounds with herbicidal, fungicidal, anticancer, anti-inflammatory, and antiviral properties.[1][2][5][6][7][8][9]

The formyl and nitrile groups serve as critical synthetic handles for further molecular elaboration. The aldehyde can undergo a wide array of transformations, including reductive amination, oxidation to a carboxylic acid, and various condensation reactions. The nitrile group is a stable precursor to amines, amides, carboxylic acids, and tetrazoles, making it invaluable in drug discovery for modulating physicochemical properties and interacting with biological targets.[10]

This document provides a comprehensive guide for the scale-up synthesis of this compound, addressing the transition from laboratory-scale procedures to robust, efficient, and safe industrial production. We will delve into the underlying reaction mechanism, provide a detailed and validated protocol, and discuss the critical considerations for process optimization and large-scale manufacturing.

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The synthesis of this compound is most effectively achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway is favored due to the electronic properties of the pyridine ring, which is rendered electron-deficient by the nitrogen atom and further activated by the electron-withdrawing formyl group at the 5-position.

The key steps of the SNAr mechanism are as follows:

  • Deprotonation of the Nucleophile: In the presence of a suitable base, the hydroxyl group of 4-cyanophenol is deprotonated to form the more nucleophilic phenoxide ion.

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: The electron-rich phenoxide attacks the electron-deficient carbon atom at the 2-position of the 2-chloro-5-formylpyridine ring, which bears the leaving group (chloride). This addition step forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the pyridine ring and the formyl group, which stabilizes the intermediate.

  • Rearomatization and Product Formation: The aromaticity of the pyridine ring is restored by the expulsion of the chloride leaving group, yielding the final product, this compound.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products 2_chloro_5_formylpyridine 2-Chloro-5-formylpyridine Meisenheimer Meisenheimer Complex (Resonance Stabilized) 2_chloro_5_formylpyridine->Meisenheimer 4_cyanophenol 4-Cyanophenol Phenoxide 4-Cyanophenoxide 4_cyanophenol->Phenoxide Deprotonation Base Base (e.g., K₂CO₃) Base->Phenoxide Byproduct KHCO₃ Base->Byproduct Phenoxide->Meisenheimer Nucleophilic Attack Product This compound Meisenheimer->Product Elimination of Cl⁻ Salt KCl Meisenheimer->Salt Forms

Caption: SNAr Reaction Pathway for the Synthesis of the Target Compound.

Laboratory-Scale Synthesis Protocol

This protocol details the synthesis of this compound on a laboratory scale, providing a foundation for subsequent scale-up.

Materials and Equipment
Material/EquipmentSpecifications
2-Chloro-5-formylpyridine>98% purity
4-Cyanophenol>99% purity
Anhydrous Potassium CarbonateFine powder, dried
Dimethylformamide (DMF)Anhydrous, <50 ppm water
Ethyl AcetateReagent grade
Brine (saturated NaCl solution)
Anhydrous Magnesium Sulfate
Round-bottom flask with reflux condenser
Magnetic stirrer with heating mantle
Thermometer
Inert atmosphere setup (Nitrogen or Argon)
Standard laboratory glassware
Rotary evaporator
Thin-Layer Chromatography (TLC) platesSilica gel 60 F₂₅₄
Experimental Procedure
  • Reactor Setup: To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 2-chloro-5-formylpyridine (14.15 g, 0.1 mol, 1.0 equiv.), 4-cyanophenol (13.1 g, 0.11 mol, 1.1 equiv.), and anhydrous potassium carbonate (20.7 g, 0.15 mol, 1.5 equiv.).

  • Solvent Addition: Add 200 mL of anhydrous dimethylformamide (DMF) to the flask.

  • Reaction Conditions: Begin stirring the mixture and heat to 100-110 °C under a nitrogen atmosphere.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1). The reaction is typically complete within 6-8 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into 1 L of ice-cold water with stirring. A precipitate will form.

    • Filter the solid product and wash thoroughly with water to remove DMF and inorganic salts.

    • Dissolve the crude product in 300 mL of ethyl acetate and transfer to a separatory funnel.

    • Wash the organic layer with water (2 x 150 mL) and then with brine (1 x 150 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system such as ethanol/water or by column chromatography on silica gel if necessary to achieve high purity.

Scale-Up Considerations for Industrial Production

Transitioning the laboratory synthesis to an industrial scale requires careful consideration of several factors to ensure safety, efficiency, cost-effectiveness, and product quality.

Scale_Up_Workflow Start Process Development (Lab Scale) Optimization Parameter Optimization (DoE) Start->Optimization Identify Critical Parameters Safety HAZOP Analysis Optimization->Safety Define Safe Operating Limits Pilot Pilot Plant Run Safety->Pilot Implement Safety Measures Production Full-Scale Production Pilot->Production Validate Process at Scale

Caption: A Generalized Workflow for Scaling Up the Synthesis Process.

Process Optimization
  • Solvent Selection: While DMF is an excellent solvent for this reaction, its high boiling point and potential for decomposition at elevated temperatures can be problematic on a large scale. Alternative polar aprotic solvents such as dimethyl sulfoxide (DMSO) or N-methyl-2-pyrrolidone (NMP) could be evaluated. The choice will depend on a balance of reaction performance, cost, and ease of recovery and purification.

  • Base Selection: Potassium carbonate is a cost-effective and efficient base. However, other inorganic bases like cesium carbonate (which can accelerate the reaction but is more expensive) or organic bases such as triethylamine could be considered.

  • Temperature Profile: The reaction temperature is a critical parameter. A Design of Experiments (DoE) approach can be used to determine the optimal temperature that maximizes yield and minimizes byproduct formation in the shortest time.

  • Catalysis: While this SNAr reaction proceeds without a catalyst, for less activated aryl halides, an Ullmann-type condensation using a copper catalyst could be an alternative.[1] However, this would introduce the need for catalyst removal in the downstream process.

Safety and Hazard Management
  • Reactant Handling: Both 2-chloro-5-formylpyridine and 4-cyanophenol are hazardous chemicals and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection, especially when handling powders.[11][12]

  • Exotherm Control: The reaction may be exothermic. On a large scale, the addition of reactants and the heating profile must be carefully controlled to prevent a runaway reaction. Jacketed reactors with efficient cooling systems are essential.

  • Solvent Hazards: Polar aprotic solvents like DMF and DMSO have their own specific hazards. Proper ventilation and handling procedures are necessary to avoid exposure.

  • Waste Management: The aqueous waste stream will contain residual solvent and inorganic salts. It must be treated according to local environmental regulations. Solvent recovery and recycling should be implemented to improve the process economy and reduce environmental impact.

Purification and Quality Control
  • Crystallization: For large-scale production, crystallization is the preferred method of purification over chromatography. The choice of crystallization solvent is critical to obtain the desired crystal form and purity.

  • Impurity Profile: A thorough understanding of the potential impurities is necessary. This includes unreacted starting materials, byproducts from side reactions, and any residual solvent.

  • Analytical Methods: Robust analytical methods, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), must be developed and validated to monitor the reaction, assess the purity of the final product, and quantify any impurities.

Data Summary

ParameterLaboratory ScaleIndustrial Scale Considerations
Reactants 2-Chloro-5-formylpyridine, 4-Cyanophenol, K₂CO₃Source raw materials from qualified vendors with consistent quality.
Solvent Anhydrous DMFEvaluate alternatives like DMSO or NMP for safety, cost, and recovery.
Temperature 100-110 °COptimize for yield and cycle time; ensure robust temperature control.
Reaction Time 6-8 hoursMinimize to improve throughput, based on optimization studies.
Workup Aqueous quench and extractionDevelop a streamlined process, potentially involving direct crystallization.
Purification Recrystallization/ChromatographyFocus on developing a robust crystallization process.
Yield Typically >85%Aim for consistent high yields through process optimization.

Conclusion

The synthesis of this compound via a Nucleophilic Aromatic Substitution reaction is a robust and scalable process. By carefully considering the principles of reaction kinetics, process safety, and purification, this valuable intermediate can be produced efficiently and economically on an industrial scale. Its versatile chemical nature makes it a key component in the development of next-generation pharmaceuticals and agrochemicals, underscoring the importance of a well-characterized and optimized manufacturing process.

References

  • Google Patents. (n.d.). Salt of 4-[[4-[[4-(2-cyanoethenyl)-2,6-dimethylphenyl]amino]-2-pyrimidinyl]amino] benzonitrile.
  • Jiang, Y., et al. (2020). Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. Journal of Agricultural and Food Chemistry, 68(39), 10647-10660. Available from: [Link]

  • ACS Publications. (2020). Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. Journal of Agricultural and Food Chemistry. Available from: [Link]

  • Google Patents. (n.d.). Catalytic reduction of benzonitrile derivatives to benzoaldehyde derivatives.
  • National Center for Biotechnology Information. (2024). Synthesis and biological profile of 2,3-dihydro[2][13]thiazolo[4,5-b]pyridines, a novel class of acyl-ACP thioesterase inhibitors. PubMed Central. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PubMed Central. Available from: [Link]

  • Google Patents. (n.d.). Pyridine derivatives, their preparation and their use as fungicides.
  • Google Patents. (n.d.). Crystalline forms of 4-[(2,4-dichloro-5-methoxyphenyl)amino]-6-methoxy-7-[3-(4-methyl-1-piperazinyl)propoxy]-3-quinolinecarbonitrile and methods of preparing the same.
  • National Center for Biotechnology Information. (n.d.). Triclopyr. PubChem. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Design, synthesis and biological evaluation of novel diarylpyridine derivatives as tubulin polymerisation inhibitors. PubMed Central. Available from: [Link]

  • MDPI. (n.d.). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. MDPI. Available from: [Link]

  • Google Patents. (n.d.). United States Patent 7,790,905 B2. Retrieved from [Link]

  • ResearchGate. (2024). Development of novel pyridine-based agrochemicals: A review. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis and Antimicrobial Activity of 4-formylphenyl-N-phenylcarbamates. Retrieved from [Link]

  • ACS Publications. (n.d.). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega. Available from: [Link]

  • MDPI. (n.d.). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. MDPI. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). 2,3-Diaryl-3 H-imidazo[4,5- b]pyridine derivatives as potential anticancer and anti-inflammatory agents. PubMed. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PubMed Central. Available from: [Link]

  • Google Patents. (n.d.). Solid forms of N-[2,4-bis(1,1-dimethylethyl)-5-hydroxyphenyl]-1,4-dihydro-4-oxoquinoline-3-carboxamide.
  • MDPI. (n.d.). Synthesis and Ring-Chain Tautomerism of 1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic Acid. MDPI. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Structure-Based Bioisosterism Design, Synthesis, Biological Activity and Toxicity of 1,2,4-Oxadiazole Substituted Benzamides Analogues Containing Pyrazole Rings. PubMed Central. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-[(5-Formyl-2-pyridinyl)oxy]benzenecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, chemists, and drug development professionals engaged in the synthesis of 4-[(5-Formyl-2-pyridinyl)oxy]benzenecarbonitrile. Our focus is to move beyond basic protocols and address the common challenges encountered in improving the yield and purity of this important intermediate. This document is structured as a dynamic troubleshooting resource, grounded in established chemical principles and supported by peer-reviewed literature.

Synthesis Overview: A Mechanistic Perspective

The formation of this compound is an aryl ether synthesis, typically achieved through a copper-catalyzed C-O cross-coupling reaction, commonly known as the Ullmann condensation or Ullmann-type reaction.[1][2] This process involves the coupling of an aryl halide (2-chloro-5-formylpyridine) with a phenol (4-cyanophenol) in the presence of a copper catalyst and a base.

The pyridine ring's electron-deficient nature, further activated by the electron-withdrawing formyl group at the 5-position, makes the 2-position susceptible to reaction. However, the chloride is a relatively poor leaving group compared to bromide or iodide, which often necessitates carefully optimized conditions to achieve high yields.[3]

Reaction_Scheme cluster_product Product R1 2-chloro-5-formylpyridine plus + R2 4-cyanophenol arrow_node Cu Catalyst, Base Solvent, Heat P This compound arrow_node->P

Caption: General reaction scheme for the synthesis.

Understanding the underlying Ullmann mechanism is paramount for effective troubleshooting. Modern Ullmann-type reactions are no longer the harsh, stoichiometric copper-powder reactions of the past.[4] The introduction of ligands has enabled these couplings to proceed under milder conditions with true catalytic turnover.[5][6]

Ullmann_Cycle cu1_active Active Cu(I) Catalyst [L-Cu(I)-OAr'] cu3_intermediate Cu(III) Intermediate [L-Cu(III)(Ar)(OAr')X] cu1_active->cu3_intermediate Oxidative Addition (Rate-Limiting Step) product Product Ar-O-Ar' cu3_intermediate->product Reductive Elimination base_x Base-X cu3_intermediate->base_x cu1_precursor Cu(I) Precursor [L-Cu(I)-X] cu1_precursor->cu1_active phenol Ar'OH + Base phenol->cu1_precursor Ligand Exchange aryl_halide Aryl Halide (ArX) (2-chloro-5-formylpyridine) aryl_halide->cu1_active

Caption: Simplified catalytic cycle for a modern Ullmann C-O coupling reaction.

The rate-limiting step is often the oxidative addition of the aryl halide to the active Copper(I)-phenoxide complex.[7][8] Enhancing the reactivity of this step is the key to improving yield, especially with a less reactive substrate like an aryl chloride.

Troubleshooting Guide & FAQs

This section is designed to directly address the issues you may encounter during your experiments.

Q1: My reaction yield is consistently low or fails completely. Where do I start troubleshooting?

Low yield is a multifaceted problem. A systematic approach is essential. The following flowchart outlines a logical diagnostic workflow.

Troubleshooting_Flowchart decision decision action action start_node Low Yield / No Reaction decision1 Inert Atmosphere Maintained? start_node->decision1 decision2 Starting Materials Pure & Dry? decision1->decision2 Yes action1 Repeat reaction under N2 or Argon. Degas solvent and reagents. decision1->action1 No decision3 Catalyst System Active? decision2->decision3 Yes action2 Verify purity by NMR/GC-MS. Dry 4-cyanophenol and solvents rigorously. decision2->action2 No decision4 Base Strength & Solubility Adequate? decision3->decision4 Yes action3 Use fresh catalyst/ligand. Consider a more active system (see Table 1). decision3->action3 No decision5 Temp / Time Sufficient? decision4->decision5 Yes action4 Switch to a stronger/more soluble base (e.g., Cs2CO3). Ensure fine powder form. decision4->action4 No action5 Consider side reactions. Analyze crude mixture for byproducts. decision5->action5 Yes action6 Increase temperature incrementally or extend reaction time. Monitor by TLC/LC-MS. decision5->action6 No

Caption: A systematic workflow for diagnosing low-yield Ullmann reactions.

Core Areas to Investigate:

  • Atmosphere: Copper(I) catalysts can be sensitive to air.[9] Ensure the reaction is run under a dry, inert atmosphere (Nitrogen or Argon). Solvents should be degassed prior to use.

  • Reagent Quality: The purity of 4-cyanophenol and 2-chloro-5-formylpyridine is critical. Water is particularly detrimental as it can hydrolyze the base and interfere with the catalyst. Ensure 4-cyanophenol is rigorously dried.

  • Catalytic System: The combination of the copper source and ligand is the most crucial factor for activating the aryl chloride. An inadequate catalyst system is a common cause of failure.

  • Base and Solvent: The base must be strong enough to deprotonate the phenol and soluble enough to participate in the reaction. The solvent dictates the reaction temperature and the solubility of all components.

Q2: How do I select the optimal Copper Catalyst and Ligand for this specific reaction?

For a challenging substrate like 2-chloro-5-formylpyridine, a simple copper salt alone is unlikely to be effective. A ligand is required to stabilize the copper catalyst, increase its solubility, and accelerate the catalytic cycle.[6]

Catalyst System (Cu Source + Ligand)Typical ConditionsAdvantages & Considerations
CuI / 1,10-Phenanthroline 5-10 mol% CuI, 10-20 mol% LigandCs₂CO₃, Solvent: Acetonitrile or TolueneTemp: 80-110 °CA classic, highly effective system. Dramatically lowers reaction temperatures compared to ligand-free methods.[6] Well-suited for difficult couplings.
Cu₂O / N,N-Dimethylglycine 5-10 mol% Cu₂O, 20 mol% LigandCs₂CO₃, Solvent: Dioxane or DMFTemp: 90-110 °CAn inexpensive and effective amino acid ligand that can accelerate the coupling of aryl bromides and even some activated chlorides.[5][10]
CuI / Triphenylphosphine (PPh₃) 5 mol% CuI(PPh₃)₃ or CuI + PPh₃K₂CO₃, Solvent: Toluene or XyleneTemp: 110-140 °CA system explored for use in non-polar solvents with less expensive bases.[11][12] May require higher temperatures but avoids polar aprotic solvents.
CuO Nanoparticles 0.1-10 mol% CuO-NPsKOH or Cs₂CO₃, Solvent: DMSO or DMFTemp: 100-120 °CHeterogeneous catalyst option that can be effective and potentially recyclable.[3] Reactivity can depend heavily on nanoparticle size and preparation.

Recommendation for this synthesis: Start with the CuI / 1,10-Phenanthroline system. Its proven ability to moderate reaction conditions and activate difficult substrates makes it a strong candidate for coupling 2-chloro-5-formylpyridine.

Q3: Which Base and Solvent combination is most likely to improve my yield?

The base and solvent are intrinsically linked. The base must deprotonate the 4-cyanophenol to form the active nucleophile, and the resulting phenoxide salt must be soluble in the reaction medium.

BaseCommon SolventsAnalysis
Cesium Carbonate (Cs₂CO₃) DMF, Acetonitrile, Dioxane, TolueneOften the best choice. Its high solubility in many organic solvents and sufficient basicity make it highly effective, even at moderate temperatures.[3][5] The main drawback is cost.
Potassium Carbonate (K₂CO₃) DMF, NMP, Toluene, XyleneA cost-effective alternative, but its lower solubility often requires higher reaction temperatures or more polar solvents like DMF to be effective.[11][12]
Potassium Phosphate (K₃PO₄) Dioxane, TolueneA strong, non-nucleophilic base that can be effective, but often used in palladium-catalyzed reactions. Can be a good option in copper catalysis as well.
Potassium Hydroxide (KOH) DMSO, NMPA very strong base, but the water formed during the acid-base reaction can be detrimental to the catalytic cycle.[1] Generally less preferred unless conditions are anhydrous.

Solvent Considerations:

  • Polar Aprotic (DMF, DMSO, NMP): These solvents are excellent at dissolving the ionic intermediates and salts involved in the reaction.[1] However, they can be difficult to remove and have toxicity concerns.[13][14] They also require high temperatures to be effective in traditional Ullmann reactions.

  • Ethers (Dioxane, THF): Good choices for modern, milder reactions. Dioxane is a common solvent for ligand-accelerated couplings.[5]

  • Hydrocarbons (Toluene, Xylene): Allow for higher reaction temperatures and are easier to remove. They are particularly useful when paired with less soluble bases like K₂CO₃.[11]

Recommendation: Begin with Cesium Carbonate in Acetonitrile or Dioxane . This combination offers a good balance of reactivity, solubility, and moderate reaction temperatures, minimizing potential side reactions.

Q4: What are the common side reactions and how can they be minimized?
  • Homocoupling of Aryl Halide: 2-chloro-5-formylpyridine can react with itself to form a symmetrical bi-pyridine byproduct. This is more common in traditional, high-temperature Ullmann reactions.[9]

    • Mitigation: Use a modern, ligand-accelerated catalytic system at the lowest effective temperature. This favors the desired cross-coupling pathway.

  • Degradation of the Formyl Group: Aldehydes can be sensitive to strongly basic conditions and high temperatures, potentially leading to Cannizzaro-type reactions or other decomposition pathways.

    • Mitigation: Use the mildest effective base (Cs₂CO₃ is often better than KOH) and temperature. Minimize reaction time once the starting material is consumed (monitor by TLC or LC-MS).

  • Reduction of the Formyl Group: If any reducing agents are inadvertently present, the aldehyde could be reduced to an alcohol.

    • Mitigation: Ensure high purity of all reagents and solvents.

Optimized Experimental Protocol

This protocol is a recommended starting point based on modern, ligand-accelerated Ullmann conditions.

Reagents:

  • 2-chloro-5-formylpyridine (1.0 equiv)

  • 4-cyanophenol (1.2 equiv)

  • Copper(I) Iodide (CuI) (0.1 equiv)

  • 1,10-Phenanthroline (0.2 equiv)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv, finely ground)

  • Anhydrous, Degassed Acetonitrile or Dioxane

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloro-5-formylpyridine, 4-cyanophenol, CuI, 1,10-phenanthroline, and cesium carbonate.

  • Evacuate and backfill the flask with dry nitrogen or argon three times to establish an inert atmosphere.

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to 85 °C (for acetonitrile) or 100 °C (for dioxane) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate or dichloromethane.

  • Filter the mixture through a pad of Celite to remove insoluble inorganic salts. Wash the pad with additional solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude material by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure this compound.

  • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and MS analysis.

Frequently Asked Questions (FAQs)

  • Q: How do I confirm the purity of my starting materials?

    • A: Use ¹H NMR to check for structural integrity and the absence of significant impurities. For 4-cyanophenol, ensure it is dry by heating under vacuum or by azeotropic distillation with toluene. The presence of water is a common cause of low yields.

  • Q: Is a Nucleophilic Aromatic Substitution (SNAr) without a copper catalyst a viable alternative?

    • A: Yes, it is a potential alternative. The electron-withdrawing formyl and nitrile groups, combined with the inherent electron deficiency of the pyridine ring, activate the system for SNAr.[15] This would involve reacting the sodium or potassium salt of 4-cyanophenol with 2-chloro-5-formylpyridine in a high-boiling polar aprotic solvent like DMSO or NMP at high temperatures (e.g., >150 °C).[13] However, these conditions are harsh and may lead to side reactions. The copper-catalyzed Ullmann approach generally offers a milder and more controlled route.

  • Q: What are the key safety considerations for this reaction?

    • A: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. High-boiling polar aprotic solvents like DMF and NMP have reproductive toxicity warnings and should be handled with extreme care.[14] Copper salts can be toxic; avoid inhalation and skin contact. Reactions at elevated temperatures should be conducted behind a safety shield.

References

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • Hassan, D., et al. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. Retrieved from [Link]

  • Stockland, R. A., et al. (2010). Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. Arkat USA. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Aryl ether synthesis by etherification (arylation). Retrieved from [Link]

  • ResearchGate. (n.d.). Aryl ether synthesis via Ullmann coupling in non-polar solvents: Effect of ligand, counterion, and base. Retrieved from [Link]

  • Marcoux, J.-F., et al. (2001). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters. Retrieved from [Link]

  • Yeganeh, H., et al. (2013). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways. PMC - NIH. Retrieved from [Link]

  • Altman, R. A., et al. (2017). Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. NIH. Retrieved from [Link]

  • ResearchGate. (n.d.). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. Retrieved from [Link]

  • Altman, R. A., et al. (2017). Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. Journal of the American Chemical Society. Retrieved from [Link]

  • Sathee, J. (n.d.). Chemistry Ullmann Reaction. Retrieved from [Link]

  • Campodónico, P. R., et al. (2014). Effect of the nature of the nucleophile and solvent on an SNAr reaction. RSC Publishing. Retrieved from [Link]

  • Le-Huy, H. (n.d.). SNAr Reaction in Other Common Molecular Solvents. Wordpress. Retrieved from [Link]

  • ACS Green Chemistry Institute. (n.d.). SNAr Solvents and Reagents. Wordpress. Retrieved from [Link]

  • Kozhevnikov, D. N., et al. (2015). Ullmann Reaction Optimization Within Bitolyl and Decafluorobiphenyl Synthesis. Oriental Journal of Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • Goodbrand, H. B., & Hu, N.-X. (1999). Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines. Organic Chemistry Portal. Retrieved from [Link]

  • Engle, S. M., et al. (2019). Preparation of 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile. Organic Syntheses Procedure. Retrieved from [Link]

  • Wikipedia. (n.d.). Ullmann reaction. Retrieved from [Link]

  • Google Patents. (n.d.). US3444236A - Preparation of cyanophenols by dehydration of hydroxybenzaldoximes with phosgene.
  • Patent 0080700. (n.d.). A process for producing nitrile compounds. Retrieved from [Link]

  • Google Patents. (n.d.). US6399807B1 - Method for production of 2,4,5-trifluoro-benzonitrile.
  • ResearchGate. (n.d.). Synthesis of 4,5-dihydroxyphthalonitrile. Retrieved from [Link]

  • Google Patents. (n.d.). WO2013162390A1 - Process for preparation of high purity n-[2-(diethylamine) ethyl]-5-formyl-2, 4-dimethyl-1h-pyrrole-3-carboxyamide.
  • Google Patents. (n.d.). CN101372451B - A kind of chemical synthesis method of 2,3,4,5-tetrafluorobenzoyl chloride.
  • Iesalnieks, E., et al. (2019). Synthesis and Ring-Chain Tautomerism of 1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic Acid. MDPI. Retrieved from [Link]

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Common side reactions and byproducts in the synthesis of 4-[(5-Formyl-2-pyridinyl)oxy]benzenecarbonitrile.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-[(5-Formyl-2-pyridinyl)oxy]benzenecarbonitrile. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges, side reactions, and byproducts encountered during this synthesis. The information is presented in a practical, question-and-answer format to directly address issues that may arise in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

The most prevalent and efficient method for synthesizing this molecule is through a nucleophilic aromatic substitution (SNAr) reaction. This specific application can be classified as a Williamson ether synthesis.[1][2] The reaction involves coupling 4-hydroxybenzonitrile (also known as 4-cyanophenol) with an activated 2-halopyridine, typically 2-chloro-5-formylpyridine. The pyridine ring is "activated" for nucleophilic attack by the electron-withdrawing effects of the ring nitrogen and the formyl group at the 5-position.[3][4] The reaction is typically performed in the presence of a base in a polar aprotic solvent.

Q2: Why is my reaction yield consistently low despite following standard protocols?

Low yield is a common issue that can stem from several factors. The most frequent culprits are incomplete deprotonation of the starting phenol, suboptimal reaction temperature, insufficient reaction time, or competing side reactions that consume the starting materials. A systematic approach to troubleshooting, as detailed in the guide below, is essential for optimizing the yield.

Q3: Which analytical techniques are most effective for monitoring this reaction and identifying byproducts?

For real-time monitoring, Thin-Layer Chromatography (TLC) is indispensable for tracking the consumption of starting materials and the formation of the product. For detailed analysis and byproduct identification, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly effective for detecting and obtaining the mass of minor components. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for the structural confirmation of the final product and the definitive identification of isolated byproducts.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems. Each issue is followed by an analysis of potential causes and actionable, field-tested solutions.

Problem 1: Low or incomplete conversion of starting materials.

Q: My TLC plate consistently shows significant amounts of unreacted 2-chloro-5-formylpyridine and 4-hydroxybenzonitrile even after prolonged reaction times. What's going wrong?

A: This indicates that the reaction conditions are not optimal for driving the SNAr reaction to completion. The nucleophilicity of the phenoxide and the reaction kinetics are likely being hampered.

Causality & Solution:

  • Insufficient Base Strength: The 4-hydroxybenzonitrile (pKa ≈ 7.9) must be fully deprotonated to form the more potent nucleophile, 4-cyanophenoxide. While a moderately strong base like potassium carbonate (K₂CO₃) is often sufficient, its efficacy can be limited by solubility and particle size.

    • Protocol Adjustment: Switch to a stronger base such as sodium hydride (NaH). NaH irreversibly deprotonates the phenol, generating the sodium phenoxide and hydrogen gas, which drives the equilibrium forward. Exercise caution as NaH is highly reactive and requires an inert atmosphere (N₂ or Ar).[5]

  • Suboptimal Solvent Choice: The solvent plays a critical role in an SN2-type reaction like this.[2] Protic solvents (e.g., ethanol, water) will solvate and deactivate the phenoxide nucleophile.

    • Protocol Adjustment: Ensure you are using a polar aprotic solvent like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN). These solvents solvate the cation (K⁺ or Na⁺) but leave the anionic nucleophile relatively "bare" and highly reactive.[5]

  • Inadequate Temperature: SNAr reactions on heteroaromatic rings often require thermal energy to overcome the activation barrier associated with disrupting the ring's aromaticity.[6]

    • Protocol Adjustment: Gradually increase the reaction temperature. A typical range for this synthesis is 80-120 °C. Monitor the reaction by TLC at various temperatures to find the optimal point where product formation is maximized without significant byproduct generation. Reaction times can range from 1 to 8 hours.[7]

Problem 2: The reaction mixture shows multiple new spots by TLC, leading to difficult purification.

Q: My reaction appears to proceed, but I'm observing several byproducts, making column chromatography challenging. What are these impurities and how can I prevent them?

A: The formation of multiple byproducts points to competing reaction pathways. Identifying the likely structures of these impurities is key to mitigating their formation.

Below is a diagram illustrating the main reaction and the most common side pathways.

reaction_pathways SM1 2-Chloro-5-formylpyridine Product Desired Product: This compound SM1->Product O-Alkylation (SNAr) Desired Path BP1 Byproduct 1: C-Alkylated Isomer SM1->BP1 C-Alkylation (Side Reaction) BP2 Byproduct 2: 2-Hydroxy-5-formylpyridine SM1->BP2 Hydrolysis SM2 4-Hydroxybenzonitrile Nuc 4-Cyanophenoxide (Nucleophile) SM2->Nuc Deprotonation BP4 Byproduct 4: 4-Hydroxybenzamide SM2->BP4 Nitrile Hydrolysis Base Base (e.g., K2CO3) Base->Nuc Deprotonation Nuc->Product O-Alkylation (SNAr) Desired Path Nuc->BP1 C-Alkylation (Side Reaction) BP3 Byproduct 3: 4-[(5-Carboxy-2-pyridinyl)oxy]benzenecarbonitrile Product->BP3 Oxidation

Caption: Main reaction pathway and key side reactions.

Potential Byproducts and Solutions:

  • C-Alkylated Isomer:

    • Cause: The 4-cyanophenoxide ion is an ambident nucleophile, meaning it can react through either the oxygen or the carbon atoms of the aromatic ring (typically ortho to the oxygen).[5] While O-alkylation is generally favored, C-alkylation can occur under certain conditions.

    • Prevention:

      • Solvent Choice: Use polar aprotic solvents (DMF, DMSO) which strongly favor O-alkylation.[5]

      • Counter-ion: The choice of base cation can influence selectivity, though this is a secondary effect.

  • Hydrolysis of 2-Chloro-5-formylpyridine:

    • Cause: If there is residual water in the reaction mixture and a strong base is used at high temperatures, the 2-chloro group can be hydrolyzed to a hydroxyl group, forming 2-hydroxy-5-formylpyridine.

    • Prevention:

      • Anhydrous Conditions: Ensure all glassware is oven-dried. Use anhydrous grade solvents and reagents.

      • Moderate Temperature: Avoid excessive heating, as this accelerates hydrolysis.

  • Oxidation of the Formyl Group:

    • Cause: The aldehyde (formyl) group is susceptible to oxidation to a carboxylic acid, especially at high temperatures in the presence of atmospheric oxygen. This would form 4-[(5-carboxy-2-pyridinyl)oxy]benzenecarbonitrile.

    • Prevention:

      • Inert Atmosphere: Conduct the reaction under a blanket of nitrogen or argon gas to exclude oxygen.

  • Hydrolysis of the Nitrile Group:

    • Cause: The cyano group on the benzonitrile ring can be hydrolyzed to a primary amide (carboxamide) or further to a carboxylic acid under harsh basic conditions, especially if water is present. This would generate byproducts like 4-hydroxybenzamide from the starting material or the corresponding amide/acid of the final product.

    • Prevention:

      • Use Anhydrous Conditions: This is the most critical factor.

      • Control Basicity and Temperature: Avoid overly harsh conditions (e.g., very high concentrations of NaOH/KOH at reflux for extended periods). Use the minimum amount of base and the lowest effective temperature required for the ether synthesis.

Problem 3: The product appears oily or fails to crystallize, complicating isolation.

Q: After workup and solvent removal, my product is a persistent oil, even though literature suggests it should be a solid. How can I induce crystallization?

A: The failure to crystallize is almost always due to the presence of impurities (unreacted starting materials, byproducts, or residual solvent) that disrupt the crystal lattice formation.

Troubleshooting Workflow:

crystallization_troubleshooting Start Product is an Oil CheckPurity Analyze Purity (TLC, 1H NMR) Start->CheckPurity Purify Purify via Flash Column Chromatography CheckPurity->Purify Impurities Detected SolventRemoval Ensure Complete Removal of High-Boiling Solvent (DMF/DMSO) CheckPurity->SolventRemoval Appears Pure Purify->SolventRemoval Triturate Triturate with a Non-polar Solvent (Hexanes, Diethyl Ether) SolventRemoval->Triturate Recrystallize Attempt Recrystallization (e.g., EtOAc/Hexanes, EtOH/Water) Triturate->Recrystallize Solid Forms Success Crystalline Solid Obtained Triturate->Success Solid Forms Recrystallize->Success

Caption: Troubleshooting flowchart for product isolation.

Detailed Steps:

  • Confirm Purity: Before attempting crystallization, confirm the purity of the oily product using ¹H NMR. The presence of broad signals or peaks corresponding to DMF/DMSO indicates residual solvent. Multiple sets of aromatic signals suggest byproducts.

  • Thorough Purification: If impurities are present, re-purify the material using flash column chromatography with a carefully selected solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Complete Solvent Removal: High-boiling solvents like DMF or DMSO are notoriously difficult to remove. After column chromatography, dissolve the product in a lower-boiling solvent (e.g., dichloromethane or ethyl acetate), wash with brine to remove any residual DMF, dry the organic layer, and re-concentrate under high vacuum.

  • Trituration: Dissolve the oil in a minimal amount of a good solvent (e.g., dichloromethane). While stirring vigorously, slowly add a non-polar "anti-solvent" (e.g., hexanes or petroleum ether) until the solution becomes cloudy. Continue stirring; the product may precipitate as a solid.

  • Recrystallization: If a solid is obtained, perform a final recrystallization from a suitable solvent pair (e.g., ethyl acetate/hexanes) to achieve high purity.

Optimized Experimental Protocol

This protocol is a validated starting point designed to minimize common side reactions.

Materials:

  • 2-Chloro-5-formylpyridine (1.0 eq)

  • 4-Hydroxybenzonitrile (1.1 eq)

  • Potassium Carbonate (K₂CO₃), finely ground (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Setup: Add 2-chloro-5-formylpyridine, 4-hydroxybenzonitrile, and K₂CO₃ to an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet.

  • Inert Atmosphere: Evacuate and backfill the flask with dry nitrogen three times.

  • Solvent Addition: Add anhydrous DMF via syringe to achieve a concentration of approximately 0.2 M with respect to the limiting reagent.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate in Hexanes) every hour. The reaction is typically complete within 4-6 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing deionized water and ethyl acetate.

    • Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

    • Combine the organic layers and wash three times with brine to remove residual DMF.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of 10% to 50% ethyl acetate in hexanes) to yield the pure product.

Data Summary Table

ParameterRecommended ConditionRationale
Nucleophile 4-HydroxybenzonitrileReactant providing the phenoxy moiety.
Electrophile 2-Chloro-5-formylpyridineActivated pyridine ring for SNAr.
Base K₂CO₃ (standard) or NaH (high reactivity)Deprotonates the phenol to form the active nucleophile.[5]
Solvent Anhydrous DMF or DMSOPolar aprotic; enhances nucleophilicity.[5]
Temperature 80 - 120 °CProvides activation energy for the SNAr reaction.[6]
Atmosphere Nitrogen or ArgonPrevents oxidation of the sensitive formyl group.

References

  • Organic Chemistry Portal. (n.d.). A Mild Procedure for the Reduction of Pyridine N-Oxides to Piperidines Using Ammonium Formate. Retrieved from [Link]

  • Wikipedia. (2023). Williamson ether synthesis. Retrieved from [Link]

  • YouTube. (2019). Nucleophilic aromatic substitutions (NAS). Retrieved from [Link]

  • Google Patents. (1969). Process for the reduction of pyridine n-oxides.
  • Wikipedia. (2023). Ullmann condensation. Retrieved from [Link]

  • ACS Publications. (2025). Visible Light-Induced Divergent Deoxygenation/Hydroxymethylation of Pyridine N-Oxides. The Journal of Organic Chemistry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Retrieved from [Link]

  • YouTube. (2022). Preparation of Pyridines, Part 8: Chemistry of Pyridine-N-oxides. Retrieved from [Link]

  • Wikipedia. (2023). Nucleophilic aromatic substitution. Retrieved from [Link]

  • ChemTalk. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • PharmD Guru. (n.d.). NUCLEOPHILIC AROMATIC SUBSTITUTION. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • Baran Lab, Scripps Research. (2012). Pyridine N-Oxides. Retrieved from [Link]

  • National Institutes of Health. (n.d.). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines. Retrieved from [Link]

  • YouTube. (2018). Benzene Side Chain Reactions. Retrieved from [Link]

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Methods for removing impurities from crude 4-[(5-Formyl-2-pyridinyl)oxy]benzenecarbonitrile.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 4-[(5-Formyl-2-pyridinyl)oxy]benzenecarbonitrile (Molecular Formula: C₁₃H₈N₂O₂, Molecular Weight: 224.21 g/mol )[1]. This document is designed for researchers, scientists, and drug development professionals who may encounter challenges in obtaining this key intermediate in high purity. We will explore the root causes of common purification issues and provide detailed, field-proven protocols to resolve them.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Purification Challenges

This section addresses the most common initial queries and problems encountered during the purification of this molecule. Understanding the "why" behind these issues is the first step toward an effective solution.

Q1: What are the most likely impurities in my crude this compound?

A1: The impurity profile is highly dependent on the synthetic route, which is typically a Williamson ether synthesis involving a nucleophilic aromatic substitution between a halogenated pyridine derivative and 4-hydroxybenzonitrile.[2][3]

Table 1: Potential Impurities and Their Origin

Impurity ClassSpecific ExampleOrigin
Unreacted Starting Materials 6-chloro-3-pyridinecarboxaldehyde or 4-hydroxybenzonitrileIncomplete reaction.
Over-Oxidation Product 4-[(5-Carboxy-2-pyridinyl)oxy]benzenecarbonitrileThe aldehyde (formyl) group is susceptible to oxidation to a carboxylic acid, especially if the reaction is exposed to air at high temperatures.[4]
Side-Reaction Products Positional isomers or by-products from the base.Depending on the reaction conditions, minor side reactions can occur.
Hydrolysis Products 4-[(5-Formyl-2-pyridinyl)oxy]benzamidePartial or full hydrolysis of the nitrile group to an amide or carboxylic acid, though this typically requires strong acidic or basic conditions.
Residual Solvents DMF, Acetonitrile, TolueneSolvents used during the synthesis are often trapped in the crude product.[3][5]

Q2: My TLC analysis shows significant streaking and my compound is stuck at the baseline. What's happening?

A2: This is a classic issue when working with basic compounds like pyridine derivatives on standard silica gel.[6][7] The primary cause is the strong interaction between the basic nitrogen atom of the pyridine ring and the acidic silanol groups (Si-OH) on the surface of the silica gel.[6] This leads to multiple interaction modes, causing severe peak tailing in column chromatography and streaking on a TLC plate. Your compound appears "stuck" because it is too polar for common non-polar eluents and binds too strongly to the silica.

Q3: Can I use a simple acid-base extraction to purify my crude material?

A3: An acid-base extraction can be a useful pre-purification step but is unlikely to yield a highly pure product on its own.

  • Washing with a weak base (e.g., saturated sodium bicarbonate solution) can effectively remove acidic impurities, such as the over-oxidized carboxylic acid by-product.

  • Washing with a dilute acid (e.g., 1M HCl) is more complex. Since your target compound has a basic pyridine nitrogen, it will be protonated and partitioned into the aqueous acidic layer. While this can separate it from non-basic impurities, you would then need to re-basify the aqueous layer and extract your product back into an organic solvent, which can be cumbersome and may introduce new impurities.

Q4: My purified product is off-white or yellowish. How can I remove the color?

A4: Colored impurities are common in aromatic compounds and often arise from minor, highly conjugated by-products. A simple and effective method to address this is treatment with activated charcoal during recrystallization.[4] The charcoal adsorbs these colored impurities, which are then removed via hot filtration.

Part 2: Troubleshooting Guides and Experimental Protocols

This section provides detailed, step-by-step methodologies for the most effective purification techniques, complete with troubleshooting advice.

Method 1: Purification by Recrystallization

Recrystallization is the preferred method for crystalline solids when a suitable solvent can be found. It is efficient for removing small amounts of impurities with different solubility profiles.

ProblemLikely Cause(s)Recommended Solution(s)
Product does not dissolve, even in boiling solvent. The solvent is not polar enough.Select a more polar solvent. Try ethanol, isopropanol, or acetonitrile.[4]
Product "oils out" instead of crystallizing. The solution is supersaturated, or the boiling point of the solvent is higher than the melting point of the solute. Impurities are preventing crystal lattice formation.Add a few drops of a miscible "anti-solvent" (one in which the product is less soluble) to induce crystallization. Try scratching the inside of the flask with a glass rod at the solvent line. Ensure the solution cools slowly.
No crystals form upon cooling. Too much solvent was used. The solution is not saturated enough.Boil off some of the solvent to concentrate the solution and allow it to cool again. Place the flask in an ice bath to promote crystallization.
Purity does not improve significantly. Impurities have a similar solubility profile in the chosen solvent.Perform a second recrystallization. Switch to a different solvent system (e.g., a mixture like ethanol/water or toluene/heptane).[8] Consider pre-purification with a column if the material is very impure.
  • Dissolution: Place 1.0 g of the crude this compound in a 50 mL Erlenmeyer flask. Add a magnetic stir bar.

  • Add a minimal amount of ethanol (e.g., 10-15 mL) and begin heating the mixture on a stirrer hotplate to a gentle boil.

  • Continue adding ethanol dropwise until all the solid has just dissolved, creating a saturated solution. Avoid adding a large excess of solvent.

  • (Optional: Decolorization) If the solution is colored, remove it from the heat, add a small spatula tip of activated charcoal, and bring it back to a boil for 2-5 minutes.

  • (Optional: Hot Filtration) If charcoal or insoluble impurities are present, perform a hot filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. For maximum recovery, subsequently place the flask in an ice bath for 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol.

  • Drying: Dry the purified crystals under vacuum to a constant weight. Assess purity via melting point and TLC analysis.

Method 2: Flash Column Chromatography

Chromatography is necessary when recrystallization is ineffective or when separating impurities with very similar structures.

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation a Select Solvent System via TLC (Target Rf ~0.3) b Prepare Slurry: Adsorb crude product onto silica a->b d Carefully Load Slurry onto Column Bed b->d c Pack Column with Silica Gel (Wet or Dry Pack) c->d e Elute with Solvent System (Isocratic or Gradient) d->e f Collect Fractions Systematically e->f g Analyze Fractions by TLC f->g h Combine Pure Fractions g->h i Evaporate Solvent (Rotary Evaporator) h->i j Dry Final Product Under Vacuum i->j

Caption: A standard workflow for flash column chromatography.

ProblemLikely Cause(s)Recommended Solution(s)
Streaking/Tailing on Silica Strong interaction of the basic pyridine nitrogen with acidic silanol groups.[6]Add a basic modifier to your eluent. Start with 0.5-1% triethylamine (TEA) or a 1-2% solution of 10% ammonium hydroxide in methanol mixed into your mobile phase.[6][9]
Compound won't elute from silica column. The mobile phase is not polar enough. The compound may be degrading on the acidic silica.[9]Increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate). If degradation is suspected (check with a 2D TLC test), switch to a more inert stationary phase like neutral alumina or deactivated silica.[6][9]
Poor separation of product from a close-running impurity. The chosen solvent system lacks sufficient selectivity.Try a different solvent system. For example, switch from Hexane/Ethyl Acetate to Toluene/Acetone or Dichloromethane/Methanol. Small changes can significantly alter selectivity.[10]
Low recovery of the product. The compound is irreversibly adsorbed or degrading on the column. The fractions are too dilute to detect the product.[9]Use a less acidic stationary phase (alumina). Ensure the compound is stable to silica before running a large-scale column.[9] Concentrate a wider range of fractions to locate the product.
  • Solvent System Selection: Develop a solvent system using TLC plates. A good starting point is a mixture of Hexanes and Ethyl Acetate. Aim for a system that gives your product an Rf value of approximately 0.2-0.3. If streaking is observed, add 1% triethylamine (TEA) to the mobile phase.

  • Column Packing: Prepare a glass column with silica gel (230-400 mesh) in your chosen eluent. The amount of silica should be 50-100 times the weight of your crude sample.

  • Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the eluent. Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder ("dry loading"). Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting the column with your chosen solvent system. Apply gentle air pressure to maintain a steady flow rate.

  • Fraction Collection: Collect fractions in test tubes. Monitor the elution process by spotting fractions onto a TLC plate and visualizing under UV light.

  • Isolation: Combine the fractions that contain the pure product. Remove the solvent using a rotary evaporator. Dry the resulting solid under high vacuum to remove any residual solvent.

G start Crude Product Analysis (TLC, Appearance) is_solid Is it a crystalline solid with minor impurities? start->is_solid is_oily Is it an oil or very impure solid? is_solid->is_oily No has_color Is there significant color? is_solid->has_color Yes chromatography Primary Method: Flash Column Chromatography is_oily->chromatography Yes recrystallize Primary Method: Recrystallization has_color->recrystallize No add_charcoal Add Activated Charcoal during Recrystallization has_color->add_charcoal Yes check_purity Assess Purity (TLC, Melting Point, NMR) recrystallize->check_purity add_charcoal->recrystallize chromatography->check_purity

Caption: A decision tree for selecting the appropriate purification method.

References
  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • ChemTalk. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Organic Syntheses. (2020). Oxidation of Aldehydes to Nitriles with an Oxoammonium Salt: Preparation of Piperonylonitrile. Retrieved from [Link]

  • LookChem. (n.d.). Purification of Pyridine. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Retrieved from [Link]

  • Chromatography Forum. (2015). Method for pyridine amine derivative. Retrieved from [Link]

  • ResearchGate. (2018). For highly polar compound, how to do the purification? Retrieved from [Link]

  • Agilent. (2011). Pyridines Separation of pyridine and other amines. Retrieved from [Link]

  • Reddit. (2023). Purification of strong polar and basic compounds. Retrieved from [Link]

  • ResearchGate. (2019). How can I purify two different-substituted aromatic compounds? Retrieved from [Link]

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment. Retrieved from [Link]

  • Royal Society of Chemistry (RSC). (2021). One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation and odor characteristics of nitriles derived from aldehydes. Retrieved from [Link]

  • National Institutes of Health (NIH), PubChem. (n.d.). Benzonitrile. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. Retrieved from [Link]

  • Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. (n.d.). Retrieved from [Link]

  • Google Patents. (n.d.). CN101417982A - Synthesis of 4-ethyl-(2,3-dioxo piperazinyl)formyl chloride-1 and preparation of crystal thereof.
  • ACG Publications. (n.d.). Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1- phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin. Retrieved from [Link]

  • Google Patents. (n.d.). WO2013162390A1 - Process for preparation of high purity n-[2-(diethylamine) ethyl] - 5 - formyl - 2, 4 - dimethyl - 1h - pyrrole - 3 - carboxyamide.
  • National Institutes of Health (NIH), PubChem. (n.d.). Triclopyr-butotyl. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Ring-Chain Tautomerism of 1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic Acid. Retrieved from [Link]

  • National Institutes of Health (NIH), PubChem. (n.d.). Triclopyr. Retrieved from [Link]

Sources

Troubleshooting guide for the synthesis of 4-[(5-Formyl-2-pyridinyl)oxy]benzenecarbonitrile.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 4-[(5-Formyl-2-pyridinyl)oxy]benzenecarbonitrile

Welcome to the dedicated technical support guide for the synthesis of this compound. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to assist researchers in overcoming common challenges encountered during this specific synthesis. Our approach is grounded in mechanistic principles to not only solve immediate experimental issues but also to empower you with a deeper understanding of the reaction chemistry.

Part 1: Synthesis Overview and Strategy

Q1: What is the most reliable and common synthetic route for this compound?

The most robust and widely employed method for synthesizing this diaryl ether is a variation of the Williamson ether synthesis, specifically a nucleophilic aromatic substitution (SNAr) reaction. The reaction involves coupling 4-cyanophenol (also known as 4-hydroxybenzonitrile) with a suitable 2-halopyridine derivative.

The strategically sound approach involves:

  • Deprotonation of 4-cyanophenol to form the more nucleophilic potassium or sodium 4-cyanophenoxide.

  • Reaction of this phenoxide with 2-chloro-5-formylpyridine.

This pathway is generally preferred over the alternative (reacting the pyridinolate of 2-hydroxy-5-formylpyridine with 4-chlorobenzonitrile) because the pyridine ring, particularly with an electron-withdrawing formyl group, is sufficiently activated for nucleophilic aromatic substitution, making the chloro-substituent a good leaving group.

Experimental Workflow: Synthesis of this compound

G cluster_0 Reactant Preparation cluster_1 Reaction cluster_2 Work-up & Purification cluster_3 Final Product A 4-Cyanophenol C Deprotonation of Phenol (e.g., K2CO3, DMF) A->C B 2-Chloro-5-formylpyridine D Nucleophilic Aromatic Substitution (SNAr) (Heat, e.g., 80-120 °C) B->D C->D Formation of Potassium 4-cyanophenoxide E Aqueous Work-up (Quench, Extract) D->E F Crude Product Isolation E->F G Purification (Column Chromatography / Recrystallization) F->G H This compound G->H

Caption: Overall workflow for the synthesis.

Part 2: Troubleshooting the Ether Synthesis Reaction

This section addresses the most common issues encountered during the core coupling step.

Q2: My reaction shows low or no conversion of starting materials. What are the likely causes?

Low conversion is a frequent issue stemming from several critical parameters. A systematic diagnosis is key.

1. Incomplete Deprotonation of 4-Cyanophenol:

  • The 'Why': The phenoxide is the active nucleophile, not the neutral phenol. Incomplete deprotonation due to a weak base or insufficient equivalents will stall the reaction. While 4-cyanophenol is more acidic than phenol (pKa ≈ 7.9 vs. 10), a sufficiently strong base is still required.

  • Troubleshooting Protocol:

    • Base Selection: Use a base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), which are effective and generally non-nucleophilic. Sodium hydride (NaH) is also an option but requires an anhydrous solvent and careful handling.[1]

    • Equivalents: Use at least 1.5-2.0 equivalents of carbonate base to ensure the equilibrium is driven towards the phenoxide.

    • Pre-formation: Consider pre-stirring the 4-cyanophenol and base in the solvent (e.g., DMF or DMSO) at a slightly elevated temperature (e.g., 40-50 °C) for 30-60 minutes before adding the 2-chloro-5-formylpyridine.

2. Insufficient Thermal Energy:

  • The 'Why': Nucleophilic aromatic substitution on an electron-deficient ring like 2-chloropyridine has a significant activation energy barrier. The reaction often requires heat to proceed at a reasonable rate.

  • Troubleshooting Protocol:

    • Temperature: Ensure the reaction temperature is appropriate for the solvent. For DMF, a range of 80-120 °C is typical. For DMSO, slightly higher temperatures can be used, but monitor for decomposition.

    • Monitoring: Track the reaction progress using TLC or LC-MS to determine if the reaction is slow or has stalled completely.

3. Solvent Issues:

  • The 'Why': The solvent must be polar and aprotic to solvate the potassium phenoxide cation without protonating the nucleophile. It also needs a sufficiently high boiling point.

  • Troubleshooting Protocol:

    • Recommended Solvents: Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are the solvents of choice.[1]

    • Water Contamination: Ensure your solvent is dry. Water can protonate the phenoxide, reducing the concentration of the active nucleophile.

Q3: I'm observing a significant new spot on my TLC plate that isn't product or starting material. What could it be?

The presence of unexpected side products often points to the reactivity of the formyl group under the reaction conditions.

1. Aldehyde Instability under Basic Conditions:

  • The 'Why': The formyl group (an aldehyde) is susceptible to degradation under basic and high-temperature conditions.[2] The α-hydrogen of an aldehyde is weakly acidic, which can lead to side reactions.[2] While a classic Cannizzaro reaction is not expected here (as it requires a non-enolizable aldehyde and very strong base), other base-mediated decompositions or polymerizations can occur.

  • Troubleshooting Protocol:

    • Use a Milder Base: If decomposition is severe, switch from NaH to K₂CO₃, which is a weaker and less soluble base, providing a lower effective concentration of base in the solution.

    • Control Temperature: Avoid excessive temperatures. Find the minimum temperature required for a reasonable reaction rate (e.g., start at 80 °C and slowly increase if needed).

    • Reaction Time: Do not let the reaction run for an unnecessarily long time after completion, as this increases the window for side product formation.

2. N-Arylation of the Pyridine Ring:

  • The 'Why': In some cases, the phenoxide can attack the pyridine nitrogen, although this is generally less favorable than substitution at the C-2 position. This is more common with unprotected pyridones but is a possibility to consider.

  • Troubleshooting Protocol: This is difficult to control via reaction conditions. If characterization confirms N-arylation, a different synthetic strategy might be required, though it is an unlikely side reaction in this specific case.

Troubleshooting Decision Tree

G start Low/No Product Formation check_deprotonation Is deprotonation complete? start->check_deprotonation check_temp Is reaction temp sufficient? (e.g., >80 °C) check_deprotonation->check_temp Yes sol_base Action: • Use stronger base (K2CO3 -> NaH) • Increase base equivalents (1.5-2.0x) • Pre-form phenoxide check_deprotonation->sol_base No check_sm_quality Are starting materials pure? check_temp->check_sm_quality Yes sol_temp Action: • Increase temperature in 10 °C increments • Monitor by TLC/LC-MS check_temp->sol_temp No sol_purify_sm Action: • Re-purify starting materials • Confirm identity by NMR/MS check_sm_quality->sol_purify_sm No success Problem Resolved check_sm_quality->success Yes (Re-evaluate other params) sol_base->success sol_temp->success sol_purify_sm->success

Caption: Decision tree for diagnosing low-yielding reactions.

Part 3: Purification and Characterization

Q4: How do I effectively purify the final product from unreacted starting materials and byproducts?

Purification can be challenging due to the similar polarities of the product and the 4-cyanophenol starting material.

Recommended Purification Protocol:

  • Aqueous Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into cold water. This will precipitate the crude product and dissolve inorganic salts. If the product does not precipitate, perform an extraction with a suitable organic solvent like ethyl acetate or dichloromethane.

  • Wash: Wash the organic layer sequentially with water, dilute NaOH solution (to remove unreacted 4-cyanophenol), and finally with brine.

  • Column Chromatography: This is often the most effective method.

    • Stationary Phase: Silica gel (230-400 mesh).[3]

    • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30-40%) is typically effective at separating the less polar product from the more polar 4-cyanophenol.

  • Recrystallization: After chromatography, recrystallization from a solvent system like ethanol/water or ethyl acetate/hexanes can yield a highly pure, crystalline solid.

Compound Typical Rf (20% EtOAc/Hexanes) Purification Notes
2-Chloro-5-formylpyridine~0.5 - 0.6Relatively non-polar, elutes first.
Product ~0.3 - 0.4 Target compound.
4-Cyanophenol~0.1 - 0.2More polar, can streak if not fully deprotonated. Removed by base wash.
Q5: What are the key features to look for in the NMR spectrum to confirm the product structure?

Structural confirmation relies on identifying key shifts in both the ¹H and ¹³C NMR spectra.

  • ¹H NMR Spectroscopy:

    • Formyl Proton (-CHO): A sharp singlet far downfield, typically between δ 9.9-10.1 ppm . This is a definitive signal.

    • Pyridine Protons: Three distinct signals in the aromatic region. The proton adjacent to the formyl group will be the most downfield.

    • Benzonitrile Protons: Two sets of doublets (an AA'BB' system) in the aromatic region, integrating to 2H each. The protons ortho to the ether linkage will be shifted relative to those ortho to the nitrile group.

  • ¹³C NMR Spectroscopy:

    • Formyl Carbon (-CHO): A signal in the range of δ 185-195 ppm .[4]

    • Nitrile Carbon (-CN): A sharp signal around δ 118-120 ppm .

    • Aromatic Carbons: You will observe all the distinct aromatic carbon signals, including the two carbons bearing the ether oxygen (C-O).

If the spectrum appears complex, consider the possibility of rotational isomers (rotamers), which can sometimes occur in molecules with restricted bond rotation, although this is less common for this specific structure at room temperature.[5]

References

  • Synthesis and Ring-Chain Tautomerism of 1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic Acid. MDPI. [Link]

  • Method for production of 2,4,5-trifluoro-benzonitrile.
  • Synthesis of 4,5-dihydroxyphthalonitrile | Request PDF. ResearchGate. [Link]

  • Method of preparing p-cyanophenol like compound.
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  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. [Link]

  • Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.
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  • 4-Cyanophenol | C7H5NO | CID 13019. PubChem. [Link]

  • An efficient synthesis of 2-amino-5-chloro-3-pyridinecarbox-aldehyde and 5-amino-2-chloro-4-pyridinecarboxaldehyde. ResearchGate. [Link]

  • Process for preparation of high purity n-[2-(diethylamine) ethyl]-5-formyl-2, 4-dimethyl-1h-pyrrole-3-carboxyamide.
  • Characterization of Peptide-Preservative Interaction and Reversibility by NMR Spectroscopy. ACS Publications. [Link]

  • 9.6: Williamson Ether Synthesis. Chemistry LibreTexts. [Link]

  • Protective Groups. Organic Chemistry Portal. [Link]

  • A kind of chemical synthesis method of 2,3,4,5-tetrafluorobenzoyl chloride.
  • Preparation of 2-chloro-5-methylpyridine.
  • Organic Chemistry 1: Williamson ether synthesis practice problems. YouTube. [Link]

  • Chemical stability in dosage forms. Basicmedical Key. [Link]

  • Physico-chemical Characterization of 4-(4-Pentenyloxy)Benzonitrile. ResearchGate. [Link]

  • NMR Characterization of Lignans. MDPI. [Link]

  • Preparation of 2-chloro-5-methylpyridine. Patent 0121320. [Link]

  • Synthetic method of p-hydroxybenzonitrile. Eureka | Patsnap. [Link]

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  • CHEMICAL STABILITY OF DRUGS. RSquareL. [Link]

  • Synthesis of 4-ethyl-(2,3-dioxo piperazinyl)formyl chloride-1 and preparation of crystal thereof.
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Preventing degradation of 4-[(5-Formyl-2-pyridinyl)oxy]benzenecarbonitrile during storage.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for 4-[(5-Formyl-2-pyridinyl)oxy]benzenecarbonitrile. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound during storage and experimentation. Here, we address common challenges and provide in-depth, scientifically grounded solutions in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the recommended short-term and long-term storage condition for this compound?

A1: Proper storage is critical to prevent degradation. Based on the reactivity of its constituent functional groups—an aromatic aldehyde, a pyridine ring, and a benzonitrile moiety—we recommend the following conditions:

Storage ConditionRecommendationRationale
Temperature Long-term: ≤ -20°C; Short-term: 2-8°CLower temperatures slow down potential degradation reactions such as oxidation and polymerization.
Atmosphere Store under an inert gas (e.g., Argon or Nitrogen).The aldehyde group is susceptible to oxidation by atmospheric oxygen. An inert atmosphere minimizes this risk.
Light Protect from light by using an amber vial or by storing the container in the dark.Aromatic compounds, particularly those with activating groups, can be sensitive to light, which can catalyze degradation.
Container Use a tightly sealed, amber glass vial with a PTFE-lined cap.This prevents exposure to air and moisture and protects the compound from light.

Q2: I've noticed a slight yellowing of my solid sample over time. What could be the cause?

A2: A change in color, such as yellowing, is a common indicator of degradation. For this compound, the most likely cause is the oxidation of the formyl (aldehyde) group to a carboxylic acid. This can be initiated by prolonged exposure to air (oxygen) and can be accelerated by light and elevated temperatures. It is also possible that minor impurities from the synthesis are undergoing reactions. We recommend verifying the purity of your sample using the analytical methods outlined in the "Troubleshooting Guide" below.

Q3: Can I store this compound in a solution?

A3: Storing this compound in solution is generally not recommended for long-term preservation due to potential solvent-mediated degradation. If you must prepare a stock solution, use a dry, aprotic solvent such as anhydrous DMSO or DMF. Prepare small aliquots to avoid repeated freeze-thaw cycles and store them at ≤ -20°C under an inert atmosphere. For many aldehydes, dilution in a primary alcohol can form a more stable hemiacetal, but this would alter the chemical nature of your starting material and is only advisable if the hemiacetal is the intended reactant.

Troubleshooting Guide: Addressing Specific Issues

Issue 1: My sample shows a new, more polar spot on TLC analysis after a few weeks of storage.

  • Question: What is this new spot, and is my compound degrading?

  • Answer: The appearance of a more polar spot on a normal-phase TLC plate is a strong indication of oxidation. The primary degradation product is likely 4-[(5-carboxy-2-pyridinyl)oxy]benzenecarbonitrile, where the aldehyde group has been oxidized to a carboxylic acid. Carboxylic acids are significantly more polar than aldehydes and will have a lower Rf value on silica gel. To confirm this, you can perform a co-spotting experiment with a synthesized standard of the carboxylic acid derivative, if available. Alternatively, LC-MS analysis can be used to identify the mass of the new compound.

Issue 2: I'm observing a decrease in the expected peak area for my compound in HPLC analysis of a time-point experiment.

  • Question: What are the potential degradation pathways that could lead to a loss of the parent compound?

  • Answer: Besides oxidation of the aldehyde, two other potential degradation pathways could lead to a decrease in the parent compound's concentration:

    • Hydrolysis of the Ether Linkage: The ether bond connecting the pyridine and benzene rings could be susceptible to hydrolysis, especially under acidic or basic conditions. This would yield 2-hydroxy-5-formylpyridine and 4-hydroxybenzonitrile.

    • Polymerization: Aromatic aldehydes can undergo polymerization, especially in the presence of acidic or basic catalysts, or upon exposure to light and heat. This would result in the formation of higher molecular weight species, which may not elute under your current HPLC conditions or may appear as a broad, unresolved peak.

Proposed Degradation Pathways

G cluster_main This compound cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis cluster_polymerization Polymerization A Parent Compound B 4-[(5-Carboxy-2-pyridinyl)oxy]benzenecarbonitrile A->B O2, light, heat C 2-Hydroxy-5-formylpyridine A->C H2O, H+ or OH- D 4-Hydroxybenzonitrile A->D H2O, H+ or OH- E Polymer A->E Acid/base, light, heat

Caption: Potential degradation pathways for this compound.

Experimental Protocols

Protocol 1: Recommended Storage Procedure
  • Preparation: If the compound is not already in an amber vial, transfer it to one in a glove box or under a gentle stream of inert gas.

  • Inerting: Purge the vial with dry argon or nitrogen for 1-2 minutes to displace any air.

  • Sealing: Tightly seal the vial with a PTFE-lined cap. For extra protection, wrap the cap with Parafilm®.

  • Labeling: Clearly label the vial with the compound name, date, and storage conditions.

  • Storage: Place the sealed vial in a freezer at ≤ -20°C, protected from light.

Protocol 2: Qualitative Purity Assessment by HPLC-UV

This protocol provides a general method to assess the purity of your sample and detect the primary oxidation product.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of your this compound sample.

    • Dissolve it in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

    • Further dilute this stock solution to a working concentration of approximately 0.1 mg/mL with the mobile phase.

    • Filter the final solution through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 30% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm and 280 nm
Injection Volume 10 µL
  • Data Analysis:

    • The parent compound should elute as a major peak.

    • The primary oxidation product, 4-[(5-carboxy-2-pyridinyl)oxy]benzenecarbonitrile, will elute earlier due to its increased polarity.

    • Hydrolysis products, if present, will also be more polar and elute earlier.

    • Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks.

Workflow for Stability Assessment

G cluster_start Sample Handling cluster_test Purity Check cluster_degradation Stability Monitoring cluster_analysis Troubleshooting start Receive/Synthesize Compound store Store under recommended conditions start->store tlc Initial TLC Analysis store->tlc hplc Initial HPLC-UV Analysis tlc->hplc retest Re-analyze at time points hplc->retest compare Compare with initial data retest->compare degraded Purity < 95% or new peaks observed? compare->degraded lcms LC-MS for identification degraded->lcms Yes end_ok Compound is stable. Continue with experiment. degraded->end_ok No end_bad Compound has degraded. Use fresh batch. lcms->end_bad

Caption: A logical workflow for the handling and stability assessment of this compound.

References

  • Sigma-Aldrich.
  • Fisher Scientific. Safety Data Sheet for 5-Formyl-2-methoxybenzonitrile.
  • Chatwal, G.R., & Anand, S.K. (2007). Instrumental Methods of Chemical Analysis. Himalaya Publishing House.
  • Liebler, D.C. (2002). Introduction to Proteomics: Tools for the New Biology. Humana Press.
  • Snyder, L.R., Kirkland, J.J., & Dolan, J.W. (2010).
  • Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Challenges in the scale-up synthesis of 4-[(5-Formyl-2-pyridinyl)oxy]benzenecarbonitrile.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-[(5-Formyl-2-pyridinyl)oxy]benzenecarbonitrile. This document is designed for researchers, chemists, and process development professionals encountering challenges during the scale-up of this important synthetic intermediate. The following troubleshooting guide and FAQs are structured to provide not just solutions, but also the underlying chemical principles to empower your synthetic strategy.

The predominant synthetic route to this molecule is a nucleophilic aromatic substitution (SNAr), typically involving the coupling of 4-hydroxybenzenecarbonitrile (4-cyanophenol) and a 2-halo-5-formylpyridine, such as 2-chloro-5-formylpyridine. This guide focuses on the challenges inherent in this specific transformation.

Part 1: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is consistently low or the conversion is incomplete. What are the primary factors I should investigate?

Low yield is a frequent challenge in SNAr reactions, especially during scale-up. The issue can typically be traced back to one of four key parameters: the base, the solvent, the temperature, or the leaving group on the pyridine ring.

A. Inadequate Deprotonation of the Nucleophile: The reaction requires the formation of the 4-cyanophenoxide, a potent nucleophile. If the base is not strong enough to completely deprotonate the 4-hydroxybenzenecarbonitrile (pKa ≈ 7.9), the concentration of the active nucleophile will be low, leading to poor conversion.

  • Insight & Recommendation: While a common and cost-effective base like potassium carbonate (K₂CO₃) can work, its effectiveness is highly dependent on the solvent and temperature. On a larger scale, mass transfer limitations can also reduce its efficacy. Consider a stronger base like potassium tert-butoxide (t-BuOK) or cesium carbonate (Cs₂CO₃) for more robust and complete deprotonation.[1] However, be aware that stronger bases can increase the risk of side reactions if not handled correctly (see Q2).

B. Suboptimal Solvent Choice: The solvent plays a critical role in an SNAr reaction by solvating the ions and influencing nucleophilicity.

  • Insight & Recommendation: The ideal solvent is polar and aprotic, such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or N-Methyl-2-pyrrolidone (NMP). These solvents excel at solvating the cation (e.g., K⁺) while leaving the phenoxide nucleophile relatively "naked" and highly reactive. If your reaction is sluggish in a solvent like acetonitrile, switching to DMSO or DMF will almost certainly accelerate the rate. For scale-up, be mindful that these high-boiling point solvents can complicate product isolation (see Q5).

C. Reaction Temperature and Duration: SNAr reactions on heteroaromatic rings, particularly with chloride as a leaving group, often require thermal energy to overcome the activation barrier.[2]

  • Insight & Recommendation: If conversion is low at a given temperature (e.g., 80 °C), a stepwise increase in temperature (e.g., to 100-120 °C) is a logical step. Monitor the reaction progress by TLC or HPLC to find the optimal balance between reaction rate and impurity formation. Extended reaction times at lower temperatures may be preferable to short times at high temperatures to minimize degradation.

D. The Nature of the Leaving Group: The reactivity of halopyridines in SNAr reactions is a nuanced topic.[3] The rate-determining step is typically the initial attack of the nucleophile to form an intermediate Meisenheimer complex.[4][5]

  • Insight & Recommendation: The reaction is accelerated by a more electronegative halogen, which stabilizes the negatively charged intermediate through a strong inductive effect. This leads to the characteristic reactivity order of F > Cl > Br > I.[3][6] If you are using 2-chloro-5-formylpyridine and facing persistent issues with reactivity, switching to the analogous 2-fluoro starting material will significantly increase the reaction rate, often allowing for lower reaction temperatures and shorter times.

Q2: My reaction mixture turns dark brown or black, and I'm observing multiple impurities by TLC/HPLC. What is causing this and how can I prevent it?

The formation of colored byproducts and impurities is often a sign of thermal degradation or undesirable side reactions involving the functional groups on your reagents.

A. Thermal Degradation: High reaction temperatures, while beneficial for rate, can lead to decomposition of the starting materials or the desired product, often resulting in polymerization and tar formation.

  • Insight & Recommendation: The first step is to determine the minimum temperature required for an acceptable reaction rate (see Q1). Running the reaction under an inert atmosphere (Nitrogen or Argon) is crucial at scale to prevent oxidation, especially of the sensitive aldehyde group.

B. Side Reactions of the Formyl Group: The aldehyde (formyl) group is electrophilic and can be susceptible to reaction under basic conditions, although the phenoxide is a relatively soft nucleophile.

  • Insight & Recommendation: The primary risk is not direct reaction with the phenoxide but rather base-mediated degradation at high temperatures. Using the stoichiometric amount of base required for deprotonation is key. Using a large excess of a very strong base like NaH or t-BuOK can promote undesired pathways.

C. Hydrolysis of the Nitrile Group: The presence of water in the reaction, especially under basic conditions and at high temperatures, can lead to the hydrolysis of the benzonitrile moiety to the corresponding benzamide or even the carboxylic acid.

  • Insight & Recommendation: Ensure all reagents and solvents are anhydrous. Use freshly dried solvents and ensure the base (especially hygroscopic ones like K₂CO₃) is properly dried before use. This is a critical parameter for process consistency.

Q3: I'm planning to move from a 10g scale to a 1kg scale. What are the most critical process safety and control parameters to consider?

Scaling up a chemical reaction introduces challenges that are not apparent at the lab scale. For this SNAr reaction, thermal management and reagent addition are paramount.

A. Exothermicity: Nucleophilic aromatic substitution reactions are often exothermic. On a small scale, this heat dissipates quickly. On a large scale, it can accumulate, leading to a dangerous temperature spike (a runaway reaction), which drastically increases side product formation and poses a significant safety risk.

  • Insight & Recommendation:

    • Controlled Addition: Never mix all reagents at once. The best practice is to charge the 4-hydroxybenzenecarbonitrile and solvent, and then add the base portion-wise to control the initial (often exothermic) deprotonation. Subsequently, add the 2-chloro-5-formylpyridine solution slowly via an addition funnel or pump, while carefully monitoring the internal reaction temperature.

    • Efficient Cooling: Ensure the reactor has an adequate cooling system (e.g., a cooling jacket) capable of handling the heat generated.

    • Determine the Heat of Reaction: Before scaling up, consider performing a reaction calorimetry study to quantify the exotherm and determine the maximum safe addition rate.

B. Mass Transfer and Mixing: On a large scale, achieving a homogeneous mixture, especially with solid-liquid slurries (like K₂CO₃ in DMF), is more difficult. Poor mixing can lead to localized "hot spots" or areas of high reagent concentration, causing impurity formation and inconsistent results.

  • Insight & Recommendation: Use a reactor equipped with an appropriate overhead stirrer (e.g., an anchor or pitched-blade turbine impeller) designed for solid-liquid mixtures. Ensure the stirring speed is sufficient to keep the solid base suspended uniformly throughout the reaction.

Q4: My product is difficult to isolate from the high-boiling solvent (DMSO/DMF), and purification by column chromatography is not viable at scale. What are my options?

Product isolation and purification are often the biggest hurdles in scaling up this synthesis.

A. Removing the Solvent: Distilling high-boiling aprotic polar solvents is energy-intensive and can lead to product degradation if high temperatures are required.

  • Insight & Recommendation:

    • Precipitation/Crystallization: The most common and scalable method is to cool the reaction mixture and add it to a large volume of an anti-solvent, typically water. The desired product is often insoluble in water and will precipitate out. The solid can then be collected by filtration. This process also helps to remove the bulk of the solvent and inorganic salts.

    • Extraction: If the product has moderate solubility in water, an extractive work-up may be necessary. This involves diluting the reaction mixture with water and a water-immiscible organic solvent (e.g., ethyl acetate, toluene, or dichloromethane), followed by separation of the layers. This can be challenging due to potential emulsion formation with residual DMF or DMSO. Multiple washes of the organic layer with brine are often required.

B. Final Purification: After initial isolation, the crude product will likely contain residual starting materials and side products.

  • Insight & Recommendation:

    • Recrystallization: This is the preferred method for purification at scale. A thorough solvent screen is essential. A good recrystallization solvent system will dissolve the product at elevated temperatures but have low solubility at room temperature or below, while impurities remain in solution. Common solvents to screen include isopropanol, ethanol, acetonitrile, toluene, or mixtures like ethyl acetate/heptane.

    • Slurry Wash: If a suitable recrystallization solvent cannot be found, washing the crude solid with a solvent in which the product has very low solubility but the impurities are soluble can be effective. This is known as a slurry wash.

Part 2: Protocols and Data

Experimental Protocol Example (100g Scale)

This protocol is a representative example and must be optimized for specific laboratory and reactor conditions.

  • Reactor Setup: Equip a 2L, 4-necked round-bottom flask (or jacketed reactor) with an overhead mechanical stirrer, a thermocouple for internal temperature monitoring, a reflux condenser with a nitrogen inlet, and a solids-addition funnel.

  • Reagent Charge: Charge 4-hydroxybenzenecarbonitrile (89.3 g, 0.75 mol, 1.0 equiv) and anhydrous N,N-Dimethylformamide (DMF, 500 mL) to the reactor.

  • Base Addition: Begin stirring and add anhydrous potassium carbonate (124.4 g, 0.90 mol, 1.2 equiv) portion-wise through the solids-addition funnel over 30 minutes. A slight exotherm may be observed.

  • Heating: Heat the slurry to 80-90 °C.

  • Electrophile Addition: Dissolve 2-chloro-5-formylpyridine (106.2 g, 0.75 mol, 1.0 equiv) in anhydrous DMF (250 mL). Add this solution to the reaction slurry via an addition funnel over 1-2 hours, maintaining the internal temperature below 100 °C.

  • Reaction: After the addition is complete, maintain the reaction mixture at 95-100 °C. Monitor the reaction progress by HPLC every 2 hours until the consumption of the limiting reagent is >98%.

  • Work-up: Cool the reaction mixture to room temperature. In a separate, larger vessel, place 3L of deionized water and stir vigorously. Slowly pour the reaction mixture into the water. A precipitate will form.

  • Isolation: Stir the resulting slurry for 1-2 hours to ensure complete precipitation. Collect the solid product by filtration. Wash the filter cake thoroughly with deionized water (3 x 500 mL) and then with a small amount of cold isopropanol (1 x 200 mL).

  • Drying & Purification: Dry the crude solid in a vacuum oven at 50 °C. The typical crude yield is 135-150 g (80-90%). Recrystallize the crude product from a suitable solvent such as acetonitrile or an ethanol/water mixture to achieve >99% purity.

Data Tables

Table 1: Comparison of Typical Reaction Conditions

ParameterCondition A (Standard)Condition B (Aggressive)Condition C (Fluoro-Activated)
Electrophile 2-chloro-5-formylpyridine2-chloro-5-formylpyridine2-fluoro-5-formylpyridine
Base K₂CO₃ (1.2 equiv)Cs₂CO₃ (1.2 equiv)K₂CO₃ (1.2 equiv)
Solvent DMFNMPAcetonitrile
Temperature 90-100 °C110-120 °C75-85 °C
Time 8-12 hours4-6 hours2-4 hours
Typical Yield 80-85%85-92%90-95%
Notes Cost-effective but slower.Faster but higher cost and potential for more degradation.Higher raw material cost but milder conditions and faster rate.

Table 2: Common Impurities and Mitigation Strategies

ImpurityPotential CauseMitigation Strategy
Unreacted 4-hydroxybenzenecarbonitrileIncomplete reaction; insufficient base.Increase reaction time/temp; use a stronger base; ensure base is anhydrous.
Unreacted 2-chloro-5-formylpyridineIncomplete reaction.Increase reaction time/temp; ensure stoichiometric balance.
4-[(5-(Hydroxymethyl)-2-pyridinyl)oxy]benzenecarbonitrileOver-reduction during work-up (rare) or impurity in starting material.Use pure starting materials; avoid strong reducing agents in work-up.
4-[(5-Carboxy-2-pyridinyl)oxy]benzenecarbonitrileOxidation of the formyl group.Maintain an inert atmosphere (N₂/Ar) throughout the reaction.
Polymeric/Colored ImpuritiesThermal degradation at high temperatures.Optimize for the lowest possible reaction temperature; ensure efficient mixing to avoid hot spots.

Part 3: Visualizations

SNAr Reaction Mechanism

SNAr_Mechanism Figure 1: S~N~Ar Mechanism cluster_reactants Reactants cluster_intermediate Rate-Determining Step cluster_products Products R1 4-Cyanophenoxide Int Meisenheimer Complex (Resonance Stabilized) R1->Int Nucleophilic Attack R2 +  2-Chloro-5-formylpyridine P1 4-[(5-Formyl-2-pyridinyl)oxy] benzenecarbonitrile Int->P1 Loss of Leaving Group P2 +  Cl⁻

Caption: SNAr reaction pathway for the synthesis.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Figure 2: Workflow for Low Yield Start Problem: Low Conversion/Yield CheckReagents 1. Verify Reagent Quality (Anhydrous? Pure?) Start->CheckReagents OptimizeCond 2. Optimize Conditions CheckReagents->OptimizeCond Reagents OK IncreaseTemp Increase Temperature (e.g., +10-20 °C) OptimizeCond->IncreaseTemp ChangeBase Use Stronger Base (e.g., K₂CO₃ → Cs₂CO₃) OptimizeCond->ChangeBase ChangeSolvent Change Solvent (e.g., ACN → DMF/DMSO) OptimizeCond->ChangeSolvent CheckTime Increase Reaction Time OptimizeCond->CheckTime Success Yield Improved IncreaseTemp->Success ChangeBase->Success ChangeSolvent->Success CheckTime->Success

Caption: Decision tree for troubleshooting low reaction yield.

References

  • Vertex AI Search. (2021). Synthesis of Pyridine - YouTube.
  • RSC Publishing. (2023).
  • Journal of the American Chemical Society.
  • ChemScene.23100-12-1 | 2-Chloropyridine-5-carbaldehyde.
  • Organic Chemistry Portal.Pyridine synthesis.
  • PMC - NIH.
  • PrepChem.com.Synthesis of 4-((5-(methylsulfonyl)-2-pyridinyl)oxy)benzonitrile.
  • ResearchGate.SNAr reaction of 2 with phenols 8a–ca.
  • ChemRxiv.Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles.
  • PMC - NIH.
  • Benchchem.
  • Wikipedia.2-Chloropyridine.
  • Wikipedia.
  • Chemistry Steps.
  • ResearchGate.Process development and scale-up of AZD7545, a PDK inhibitor.
  • WuXi Biology.Intriguing Observations with Snar Reaction of 4-Nitrobenzonitrile.
  • Master Organic Chemistry.Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • Sign in.
  • YouTube.18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry.
  • ResearchGate.(PDF) 4,4'-(Pyridin-4-ylmethylene)dibenzonitrile.
  • Organic Syntheses.Synthesis of 4-(2,2-Difluorovinyl)
  • MDPI.Synthesis of Pyridine Heterocyclic Low-Melting-Point Phthalonitrile Monomer and the Effects of Different Curing Agents on Resin Properties.
  • Chem-Impex.5-Chloropyridine-2-carboxylic acid.
  • Jubilant Ingrevia.
  • Pipzine Chemicals.5-Chloropyridine-2-carboxaldehyde.
  • ResearchGate.(PDF)
  • chemicalbook.4-(4-HYDROXY-PIPERIDIN-1-YL)-BENZONITRILE synthesis.
  • Santa Cruz Biotechnology.4-[(5-Formyl-2-pyridinyl)oxy]benzene carbonitrile | SCBT.
  • MDPI.Synthesis and Ring-Chain Tautomerism of 1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic Acid.
  • Google Patents.US6399807B1 - Method for production of 2,4,5-trifluoro-benzonitrile.
  • ResearchGate.Facile Synthesis of 3-Formyl-2,2,5,5-tetramethyl-1-oxypyrroline.
  • Google Patents.WO2013162390A1 - Process for preparation of high purity n- [2- (diethylamine) ethyl] - 5 - formyl - 2, 4 - dimethyl - 1h - pyrrole - 3 - carboxyamide.
  • Google Patents.CN102225902B - Processes for the preparation of 4-[[4-[[4-(2-cyanoethenyl)-2,6-dimethylphenyl]amino]-2-pyrimidinyl]amino]benzonitrile.

Sources

Analysis of impurities in 4-[(5-Formyl-2-pyridinyl)oxy]benzenecarbonitrile by HPLC and NMR.

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: Analysis of Impurities in 4-[(5-Formyl-2-pyridinyl)oxy]benzenecarbonitrile

This guide serves as a specialized technical resource for researchers, analytical chemists, and drug development professionals engaged in the impurity analysis of this compound. It provides in-depth troubleshooting advice and validated protocols for High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, grounded in established scientific principles and regulatory expectations.

Introduction to Impurity Profiling

The structural characterization and quantification of impurities are critical components of drug substance and product development. For an active pharmaceutical ingredient (API) like this compound, a molecule featuring a pyridine ring, an ether linkage, and a benzonitrile group, potential impurities can arise from starting materials, synthetic by-products, or degradation.[1][2] Regulatory bodies such as the International Council for Harmonisation (ICH) mandate strict control over these impurities to ensure the safety and efficacy of the final drug product.[1][3][4] This guide provides a systematic approach to tackling the common analytical challenges encountered during this process.

Part 1: HPLC Analysis & Troubleshooting

High-Performance Liquid Chromatography is the primary technique for separating and quantifying impurities. A well-developed, stability-indicating HPLC method is essential for accurately assessing the purity of this compound.

Frequently Asked Questions (HPLC)

Question: I'm seeing significant peak tailing for the main API peak. What is the likely cause and how can I fix it?

Answer: Peak tailing for a basic compound like this compound (due to the pyridine nitrogen) in reversed-phase HPLC is most often caused by secondary interactions with acidic residual silanols on the silica-based column packing.[5]

  • Causality: At a mobile phase pH below the pKa of the silanols (around 3.5-4.5) but above the pKa of the pyridine nitrogen, the silanols are ionized (negatively charged) and the pyridine is protonated (positively charged), leading to strong ionic interactions that delay a portion of the analyte's elution and cause tailing.

  • Solutions:

    • Adjust Mobile Phase pH: Lowering the mobile phase pH to ~2.5-3.0 with an additive like formic acid or phosphoric acid will suppress the ionization of the silanols, minimizing these secondary interactions.

    • Increase Buffer Strength: Using a buffer concentration in the 20-50 mM range can help shield the silanol sites and improve peak shape.[5]

    • Use a High-Purity, End-Capped Column: Modern columns are manufactured with high-purity silica and are extensively end-capped to block most of the residual silanols. Switching to such a column is highly effective.

    • Check for Column Overload: Injecting too much sample can saturate the stationary phase and lead to tailing. Try reducing the injection volume or sample concentration.[5][6]

    • Ensure Sample Solvent Compatibility: Dissolve your sample in the mobile phase or a weaker solvent. Injecting a sample dissolved in a much stronger solvent (e.g., pure acetonitrile) can cause peak distortion.[7]

Question: Two impurity peaks are co-eluting or have very poor resolution (<1.2). How can I improve their separation?

Answer: Achieving adequate resolution between closely related impurities requires optimizing the selectivity of the chromatographic system. This involves modifying the mobile phase, stationary phase, or temperature.

  • Causality: Selectivity (α) is the factor that describes the ability of the chromatographic system to distinguish between two analytes. To improve resolution, you must change the thermodynamics of the interaction between the analytes and the stationary/mobile phases.

  • Solutions:

    • Change Organic Modifier: If you are using acetonitrile, try switching to methanol or a mixture of the two. Acetonitrile and methanol have different properties and will interact differently with the analytes, often leading to significant changes in elution order and selectivity.[8]

    • Modify Mobile Phase pH: A small change in pH can alter the ionization state of acidic or basic impurities, drastically affecting their retention and improving separation. A pH screen is a powerful tool in method development.[9]

    • Switch Column Chemistry: If C18 is not providing sufficient resolution, try a column with a different selectivity. A phenyl-hexyl or a polar-embedded phase column can offer alternative π-π or hydrogen-bonding interactions, which can be effective for aromatic compounds like these.[9][10]

    • Adjust Gradient Slope: For gradient methods, decreasing the slope (i.e., making the gradient longer and shallower) will increase the separation between peaks.

    • Lower the Temperature: Reducing the column temperature can sometimes enhance selectivity, although it will also increase retention times and backpressure.

Question: I am observing unexpected "ghost peaks" in my chromatogram, even in blank injections. What are they and how do I eliminate them?

Answer: Ghost peaks are signals in a chromatogram that do not originate from the injected sample.[11] They are typically caused by contamination in the mobile phase, system carryover, or bleed from system components.[12]

  • Troubleshooting Steps:

    • Isolate the Source: Run a series of blank injections. First, inject only the mobile phase. If the peak is present, the contamination is likely in your mobile phase or the HPLC system itself.[11]

    • Check Mobile Phase: Prepare fresh mobile phase using high-purity (HPLC-grade or MS-grade) solvents and additives. Contaminated water is a very common source.

    • Clean the System: Flush the injector, lines, and detector cell thoroughly with a strong solvent like isopropanol.[7]

    • Investigate Carryover: If the ghost peak appears after injecting a concentrated sample, it is likely due to carryover from the previous injection. Develop a robust needle wash procedure using a strong solvent to clean the injector port and needle between runs.[12]

Protocol: Baseline HPLC Method for Impurity Profiling

This protocol provides a robust starting point for method development. Validation must be performed according to ICH Q2(R1) guidelines.[13][14][15][16]

  • Instrumentation: HPLC or UHPLC system with a Photodiode Array (PDA) detector.

  • Column: High-purity, end-capped C18 column (e.g., 100 mm x 2.1 mm, 1.9 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-20 min: 5% to 70% B

    • 20-22 min: 70% to 95% B

    • 22-24 min: Hold at 95% B

    • 24-24.1 min: 95% to 5% B

    • 24.1-28 min: Hold at 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 35 °C.

  • Detection: PDA detection at 254 nm. Collect spectra from 200-400 nm for peak purity analysis.

  • Injection Volume: 2 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Acetonitrile:Water to a final concentration of approximately 0.5 mg/mL.

Hypothetical HPLC Data
Peak IDRetention Time (min)Area (%)Resolution (USP)Tailing Factor (USP)
Impurity A8.750.08-1.1
Impurity B11.210.1214.21.2
API 12.98 99.71 9.8 1.1
Impurity C14.050.095.11.3

Part 2: NMR Analysis & Troubleshooting

NMR spectroscopy is the most powerful tool for the definitive structural elucidation of unknown impurities once they have been isolated.[17][18]

Frequently Asked Questions (NMR)

Question: I've isolated a low-level impurity (<0.2%) via preparative HPLC, but I can't get a usable NMR spectrum due to poor signal-to-noise.

Answer: This is a common challenge when dealing with small quantities of material. The solution involves maximizing the signal from your limited sample.

  • Causality: The signal-to-noise ratio in NMR is dependent on several factors, including sample concentration, the magnetic field strength, the type of probe used, and the number of scans.[17]

  • Solutions:

    • Use a High-Field Spectrometer: If available, use a higher field magnet (e.g., 600 MHz or above). Signal increases with the magnetic field strength.

    • Utilize a Cryoprobe: A cryogenic probe can increase sensitivity by a factor of 3-4 compared to a standard room-temperature probe, which is often sufficient to obtain excellent data on sub-milligram quantities.

    • Increase Number of Scans: For ¹H NMR, increase the number of scans (e.g., from 16 to 256). For ¹³C NMR, a very long acquisition (overnight) may be necessary.

    • Use Micro-NMR Tubes: Specialized small volume tubes (e.g., Shigemi tubes or 3 mm tubes) reduce the required solvent volume, effectively increasing the sample concentration within the detector coil.[19]

    • Ensure Sample Purity: Remove any paramagnetic impurities (e.g., residual metal catalysts) as they can cause severe line broadening and signal loss.[20] Passing the sample through a small plug of silica or celite can help.

Question: My sample won't fully dissolve in a standard deuterated solvent like CDCl₃. What are my options?

Answer: Incomplete dissolution will lead to poor spectral quality, including broad lines and inaccurate integration.[20][21] Choosing the right solvent is critical.

  • Causality: The polarity of this compound and its potential impurities may require a more polar solvent than chloroform.

  • Solutions:

    • Test Solubility: Before committing your entire sample, test the solubility of a small portion in various deuterated solvents.

    • Common Alternatives: For moderately polar compounds, Acetone-d₆ or Acetonitrile-d₃ are good options. For highly polar compounds, DMSO-d₆ is an excellent choice, though its high boiling point makes sample recovery difficult. Methanol-d₄ can also be used, but the residual solvent peak can obscure parts of the spectrum.

    • Gentle Heating: Gently warming the sample can sometimes aid dissolution.[20]

    • Solvent Mixtures: In some cases, a mixture of solvents (e.g., CDCl₃ with a few drops of DMSO-d₆) can achieve the desired solubility.

Protocol: NMR Sample Preparation from an HPLC Fraction
  • Fraction Collection: Collect the desired impurity peak from a preparative HPLC run into a clean vial.

  • Solvent Removal: Remove the HPLC mobile phase (acetonitrile/water) using a rotary evaporator or a nitrogen blowdown evaporator. Avoid excessive heat, as the impurity's stability may be unknown.[22]

  • Co-evaporation: Add a small amount of a non-deuterated solvent with a low boiling point (e.g., methanol or dichloromethane) and evaporate again. This helps remove residual water. Repeat 2-3 times.

  • Drying: Place the vial under high vacuum for several hours to ensure all residual solvents are removed.

  • Dissolution: Add 0.6-0.7 mL of an appropriate deuterated solvent (e.g., DMSO-d₆) to the vial.[23]

  • Transfer and Filtration: Vortex the vial to dissolve the sample completely. Using a glass Pasteur pipette with a small cotton or glass wool plug, filter the solution directly into a clean, high-quality NMR tube to remove any particulate matter.[21][23]

  • Acquisition: Acquire standard 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) spectra to enable full structural assignment.[24][25]

Part 3: Integrated Impurity Identification Workflow

A systematic approach combining multiple analytical techniques is the most efficient path to identifying an unknown impurity.

Question: I have detected a process impurity that exceeds the 0.1% identification threshold. What is the standard workflow for structural elucidation?

Answer: The workflow for identifying an unknown impurity follows a logical progression from initial detection to definitive structural confirmation, in accordance with ICH guidelines.[1][22]

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// Nodes A [label="Run HPLC-DAD", shape=process_node]; B [label="UV-Vis Spectrum", shape=data_node]; C [label="Run LC-MS", shape=process_node]; D [label="Molecular Weight &\nMS/MS Fragments", shape=data_node]; E [label="Hypothesize Structure(s)", shape=process_node]; F [label="Isolate via Prep-HPLC", shape=process_node]; G [label="Sufficient Material?", shape=decision_node]; H [label="Run 1D/2D NMR", shape=process_node]; I [label="NMR Spectral Data\n(¹H, ¹³C, COSY, HMBC)", shape=data_node]; J [label="Confirm Structure", shape=process_node]; K [label="Synthesize Reference Standard", shape=process_node]; L [label="Co-injection in HPLC", shape=process_node];

// Edges start_node -> A; A -> B [label="Provides chromophore info"]; B -> C; C -> D [label="Provides mass info"]; D -> E; E -> F [label="If structure is uncertain"]; F -> G; G -> H [label="Yes"]; G -> E [label="No, rely on MS data\n& process knowledge"]; H -> I; I -> J [label="Elucidate connectivity"]; J -> K; K -> L; L -> end_node [label="Matching retention time\n& spectrum confirms identity"]; } enddot Caption: Workflow for Unknown Impurity Identification.

  • HPLC-DAD Analysis: The first step is to obtain a UV-Vis spectrum of the impurity using a Diode Array Detector (DAD).[22] This provides information about the chromophore, which can be compared to the parent API. A significant shift in λmax may indicate a modification to the aromatic system.

  • LC-MS Analysis: Next, perform Liquid Chromatography-Mass Spectrometry (LC-MS) analysis to determine the molecular weight of the impurity. High-resolution MS (HRMS) is preferred as it provides an accurate mass, allowing for the prediction of the elemental formula.[26][27] MS/MS fragmentation can provide clues about the molecule's structure.

  • Forced Degradation Studies: To determine if the impurity is a degradant, perform forced degradation studies under various stress conditions (acid, base, oxidation, heat, light).[28][29][30][31][32] If the peak appears or increases under these conditions, it is likely a degradation product.

  • Isolation: If the structure cannot be confidently determined from MS data alone, the impurity must be isolated using preparative HPLC.

  • NMR Spectroscopy: With the isolated material, a suite of NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC) is performed. This provides definitive information about the proton and carbon framework and their connectivity, allowing for unambiguous structure elucidation.[25][33]

  • Confirmation: Once a structure is proposed, it should be confirmed, ideally by synthesizing the proposed compound and demonstrating that its retention time, UV spectrum, and mass spectrum match those of the isolated impurity.[26]

References

  • International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Retrieved from [Link]

  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]

  • SGS. (2011). HOW TO APPROACH THE IDENTIFICATION OF ANOMALOUS PEAKS DURING PHARMACEUTICAL SAMPLE ANALYSES. Retrieved from [Link]

  • European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Retrieved from [Link]

  • Phenomenex. (2025). How to Identify Ghost Peaks in U/HPLC. Retrieved from [Link]

  • Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Retrieved from [Link]

  • European Medicines Agency. (2006). ICH Q3B (R2) Impurities in new drug products - Scientific guideline. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Waters Corporation. (2020). Data Integrity Matters: Unknown, Unintegrated or Undetected Chromatography Peaks. Retrieved from [Link]

  • Pharmaguideline. (2025). Understanding Extraneous Peaks in Chromatography. Retrieved from [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (2007). Identification of an Unknown Extraneous Contaminant in Pharmaceutical Product Analysis. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • University College London. (n.d.). Sample Preparation. Retrieved from [Link]

  • Veeprho. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Pharmaffiliates. (2025). Pyridine Derivatives and Impurity Standards for Pharma R&D. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Waters. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Veeprho. (n.d.). Benzonitrile Impurities and Related Compound. Retrieved from [Link]

  • Omsynth Lifesciences. (n.d.). Benzonitrile Impurities. Retrieved from [Link]

  • MAC-MOD Analytical. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Benzonitrile-impurities. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

  • American Pharmaceutical Review. (2010). A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development. Retrieved from [Link]

  • ResearchGate. (n.d.). Condition used for Forced degradation studies. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • American Journal of Chemistry. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Retrieved from [Link]

  • International Journal of Creative Research Thoughts. (2024). Chromatography Method Development For Impurity Analysis And Degradation. Retrieved from [Link]

  • ResearchGate. (n.d.). Forced degradation of pharmaceuticals. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • ResearchGate. (2025). HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyridine and Pyridine Derivatives. Retrieved from [Link]

  • Shimadzu. (n.d.). Simplified approach for structural elucidation and quantitation for pharmaceutical API and related impurities. Retrieved from [Link]

  • PubMed. (2025). Identification and structure elucidation by NMR spectroscopy of an impurity in flame retardants preparation. Retrieved from [Link]

  • ResearchGate. (2025). Identification and structure elucidation by NMR spectroscopy of an impurity in flame retardants preparation. Retrieved from [Link]

  • Scribd. (n.d.). Pyridine and Pyridine Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of benzonitrile derivatives via Pd/C reduction. Retrieved from [Link]

  • MedCrave online. (2018). Selective and efficient synthesis of benzonitriles by direct ammoxidation of alkylbenzenes in the sub–nano spaces. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

  • RSC Publishing. (n.d.). The application of quality by design in the development of the liquid chromatography method to determine empagliflozin in the presence of its organic impurities. Retrieved from [Link]

  • BMANA Journal. (2022). ISOLATION AND STRUCTURAL ELUCIDATION OF SACUBITRIL SODIUM DEGRADATION PRODUCTS BY MASS AND NMR SPECTROSCOPY. Retrieved from [Link]

  • Preprints.org. (n.d.). Structure Elucidation of a Pyrazolo[4][22]pyran Derivative by NMR Spectroscopy. Retrieved from [Link]

  • Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]

Sources

How to avoid the formation of dimers during the synthesis of its derivatives?

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Derivatives

A Senior Application Scientist's Guide to Preventing Dimer Formation

Welcome to the technical support center for synthetic derivative chemistry. This guide is designed for researchers, scientists, and drug development professionals who encounter the common yet challenging issue of dimer formation during their synthetic workflows. As a senior application scientist, my goal is to provide you with not only procedural steps but also the underlying scientific principles to empower you to troubleshoot and optimize your reactions effectively. Unwanted dimerization can significantly reduce the yield of your target molecule, complicate purification processes, and ultimately delay your research and development timelines. This resource provides in-depth, experience-driven answers to frequently asked questions and detailed troubleshooting protocols to help you mitigate and avoid the formation of these undesired byproducts.

Frequently Asked Questions (FAQs) on Dimer Formation

Q1: What are the fundamental reasons I'm observing dimer formation in my reaction?

Dimerization is the process where two identical molecules combine to form a single new molecule, the dimer.[1][2] This can occur through either strong covalent bonds or weaker non-covalent interactions.[2][3] In the context of synthesizing derivatives, we are primarily concerned with the formation of covalent dimers as a competing side reaction. The propensity for dimerization is fundamentally governed by the kinetics and thermodynamics of your reaction system.

Several key factors can drive unwanted dimer formation:

  • High Reactivity of Intermediates or Starting Materials: If your starting material or a reaction intermediate is highly reactive, it may react with another molecule of itself faster than it reacts with your intended co-reactant.

  • Reaction Kinetics: The rate of dimerization can be concentration-dependent. Higher concentrations of your reactive species can increase the probability of two such molecules encountering each other and reacting.[4][5][6]

  • Reaction Conditions: Temperature, pressure, and the choice of solvent can all influence the rate of dimerization versus the rate of your desired reaction.[7] For instance, higher temperatures can sometimes provide the activation energy needed for dimerization to occur.[8]

  • Presence of Catalysts: While catalysts are often used to promote a desired reaction, they can sometimes inadvertently catalyze dimerization as well.[9]

  • Molecular Structure: The inherent structure of your molecule might predispose it to dimerization. For example, molecules with complementary reactive sites can readily form dimers.

Troubleshooting Guide: Strategies to Mitigate Dimer Formation

This section provides a systematic approach to troubleshooting and preventing dimer formation. The strategies are presented in a logical order, starting from the simplest adjustments to more involved synthetic modifications.

Issue 1: My reaction is producing a significant amount of dimer, reducing the yield of my desired product.

This is the most common problem faced by synthetic chemists. Here’s a step-by-step guide to address it:

Step 1: Optimize Reaction Concentration

The concentration of your reactants is a critical parameter. The kinetics of dimerization are often highly dependent on concentration; higher concentrations lead to a faster rate of dimer formation.[5][6]

  • Protocol: High-Dilution Conditions

    • Initial Setup: Begin by running your reaction at the current concentration and determine the ratio of desired product to dimer using a suitable analytical technique (e.g., HPLC, GC-MS, or NMR).

    • Serial Dilution: Set up a series of reactions where you systematically decrease the concentration of the limiting reagent by factors of 2, 5, and 10, while keeping the molar ratios of all other reagents constant.

    • Slow Addition: Instead of adding the reactive starting material all at once, employ a syringe pump to add it slowly over an extended period (e.g., several hours). This maintains a low instantaneous concentration of the reactive species, favoring the desired intramolecular reaction or reaction with another reagent over intermolecular dimerization.[10]

    • Analysis: Analyze the product distribution for each reaction. A decrease in the dimer-to-product ratio with decreasing concentration is a strong indicator that you are on the right track.

Data Summary Table: Effect of Concentration on Dimer Formation

Concentration of Limiting ReagentProduct:Dimer Ratio
1.0 M2:1
0.5 M4:1
0.1 M10:1
0.1 M (Slow Addition)25:1

Step 2: Control the Reaction Temperature

Temperature plays a crucial role in reaction kinetics.[7] While higher temperatures can increase the rate of the desired reaction, they can also accelerate the rate of unwanted side reactions like dimerization.[8] Conversely, lowering the temperature can sometimes favor the desired reaction pathway.

  • Protocol: Temperature Screening

    • Baseline: Establish the product-to-dimer ratio at your current reaction temperature.

    • Cooling: If your reaction is exothermic, or if you suspect a low activation energy for dimerization, try running the reaction at a lower temperature. Use an ice bath (0 °C) or a dry ice/acetone bath (-78 °C) to cool the reaction vessel.[11]

    • Heating: In some cases, the desired reaction may have a higher activation energy than the dimerization. Carefully increasing the temperature might favor the formation of the desired product. It is essential to monitor the reaction closely as higher temperatures can also lead to degradation.

    • Monitoring: In all cases, monitor the reaction progress and product distribution over time to determine the optimal temperature.

Step 3: Adjust the Stoichiometry of Reactants

Careful control over the stoichiometry of your reactants can significantly impact the outcome of your reaction.

  • Protocol: Stoichiometric Adjustments

    • Limiting Reagent: If one of the reactants is prone to self-dimerization, consider using it as the limiting reagent and adding it slowly to a solution of the other reactants. This ensures that its concentration is always low, minimizing the chance of self-reaction.

    • Excess Reagent: Conversely, using a large excess of a less expensive, non-dimerizing reagent can help to "trap" the reactive species in the desired reaction pathway.

Issue 2: My molecule has multiple reactive sites, leading to dimerization. How can I achieve selectivity?

When a molecule has multiple functional groups that can participate in the desired reaction, the use of protecting groups is an essential strategy to ensure selectivity and prevent dimerization.[12][13] A protecting group temporarily masks a reactive functional group, rendering it inert to the reaction conditions.[14][15]

  • Workflow for Implementing Protecting Groups

G A Identify Reactive Functional Groups B Select an Orthogonal Protecting Group A->B Consider stability and removal conditions C Protection Step: Introduce the Protecting Group B->C D Perform the Desired Synthetic Transformation C->D The protected group is now inert E Deprotection Step: Remove the Protecting Group D->E F Isolate the Final Product E->F

Caption: Workflow for utilizing protecting groups to prevent unwanted side reactions.

  • Key Considerations for Choosing a Protecting Group:

    • Stability: The protecting group must be stable under the conditions of the desired reaction.

    • Ease of Introduction and Removal: The protection and deprotection steps should be high-yielding and occur under mild conditions that do not affect other parts of the molecule.[12]

    • Orthogonality: In complex syntheses with multiple functional groups, it's crucial to use "orthogonal" protecting groups. This means that each protecting group can be removed selectively in the presence of the others.[14][15] For example, a Boc-protected amine (acid-labile) and a Fmoc-protected amine (base-labile) are orthogonal.[15]

Example: Selective Functionalization of a Diamine

StepDescriptionReagents
1. Protection Selectively protect one of the two amine groups.Boc Anhydride, Et3N
2. Reaction React the unprotected amine with an electrophile.R-X, Base
3. Deprotection Remove the Boc protecting group.Trifluoroacetic Acid (TFA)
Issue 3: I've optimized conditions and used protecting groups, but dimerization is still an issue. What else can I try?

In some challenging cases, more advanced strategies may be required.

  • Catalyst Selection: The choice of catalyst can have a profound impact on the reaction outcome.

    • Homogeneous vs. Heterogeneous Catalysts: Heterogeneous catalysts can sometimes offer higher selectivity and prevent the formation of byproducts due to steric constraints imposed by the catalyst's solid support.[9][16]

    • Ligand Modification: In metal-catalyzed reactions, modifying the ligands around the metal center can alter its steric and electronic properties, which can in turn influence the selectivity of the reaction and suppress dimerization.

  • Inert Atmosphere: For reactions involving sensitive reagents, such as organometallics or those prone to oxidation, working under an inert atmosphere of nitrogen or argon is crucial.[17] Oxygen can sometimes initiate radical pathways that lead to dimerization.

Case Study: Overcoming Dimerization in the Synthesis of a Pharmaceutical Intermediate

A common challenge in drug development is the synthesis of complex molecules with high purity.[18][19] In one instance, the synthesis of a key intermediate involved the coupling of two fragments, but was plagued by the homodimerization of one of the starting materials.

Initial Approach:

  • Reaction: A + B → A-B

  • Side Reaction: A + A → A-A

  • Observation: The reaction yielded a mixture of the desired product (A-B) and the undesired dimer (A-A), making purification difficult and significantly lowering the overall yield.

Troubleshooting and Optimization:

  • Concentration and Addition Rate: The first step was to employ high-dilution conditions and slow addition of reactant A to a solution of reactant B. This led to a modest improvement, increasing the product-to-dimer ratio from 1:1 to 3:1.

  • Temperature Control: The reaction was found to be exothermic. By lowering the reaction temperature from room temperature to 0 °C, the formation of the dimer was further suppressed, improving the ratio to 5:1.[20][21]

  • Protecting Group Strategy: The root cause of the dimerization was identified as a secondary reactive site on molecule A. A suitable protecting group was introduced to block this site. After the coupling reaction, the protecting group was cleanly removed. This strategy proved to be highly effective, increasing the product-to-dimer ratio to >20:1 and simplifying the purification process.

This case study highlights the importance of a systematic, multi-faceted approach to troubleshooting dimerization in synthetic chemistry.

Conclusion

The formation of dimers is a common obstacle in the synthesis of derivatives, but it can be overcome through a logical and systematic approach to reaction optimization. By carefully considering the principles of reaction kinetics and employing strategies such as high dilution, temperature control, stoichiometric adjustment, and the use of protecting groups, researchers can significantly improve the yield and purity of their target molecules. This guide provides a framework for diagnosing and solving problems related to dimer formation, ultimately enabling more efficient and successful synthetic outcomes in research and drug development.

References

  • Confinement effects on the kinetics and thermodynamics of protein dimerization. (n.d.). PNAS. Retrieved from [Link]

  • Effect of protein cryoconcentration and processing conditions on kinetics of dimer formation for a monoclonal antibody: A case study on bioprocessing. (n.d.). PubMed. Retrieved from [Link]

  • Rate of Dimer Formation in Stable Colloidal Solutions Quantified Using an Attractive Interparticle Force. (n.d.). NIH. Retrieved from [Link]

  • Essential Tips For Conducting Organic Synthesis Reactions. (n.d.). Kintek Solution. Retrieved from [Link]

  • Dimerization. (n.d.). Journal of New Developments in Chemistry - Open Access Pub. Retrieved from [Link]

  • Dimerization. (n.d.). Wikipedia. Retrieved from [Link]

  • Kinetic control of dimer structure formation in amyloid fibrillogenesis. (n.d.). PNAS. Retrieved from [Link]

  • A Kinetic Transition Network Model Reveals the Diversity of Protein Dimer Formation Mechanisms. (2023). MDPI. Retrieved from [Link]

  • How could we prevent dimerization of thienopyrimidinone in basic conditions? (2013). ResearchGate. Retrieved from [Link]

  • Highly Efficient Catalysts for the Dimerization of α-Olefins. (2010). EPub Bayreuth. Retrieved from [Link]

  • Dimer | Definition, Types & Examples - Lesson. (n.d.). Study.com. Retrieved from [Link]

  • (a) Preventing disproportionation, dimerization and aggregation of... (n.d.). ResearchGate. Retrieved from [Link]

  • Effect of Temperature on Reactions of Chemical Organic Synthesis. (2024). Lneya. Retrieved from [Link]

  • THE ROLE OF PROTECTIVE GROUPS IN ORGANIC SYNTHESIS. (n.d.). Retrieved from [Link]

  • Temperature Controlled Dosing for Chemical Reactors. (2017). YouTube. Retrieved from [Link]

  • Recent Advances in the Catalytic Linear Cross-Dimerizations. (2019). ACS Publications. Retrieved from [Link]

  • Dimerization-based Control of Cooperativity. (n.d.). PMC - PubMed Central - NIH. Retrieved from [Link]

  • Dimers – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

  • Protecting group. (n.d.). Wikipedia. Retrieved from [Link]

  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. (2024). Retrieved from [Link]

  • How to avoid dimer formation in the grignard reaction, while preparing grignard reagent? (2019). ResearchGate. Retrieved from [Link]

  • Protective Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Dimer | chemistry. (2026). Britannica. Retrieved from [Link]

  • Catalysts and methods for dimerizing propylene. (n.d.). Google Patents.
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  • Effects of Dimerization on the Structure and Biological Activity of Antimicrobial Peptide Ctx-Ha. (n.d.). PMC - NIH. Retrieved from [Link]

  • Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterification Reactions. (2022). MDPI. Retrieved from [Link]

  • The Dimerization and Oligomerization of Alkenes Catalyzed with Transition Metal Complexes: Catalytic Systems and Reaction Mechanisms. (n.d.). MDPI. Retrieved from [Link]

  • PCR Troubleshooting 103: How to Address Primer-Dimers. (2023). Genetic Education. Retrieved from [Link]

  • How to reduce primer dimer formation and increase amplification efficiency. (n.d.). Google Patents.
  • Primer Dimers Troubleshooting. (n.d.). Genetic Analysis Services, University of Otago, New Zealand. Retrieved from [Link]

  • Formation of Dimers and Oligomers. (n.d.). AOCS. Retrieved from [Link]

  • Single-Molecule Quantification Methods To Detect Protein Oligomeric Stoichiometry In Cell. (n.d.). Retrieved from [Link]

  • It's ok to be outnumbered – sub-stoichiometric modulation of homomeric protein complexes. (n.d.). Retrieved from [Link]

  • Overcoming Formulation Challenges in Generic Drug Development: A Case Study. (2025). Retrieved from [Link]

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  • Structural Characterization of the Dimers and Selective Synthesis of the Cyclic Analogues of the Antimicrobial Peptide Cm-p5. (2025). PMC - NIH. Retrieved from [Link]

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  • Case Studies in Modern Drug Discovery and Development. (n.d.). ResearchGate. Retrieved from [Link]

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Strategies to control regioselectivity in reactions involving 4-[(5-Formyl-2-pyridinyl)oxy]benzenecarbonitrile.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-[(5-Formyl-2-pyridinyl)oxy]benzenecarbonitrile. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of achieving regiochemical control in reactions involving this versatile building block. We will explore the electronic and steric factors at play and provide actionable strategies to direct functionalization to your desired position.

Understanding the Molecule: A Tale of Two Rings

At its core, this compound presents a fascinating challenge due to its two distinct and electronically opposed aromatic systems linked by an ether bridge. Controlling regioselectivity requires a nuanced understanding of the directing effects of each substituent.

  • The Pyridine Ring: This ring is inherently electron-deficient, a characteristic amplified by the strongly deactivating, meta-directing formyl group (-CHO) at the C5 position.[1][2] The ether oxygen at C2 acts as an activating, ortho/para-directing group. The pyridine nitrogen itself strongly deactivates the ortho (C3, C6) and para (C5) positions towards electrophilic attack but activates them for nucleophilic attack.[3][4]

  • The Benzenecarbonitrile Ring: This ring is influenced by a classic "push-pull" system. The ether oxygen is a powerful activating, ortho/para-directing group.[5] Conversely, the cyano (-CN) group is a deactivating, meta-directing group.[6]

This electronic tug-of-war is the primary determinant of regioselectivity. The following sections provide troubleshooting advice and frequently asked questions to help you manipulate these effects to your advantage.

Troubleshooting Guide: Common Regioselectivity Issues

This section addresses specific experimental challenges in a question-and-answer format.

Question 1: I'm attempting an electrophilic aromatic substitution (e.g., nitration, halogenation) and getting a complex mixture of products. How can I direct the substitution to a specific ring or position?

Answer: This is a common issue stemming from the competing reactivity of the two aromatic rings.

Causality: The benzenecarbonitrile ring is generally more susceptible to electrophilic aromatic substitution (EAS) than the highly electron-deficient pyridine ring. The ether oxygen strongly activates the positions ortho to it (C3' and C5' on the benzene ring), making this the most probable site of initial reaction under standard EAS conditions (e.g., HNO₃/H₂SO₄). The pyridine ring is deactivated by both the nitrogen atom and the formyl group, making it less reactive.[1][3]

Strategies for Control:

  • Favoring the Benzenecarbonitrile Ring (Ortho to Ether):

    • Methodology: Employ mild electrophilic conditions. This exploits the higher intrinsic reactivity of the activated benzene ring.

    • Protocol Example (Monobromination):

      • Dissolve 1 equivalent of this compound in a suitable solvent (e.g., CH₂Cl₂, CCl₄).

      • Cool the solution to 0 °C.

      • Add 1.05 equivalents of N-Bromosuccinimide (NBS) and a catalytic amount of acetic acid.

      • Stir at 0 °C to room temperature and monitor by TLC. The major product will be substitution at the C3' and C5' positions of the benzene ring.

  • Favoring the Pyridine Ring (Advanced Methods):

    • Methodology: Direct functionalization of the deactivated pyridine ring often requires transition-metal-catalyzed C-H activation.[7] These methods can override the intrinsic electronic preferences of the molecule. For meta-functionalization (C4 or C6), specific iridium-catalyzed borylation or nickel-catalyzed approaches can be effective.[8][9]

    • G

Question 2: My goal is selective nucleophilic substitution. Where should I expect the reaction to occur, and how can I promote it?

Answer: Nucleophilic aromatic substitution (NAS) is governed by principles opposite to those of EAS.

Causality: The electron-deficient pyridine ring is highly activated towards nucleophilic attack, particularly at the positions ortho and para to the electron-withdrawing nitrogen atom (C2, C4, C6). The presence of the additional electron-withdrawing formyl group further enhances this reactivity. The benzenecarbonitrile ring is electron-rich due to the ether linkage and is unlikely to undergo NAS without a suitable leaving group.

Strategies for Control:

  • Targeting the C6 Position: This is often the most accessible position for NAS on this substrate, being ortho to the pyridine nitrogen.

    • Methodology: Reactions like the Chichibabin amination or substitution with strong nucleophiles (alkoxides, thiolates) will preferentially occur at C6.

    • Protocol Example (Chichibabin Amination):

      • Suspend sodium amide (NaNH₂) in an anhydrous, non-protic solvent like toluene or xylene.

      • Add a solution of this compound in the same solvent.

      • Heat the reaction mixture under reflux (typically >100 °C) with vigorous stirring under an inert atmosphere (N₂ or Ar).

      • Monitor the reaction for the evolution of H₂ gas.

      • Upon completion, carefully quench the reaction with water or aqueous ammonium chloride. The primary product will be the 6-amino derivative.

  • Targeting the C4 Position: While also activated, this position can be sterically more hindered.[10] Generating a pyridyne intermediate is an advanced strategy to functionalize adjacent positions (e.g., C3 and C4).[11][12]

Question 3: I want to modify the formyl group (e.g., via a Wittig reaction or reduction) but am observing side reactions. How can I improve chemoselectivity?

Answer: Protecting the reactive sites on the aromatic rings or using highly selective reagents is key.

Causality: Reagents for aldehyde modification can sometimes be basic or nucleophilic enough to react with the activated pyridine ring. For example, a strong base like n-BuLi used to generate a Wittig ylide could potentially add to the C6 position of the pyridine.

Strategies for Control:

  • Mild Reagents: Opt for the mildest possible reaction conditions that will still effect the desired transformation on the aldehyde.

  • Aldehyde Reduction: Use sodium borohydride (NaBH₄) in an alcoholic solvent (EtOH or MeOH). It is highly selective for aldehydes and ketones and will not reduce the nitrile or the aromatic rings.

  • Wittig Reaction: Use pre-formed, stabilized ylides (e.g., Ph₃P=CHCO₂Et) which are less basic and reactive than non-stabilized ylides. Alternatively, the Horner-Wadsworth-Emmons reaction often proceeds under milder basic conditions (e.g., K₂CO₃, DBU) than the traditional Wittig.

ReactionReagentConditionsSelectivity
Aldehyde Reduction NaBH₄EtOH, 0 °C to RTHigh for -CHO
Aldehyde Oxidation DMP, PDCCH₂Cl₂, RTHigh for -CHO
Wittig Olefination Ph₃P=CHR (stabilized)THF, RTGood, avoids ring attack
Reductive Amination R-NH₂, NaBH(OAc)₃DCE, RTHigh for -CHO

Frequently Asked Questions (FAQs)

Q1: What are the key factors that allow advanced catalysts to override the molecule's intrinsic regioselectivity?

A: Advanced catalytic systems, particularly those using transition metals like palladium, nickel, or iridium, achieve non-classical selectivity through specific catalyst-substrate interactions.[8] The two primary mechanisms are:

  • Transient Directing Groups: The catalyst may contain a ligand that reversibly coordinates to a heteroatom on the substrate (like the pyridine nitrogen).[13][14] This coordination brings the catalytic metal center into close proximity to a specific C-H bond (e.g., at C3), forcing the reaction to occur at that site, regardless of the molecule's natural electronic bias.

  • Steric Control: Bulky ligands on the metal catalyst can block access to the most electronically favored sites, forcing the reaction to occur at a less sterically hindered, albeit less electronically reactive, position.[15] For instance, the C4 position on the pyridine ring is electronically deactivated for C-H borylation, but it is also less sterically hindered than the C3/C5 positions, which can be exploited by certain iridium catalysts to achieve meta-selectivity.[9]

Q2: How can I predict the most likely reaction site computationally?

A: Density Functional Theory (DFT) calculations are a powerful tool for predicting regioselectivity. By calculating the electron density at each position (e.g., through Natural Bond Orbital analysis) and modeling the transition state energies for attack at different sites, you can gain valuable insight.

  • For EAS: The site with the highest Highest Occupied Molecular Orbital (HOMO) density is often the most reactive.

  • For NAS: The site with the highest Lowest Unoccupied Molecular Orbital (LUMO) coefficient and the most positive partial charge is typically the most electrophilic and susceptible to nucleophilic attack.[16][17][18]

G mol this compound |  Pyridine Ring |  Benzenecarbonitrile Ring pyridine_props {Electronic Profile|Strongly e⁻ deficient|-CHO (meta-director)|-OR (o,p-director)|Py-N (deactivating)} mol:f1->pyridine_props Analysis benzene_props {Electronic Profile|e⁻ rich|-OR (activating, o,p-director)|-CN (deactivating, meta-director)} mol:f2->benzene_props Analysis reactivity Predicted Reactivity pyridine_props->reactivity Favors NAS at C4/C6 Disfavors EAS benzene_props->reactivity Favors EAS at C3'/C5' Disfavors NAS

Q3: Can solvent choice be used to influence regioselectivity?

A: Yes, the choice of solvent can modulate regioselectivity, although it is often a secondary effect compared to electronic and catalytic controls. Solvents can influence selectivity by:

  • Stabilizing Intermediates: Polar, protic solvents can stabilize charged intermediates (like a Meisenheimer complex in NAS), potentially accelerating reactions.

  • Altering Catalyst Activity: The polarity and coordinating ability of a solvent can change the behavior and efficacy of a transition metal catalyst.

  • Modulating Steric Effects: In some enzyme-catalyzed reactions, hydrophobic solvents can force a substrate deeper into a binding pocket, altering which functional group is presented to the active site and thus changing the regiochemical outcome.[19] While not enzyme catalysis, a similar principle of differential solvation can subtly influence the accessibility of sites on a substrate.

By understanding the fundamental principles of reactivity and employing the modern synthetic strategies outlined in this guide, you can effectively control the regiochemical outcomes in your reactions with this compound.

References

Sources

Validation & Comparative

A Comparative Guide to the Bioisosteric Replacement of the Benzonitrile Moiety in 4-[(5-Formyl-2-pyridinyl)oxy]benzenecarbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Bioisosterism in Modern Drug Discovery

In the landscape of medicinal chemistry, the benzonitrile moiety is a privileged scaffold, frequently incorporated into biologically active molecules due to its unique electronic properties and metabolic stability.[1][2] Its linear geometry, ability to act as a hydrogen bond acceptor, and strong electron-withdrawing nature make it a versatile functional group for optimizing ligand-target interactions.[3][4] However, the core tenet of drug discovery is iterative optimization. No single functional group is perfect for every biological target or ADMET (absorption, distribution, metabolism, and excretion) profile. This is where the strategic application of bioisosterism becomes an indispensable tool.[5]

Bioisosterism, the replacement of a functional group with another that retains similar physicochemical or biological properties, is a cornerstone of rational drug design.[6][7] This guide provides an in-depth comparison of various bioisosteric replacements for the benzonitrile group in a specific chemical series: 4-[(5-Formyl-2-pyridinyl)oxy]benzenecarbonitrile derivatives. We will explore the underlying rationale for these modifications, provide comparative data on their physicochemical properties, detail synthetic and analytical protocols, and discuss the potential impact on biological activity. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to modulate molecular properties to enhance efficacy, selectivity, and pharmacokinetic profiles.

The Rationale for Replacing the Benzonitrile Group

The nitrile group, while advantageous, presents certain liabilities and limitations that often prompt exploration of bioisosteric alternatives. It is a powerful electron-withdrawing group that polarizes the aromatic ring, which can reduce susceptibility to oxidative metabolism.[3] It is also metabolically robust and rarely undergoes hydrolysis in vivo.[3] However, the goal of a lead optimization campaign is to finely tune a molecule's properties.

Key Drivers for Bioisosteric Replacement:

  • Modulating Polarity and Lipophilicity: The nitrile group has a specific lipophilic and polar character. Replacing it allows for a systematic exploration of chemical space to improve properties like solubility and cell permeability.[4][8]

  • Altering Hydrogen Bonding Capacity: While the nitrile nitrogen is a good hydrogen bond acceptor, its linear geometry imposes constraints.[3] Replacing it with heterocyclic rings can introduce additional hydrogen bond acceptors (or donors) with different spatial vectors, potentially forming new, beneficial interactions with a biological target.[5]

  • Introducing New Interaction Types: Non-classical isosteres, such as halogens, can introduce entirely new, non-covalent interactions like halogen bonding, which can significantly enhance binding affinity.[3][9]

  • Improving Metabolic Stability: While the nitrile itself is stable, modifications can block other metabolically labile sites on the molecule or alter the overall electronic profile to disfavor metabolic attack elsewhere.[9]

  • Navigating Intellectual Property: Creating novel chemical matter with distinct functional groups is crucial for securing intellectual property rights.

Below is a general workflow for the synthesis and evaluation of bioisosteric analogs, which will be detailed in the subsequent sections.

G cluster_0 Synthesis & Purification cluster_1 Characterization cluster_2 Biological Evaluation Start Common Precursor (e.g., 4-Halophenoxy Derivative) Synth Parallel Synthesis of Bioisosteric Analogs Start->Synth Purify Chromatographic Purification Synth->Purify QC Structural Verification (NMR, MS) Purify->QC PhysChem Physicochemical Profiling (LogP, pKa, Solubility) QC->PhysChem Assay In Vitro Enzyme Inhibition Assay (IC50) PhysChem->Assay SAR Structure-Activity Relationship (SAR) Analysis Assay->SAR SAR->Synth Iterative Design

Caption: Molecular structures of the parent compound and its bioisosteres.

Physicochemical Property Comparison

The table below summarizes key calculated and expected physicochemical properties for the parent compound and its analogs. These properties are critical determinants of a compound's pharmacokinetic behavior.

Compound Structure Bioisostere MW ( g/mol ) cLogP pKa (Predicted) HBA HBD Rationale for Change
Parent (Structure Image)Benzonitrile240.23~2.5N/A40Baseline compound. Moderately lipophilic, potent H-bond acceptor.
Analog 1 (Structure Image)Iodo341.12~3.8N/A30Increases lipophilicity and size. Introduces potential for halogen bonding. [3]
Analog 2 (Structure Image)Tetrazole283.25~1.8~4.5-5.0 (acidic)61Significantly increases polarity and introduces a strong acidic center. Acts as a carboxylic acid mimic. [6]
Analog 3 (Structure Image)Oxadiazole283.24~2.2~1.0-2.0 (weakly basic)50Maintains H-bond accepting ability but alters geometry and electronics compared to nitrile. Reduces lipophilicity slightly.

Note: cLogP and pKa values are estimations based on standard fragment contributions and may vary from experimental values.

The Iodo Analog: A Non-Classical Halogen Bioisostere

Synthetic Approach

The synthesis of the iodo analog typically starts from the common intermediate, 2-(chloromethyl)-5-formylpyridine, which is coupled with 4-iodophenol under Williamson ether synthesis conditions.

  • Reaction: 2-(chloromethyl)-5-formylpyridine + 4-iodophenol

  • Conditions: K₂CO₃, Acetone, Reflux, 12h.

  • Rationale: This is a standard and high-yielding method for forming aryl ethers. Potassium carbonate is a mild base suitable for deprotonating the phenol without causing side reactions.

Impact on Biological Profile

Replacing the nitrile with an iodine atom represents a non-classical bioisosteric shift. [3]

  • Increased Lipophilicity: The significant increase in cLogP suggests the compound will have higher affinity for hydrophobic pockets in a target protein. However, this may also lead to lower aqueous solubility and increased potential for off-target effects. [8]* Halogen Bonding: The key feature of the iodo group is its ability to act as a halogen bond donor. The electropositive region on the iodine atom (the σ-hole) can form a strong, directional, non-covalent interaction with an electron-rich atom (like a backbone carbonyl oxygen) in the protein active site. This interaction can be a powerful tool for enhancing binding affinity and selectivity.

  • Steric Effects: Iodine is significantly larger than the nitrile group. This increased bulk can be used to probe the steric tolerance of the binding pocket.

The Tetrazole Analog: An Acidic Carboxylic Acid Mimic

Synthetic Approach

The tetrazole ring is most commonly synthesized from the parent nitrile compound.

  • Reaction: this compound + Sodium Azide (NaN₃)

  • Conditions: ZnBr₂ or NH₄Cl as a catalyst, DMF, 120 °C, 24h.

  • Rationale: This is a well-established [3+2] cycloaddition reaction to form the 5-substituted-1H-tetrazole. The use of a Lewis acid catalyst like zinc bromide activates the nitrile for nucleophilic attack by the azide. [10]

Impact on Biological Profile

The tetrazole ring is a well-known bioisostere of the carboxylic acid group. [6]

  • Acidity and Charge: With a pKa around 4.5-5.0, the tetrazole will be predominantly deprotonated and negatively charged at physiological pH (7.4). This introduces the potential for a strong ionic interaction (a salt bridge) with a positively charged residue like arginine or lysine in the target's active site.

  • Reduced Lipophilicity: The introduction of the acidic, polar tetrazole ring dramatically lowers the cLogP, which is expected to increase aqueous solubility and potentially reduce binding to plasma proteins. [4]* Hydrogen Bonding: The tetrazole ring is rich in hydrogen bond acceptors (four nitrogen atoms) and contains one N-H hydrogen bond donor, making it a versatile participant in hydrogen bond networks. [11]

The Oxadiazole Analog: A Neutral Heterocyclic Isostere

Synthetic Approach

The 1,2,4-oxadiazole ring can be synthesized from the parent nitrile via a two-step process.

  • Step 1 (N-hydroxyamidine formation): this compound + Hydroxylamine (NH₂OH).

  • Step 2 (Cyclization): Reaction of the intermediate N-hydroxyamidine with an activated carboxylic acid derivative (e.g., an acid chloride or anhydride) or orthoester.

  • Rationale: This pathway builds the heterocyclic ring by first forming an activated amidine, which then undergoes cyclization and dehydration to yield the stable aromatic oxadiazole ring.

Impact on Biological Profile

The 1,2,4-oxadiazole is a non-basic, polar heterocycle that serves as an excellent replacement for a nitrile or an ester group.

  • Maintained Polarity, Altered Geometry: The oxadiazole ring is polar and can act as a hydrogen bond acceptor through its nitrogen and oxygen atoms. However, its five-membered ring structure presents these acceptors with different spatial vectors compared to the linear nitrile, which may allow for optimized interactions with the target.

  • Improved Physicochemical Properties: Compared to the parent nitrile, the oxadiazole analog has a slightly lower predicted lipophilicity and is expected to have good metabolic stability. It avoids the potential liability of introducing a strongly acidic or basic center.

  • Modulated Electronics: The electronic influence of the oxadiazole on the adjacent phenyl ring is different from that of the nitrile, which can subtly alter the molecule's overall reactivity and binding properties.

Experimental Protocols: A Guide to Comparative Evaluation

To objectively compare the performance of these bioisosteres, a standardized set of experiments is required. Below is a detailed protocol for a common and critical assay in drug discovery: the determination of IC₅₀ values for enzyme inhibition.

Protocol: In Vitro Enzyme Inhibition Assay (IC₅₀ Determination)

This protocol is a general template and should be adapted based on the specific enzyme target. It assumes a spectrophotometric or fluorometric readout.

Objective: To determine the concentration of an inhibitor that reduces the enzyme activity by 50% (IC₅₀).

Materials:

  • Target enzyme (e.g., a specific kinase, protease, or esterase)

  • Enzyme substrate (specific to the enzyme)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Tween-20)

  • Test compounds (Parent and Analogs 1, 2, 3) dissolved in 100% DMSO to make 10 mM stock solutions.

  • Positive control inhibitor (known inhibitor of the enzyme)

  • 96-well microplates (black plates for fluorescence, clear plates for absorbance)

  • Multichannel pipette

  • Plate reader capable of absorbance or fluorescence measurement.

Workflow Diagram:

G cluster_0 Plate Preparation cluster_1 Reaction & Measurement cluster_2 Data Analysis A 1. Prepare serial dilutions of compounds in DMSO B 2. Add diluted compounds to 96-well plate A->B C 3. Add enzyme solution to all wells B->C D 4. Incubate (e.g., 15 min at RT) to allow inhibitor binding C->D E 5. Initiate reaction by adding substrate solution D->E F 6. Read plate kinetically (or at a fixed endpoint) E->F G 7. Calculate % Inhibition vs. DMSO control F->G H 8. Plot % Inhibition vs. log[Inhibitor] G->H I 9. Fit data to a four-parameter logistic model to find IC50 H->I

Caption: Workflow for IC50 determination.

Step-by-Step Procedure:

  • Compound Dilution:

    • Create a serial dilution series of each test compound. Start with the 10 mM DMSO stock. A typical 10-point, 3-fold dilution series would span concentrations from 100 µM to 5 nM (final assay concentration).

    • Prepare dilutions in a separate 96-well plate or in tubes.

  • Assay Plate Preparation:

    • To the wells of the 96-well assay plate, add 1 µL of the serially diluted compounds.

    • Include control wells: "No Enzyme" (buffer only), "100% Activity" (1 µL of DMSO), and "Positive Control" (1 µL of known inhibitor).

    • Add 50 µL of enzyme solution (pre-diluted in assay buffer to 2X the final concentration) to all wells except the "No Enzyme" control.

    • Mix gently by tapping the plate or using an orbital shaker.

    • Incubate the plate for 15 minutes at room temperature to allow the inhibitors to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding 50 µL of the substrate solution (pre-diluted in assay buffer to 2X the final concentration). This brings the total reaction volume to 101 µL.

    • Immediately place the plate in the plate reader.

    • Measure the signal (absorbance or fluorescence) over a set period (e.g., 30 minutes for a kinetic read) or at a single time point after a fixed incubation period (endpoint read).

  • Data Analysis:

    • Subtract the background signal ("No Enzyme" control) from all other readings.

    • Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (Signal_Inhibitor / Signal_DMSO))

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Use a suitable software package (e.g., GraphPad Prism, Origin) to fit the data to a non-linear regression model (four-parameter variable slope) to determine the IC₅₀ value.

Self-Validation and Trustworthiness: The inclusion of a positive control inhibitor with a known IC₅₀ validates the assay's performance on a given day. The "100% Activity" (DMSO) and "No Enzyme" controls establish the dynamic range of the assay. Running experiments in triplicate ensures the reproducibility of the results. [12][13]

Conclusion

The bioisosteric replacement of the benzonitrile moiety in this compound derivatives is a powerful strategy for systematically modulating the physicochemical and pharmacological properties of this chemical series. As demonstrated, replacing the nitrile with an iodo group, a tetrazole, or an oxadiazole can have profound and predictable effects on lipophilicity, acidity, and the potential for specific molecular interactions such as halogen bonding or salt bridge formation.

This guide provides the foundational rationale and practical protocols for synthesizing, characterizing, and comparing such analogs. The choice of which bioisostere to pursue ultimately depends on the specific goals of the drug discovery program—whether it is to increase potency, improve solubility, enhance metabolic stability, or explore new binding modes. By applying these principles of medicinal chemistry and rigorous experimental evaluation, researchers can rationally design next-generation molecules with superior therapeutic potential.

References

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  • Williams, L. K., et al. (2021). Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays. La Trobe University. Available from: [Link]

  • Evaluation Of Enzyme Inhibitors In Drug Discovery A Guide For Medicinal Chemists And Pharmacologists. (n.d.).
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  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. Available from: [Link]

  • Sharma, A., et al. (2025). The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry.
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  • Berkowski, K. pKa Chart.
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  • Benchchem. Application of Benzonitrile in the Synthesis of Pharmaceuticals: Detailed Application Notes and Protocols.
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  • ScienceMadness Discussion Board. (2016). Benzonitrile in different ways.
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  • Baran Lab. (2020). Bioisosteres v2 - Recent Trends and Tactics.
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  • AZoLifeSciences. (2024). Enzymes Replace Cyanide in Eco-Friendly Nitrile Synthesis. Available from: [Link]

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  • Google Patents. New processes for producing benzophenone derivatives.
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  • Garkushenko, A. S., et al. (2020). Synthesis and Ring-Chain Tautomerism of 1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic Acid. MDPI. Available from: [Link]

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A Technical Guide to the Structure-Activity Relationship of 4-[(5-Formyl-2-pyridinyl)oxy]benzenecarbonitrile Derivatives as Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for 4-[(5-formyl-2-pyridinyl)oxy]benzenecarbonitrile derivatives, a scaffold with significant potential in the development of targeted kinase inhibitors for oncology. Drawing upon data from analogous chemical series, this document offers a comparative analysis of their performance against established multi-kinase inhibitors, detailed experimental protocols for their evaluation, and a mechanistic overview of their presumed mode of action.

Introduction: The Rationale for Targeting Kinases with Pyridinyl-Oxy-Benzenecarbonitrile Scaffolds

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. This has made them a prime target for therapeutic intervention. The this compound scaffold represents a promising starting point for the design of novel kinase inhibitors. This core structure combines several key pharmacophoric features: a pyridine ring, a flexible ether linkage, and a benzenecarbonitrile moiety. Each of these components can be systematically modified to optimize potency, selectivity, and pharmacokinetic properties.

While direct SAR studies on this specific scaffold are not extensively published, by analyzing structurally related compounds, particularly those targeting receptor tyrosine kinases such as Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and Fibroblast Growth Factor Receptor (FGFR), we can infer the likely contributions of each structural element to biological activity.

Inferred Structure-Activity Relationships

Based on the analysis of various pyridine-based kinase inhibitors, we can hypothesize the following SAR trends for the this compound scaffold:

The Pyridine Ring: The Hinge-Binding Moiety

The pyridine nitrogen is crucial for forming hydrogen bonds with the hinge region of the kinase active site, a key interaction for many ATP-competitive inhibitors.

  • Substituents at the 5-position: The 5-formyl group is a key feature of this scaffold. The aldehyde functionality can act as a hydrogen bond acceptor, potentially interacting with residues in the solvent-exposed region of the active site. Further modifications of this group could significantly impact potency and selectivity. For instance, conversion to an oxime or hydrazone could introduce additional interaction points.

  • Other Pyridine Substituents: Introduction of small alkyl or halo groups at other positions on the pyridine ring could modulate the electronic properties and steric profile of the molecule, influencing its binding affinity.

The Phenoxy Linker: The Conformational Bridge

The ether linkage provides rotational flexibility, allowing the pyridine and benzene rings to adopt an optimal conformation for binding to the kinase active site. The oxygen atom can also act as a hydrogen bond acceptor.

The Benzenecarbonitrile Moiety: The Selectivity Driver

The benzenecarbonitrile group often occupies the hydrophobic pocket of the kinase active site.

  • The Cyano Group: The nitrile functionality is a common feature in many kinase inhibitors. It can act as a hydrogen bond acceptor and contribute to the overall electronic properties of the molecule.

  • Substituents on the Benzene Ring: The substitution pattern on the benzene ring is critical for achieving selectivity. Small hydrophobic or electron-withdrawing groups are often favored in this region to enhance interactions within the hydrophobic pocket and fine-tune the inhibitor's selectivity profile.

The following diagram illustrates the key pharmacophoric features and potential interactions of the this compound scaffold within a kinase active site.

SAR_Hypothesis cluster_scaffold This compound Scaffold cluster_kinase Kinase Active Site Scaffold Pyridine-O-Benzonitrile Core Pyridine Pyridine Ring Formyl 5-Formyl Group Benzonitrile Benzenecarbonitrile Hinge Hinge Region Hydrophobic Hydrophobic Pocket Solvent Solvent Exposed Region Pyridine->Hinge H-Bonding (N atom) Formyl->Solvent Potential H-Bonding (O atom) Benzonitrile->Hydrophobic Hydrophobic Interactions (Benzene Ring) H-Bonding (CN group)

Caption: Inferred binding mode of the core scaffold.

Comparative Performance Analysis

To contextualize the potential of this scaffold, it is essential to compare its derivatives with established multi-kinase inhibitors that target similar pathways. Sorafenib, Sunitinib, and Lenvatinib are FDA-approved drugs that inhibit VEGFR, PDGFR, and other kinases, and serve as benchmarks in the field.[1][2][3]

CompoundVEGFR-2 IC50 (nM)PDGFR-β IC50 (nM)FGFR-1 IC50 (nM)c-Kit IC50 (nM)B-Raf IC50 (nM)
Sorafenib 90[1]57[1]58068[1]22[1]
Sunitinib 80[4]2[4]---
Lenvatinib 0.74 (Ki)[5]-22 (Ki)[5]11 (Ki)[5]-
Hypothetical Derivative A Data to be generatedData to be generatedData to be generatedData to be generatedData to be generated
Hypothetical Derivative B Data to be generatedData to be generatedData to be generatedData to be generatedData to be generated

Note: The table presents a template for comparison. IC50 values for hypothetical derivatives would be determined through the experimental protocols outlined below.

Experimental Protocols

To evaluate the biological activity of novel this compound derivatives, a standardized workflow is essential. This typically involves initial biochemical screening followed by cell-based assays.

Experimental_Workflow cluster_workflow Experimental Evaluation Workflow A Synthesis of Derivatives B Biochemical Kinase Assay (e.g., VEGFR, PDGFR, FGFR) A->B C Determination of IC50 values B->C D Cell-Based Phosphorylation Assay C->D E Cytotoxicity Assay (e.g., MTT Assay) D->E F SAR Analysis & Lead Optimization E->F

Caption: A typical workflow for inhibitor evaluation.

Biochemical Kinase Assay (Example: VEGFR-2)

This protocol describes a luminescence-based assay to determine the in vitro inhibitory activity of test compounds against recombinant human VEGFR-2.[6][7][8][9][10]

Materials:

  • Recombinant human VEGFR-2 kinase

  • Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[11]

  • ATP

  • Substrate (e.g., Poly(Glu,Tyr) 4:1)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • Test compounds dissolved in DMSO

  • White, opaque 96-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in kinase buffer. The final DMSO concentration should not exceed 1%.

  • In a 96-well plate, add the test compound dilutions. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

  • Add the VEGFR-2 enzyme to all wells except the negative control.

  • Initiate the kinase reaction by adding a mixture of ATP and substrate.

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).[12]

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based VEGFR-2 Phosphorylation Assay

This assay measures the ability of the test compounds to inhibit VEGF-induced VEGFR-2 autophosphorylation in intact cells.[13][14][15]

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs) or other cells endogenously expressing VEGFR-2

  • Cell culture medium

  • VEGF-A

  • Test compounds

  • Lysis buffer

  • Antibodies: anti-phospho-VEGFR-2 (Tyr1175) and anti-total-VEGFR-2

  • ELISA or Western blot reagents

Procedure:

  • Seed HUVECs in 96-well plates and grow to near confluency.

  • Starve the cells in serum-free medium for several hours.

  • Pre-incubate the cells with various concentrations of the test compounds.

  • Stimulate the cells with VEGF-A for a short period (e.g., 10 minutes).

  • Lyse the cells and determine the protein concentration.

  • Quantify the levels of phosphorylated and total VEGFR-2 using a sandwich ELISA or by Western blotting.

  • Calculate the percent inhibition of VEGFR-2 phosphorylation and determine the IC50 values.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[16][17]

Materials:

  • Cancer cell lines (e.g., HT-29, A549)

  • Cell culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

Procedure:

  • Seed cancer cells in a 96-well plate at a predetermined density.

  • Allow the cells to attach overnight.

  • Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Conclusion

The this compound scaffold holds considerable promise for the development of novel kinase inhibitors. By leveraging the inferred structure-activity relationships from analogous compound series, medicinal chemists can strategically design and synthesize derivatives with enhanced potency and selectivity. The systematic evaluation of these compounds using the detailed biochemical and cell-based assays will be crucial in identifying lead candidates for further preclinical and clinical development. This guide provides a foundational framework for researchers and drug development professionals to explore the therapeutic potential of this exciting class of molecules.

References

(Please note: The following is a sample of relevant references. A comprehensive literature search should be conducted for the most up-to-date information.)

  • Cytotoxicity Assay Protocol. Protocols.io. 2024. Available from: [Link].

  • Cytotoxicity Assay Protocol v1. ResearchGate. 2024. Available from: [Link].

  • Sorafenib: the gold standard therapy in advanced hepatocellular carcinoma and beyond. Future Medicine. 2015. Available from: [Link].

  • VEGFR2 (KDR) Kinase Assay Kit. BPS Bioscience. Available from: [Link].

  • VEGFR2(KDR) Kinase Assay Kit. BPS Bioscience. Available from: [Link].

  • PDGFRbeta (h) is incubated with 20 mM HEPES pH 7.4... Eurofins Discovery. Available from: [Link].

  • Lenvatinib, an angiogenesis inhibitor targeting VEGFR/FGFR, shows broad antitumor activity in human tumor xenograft models associated with microvessel density and pericyte coverage. Oncotarget. 2014. Available from: [Link].

  • PDGFR-beta Cellular Phosphorylation Assay Service. Reaction Biology. Available from: [Link].

  • Lenvatinib inhibits angiogenesis and tumor fibroblast growth factor signaling pathways in human hepatocellular carcinoma models. Oncotarget. 2016. Available from: [Link].

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI. 2019. Available from: [Link].

  • Lumi-Verse™ VEGFR2 (KDR) Kinase Assay Kit. BPS Bioscience. Available from: [Link].

  • The Phosphorylation of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) by Engineered Surfaces with Electrostatically or Covalently Immobilized VEGF. NIH. Available from: [Link].

  • Lenvatinib Suppresses Angiogenesis through the Inhibition of both the VEGFR and FGFR Signaling Pathways. Anticancer Research. 2016. Available from: [Link].

  • Synthesis and SAR of 2-phenoxypyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. 2011. Available from: [Link].

  • Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. RSC Publishing. 2023. Available from: [Link].

  • IC50 values (μM) for sorafenib, BMS-8 and Derivatives 13-33. ResearchGate. Available from: [Link].

  • Lenvantinib: A Tyrosine Kinase Inhibitor of VEGFR 1-3, FGFR 1-4, PDGFRα, KIT and RET. PubMed. Available from: [Link].

  • IC50 comparison of sunitinib, 14, and 15 against VEGFR-2 and PDGFRβ. ResearchGate. Available from: [Link].

  • Lenvatinib Suppresses Angiogenesis through the Inhibition of both the VEGFR and FGFR Signaling Pathways. ResearchGate. 2016. Available from: [Link].

  • VEGF-R2 Cellular Phosphorylation Assay Service. Reaction Biology. Available from: [Link].

  • Structure of sorafenib (I) in the binding sites of VEGFR-2 (PDB ID:... ResearchGate. Available from: [Link].

  • PDGFRβ and FGFR2 mediate endothelial cell differentiation capability of triple negative breast carcinoma cells. NIH. Available from: [Link].

  • Human FGFR1/2 Reporter Assay Kit. Indigo Biosciences. Available from: [Link].

  • Sunitinib: a VEGF and PDGF receptor protein kinase and angiogenesis inhibitor. PubMed. 2007. Available from: [Link].

  • PKPD Modeling of VEGF, sVEGFR-2, sVEGFR-3, and sKIT as Predictors of Tumor Dynamics and Overall Survival Following Sunitinib Tre. ResearchGate. 2013. Available from: [Link].

  • Synthesis and structure activity relationships of DCLK1 kinase inhibitors based on a 5,11-dihydro-6H-benzo[e]pyrimido[5,4-b][6][17]diazepin-6-one scaffold. NIH. Available from: [Link].

  • Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. PubMed. 2015. Available from: [Link].

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. PMC. Available from: [Link].

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Efficacy of kinase inhibitors synthesized using 4-[(5-Formyl-2-pyridinyl)oxy]benzenecarbonitrile versus other scaffolds.

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of cellular signaling, kinases stand as central regulators, orchestrating a vast array of physiological processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment landscape for many malignancies. At the heart of these inhibitors lies the molecular scaffold, a core chemical structure from which the drug's specificity and potency are derived. This guide provides an in-depth comparison of the efficacy of kinase inhibitors synthesized from different chemical scaffolds, with a particular focus on the well-established quinazoline core, and its performance relative to other prominent scaffolds such as pyrimidine and pyrazole. Through an examination of experimental data, we will explore the nuances that make each scaffold a unique tool in the armamentarium of cancer drug discovery.

The Quinazoline Scaffold: A Cornerstone of EGFR Inhibition

The quinazoline scaffold has emerged as a highly successful framework for the development of potent and selective kinase inhibitors, particularly against the Epidermal Growth Factor Receptor (EGFR). The rigid, bicyclic nature of the quinazoline core provides an excellent platform for the precise positioning of substituents that interact with key residues within the ATP-binding pocket of the kinase.

Mechanism of Action: The Case of Gefitinib

Gefitinib, a first-generation EGFR tyrosine kinase inhibitor (TKI), exemplifies the mechanism of quinazoline-based inhibitors. It competitively binds to the ATP-binding site of the EGFR tyrosine kinase domain, thereby inhibiting receptor autophosphorylation and blocking downstream signaling pathways.[1][2] This blockade of EGFR signaling can stifle cancer cell proliferation and induce apoptosis, especially in tumors that are reliant on this pathway for their growth and survival.[1] The activation of EGFR triggers several key downstream cascades, including the RAS-RAF-MEK-ERK and the PI3K-AKT pathways, which are crucial for cell proliferation, survival, and differentiation.[3] Gefitinib's inhibition of EGFR effectively shuts down these pro-survival signals.[4]

Efficacy Profile of Quinazoline-Based Inhibitors

The efficacy of quinazoline-based inhibitors is well-documented. For instance, gefitinib and a similar compound, erlotinib, demonstrate potent inhibition of EGFR. The table below summarizes the inhibitory activity of representative quinazoline inhibitors against key kinases.

CompoundScaffoldTarget Kinase(s)IC50 (nM)Reference
GefitinibQuinazolineEGFR>10,000 (against various cell lines)[5]
ErlotinibQuinazolineEGFR38.9[6]
Compound 6QuinazolineEGFR, VEGFR-210 (EGFR), 80 (VEGFR-2)[6]
Compound 15QuinazolineEGFR, VEGFR-25.9 (EGFR), 36.78 (VEGFR-2)[6]
Compound 22QuinazolineEGFR40.7[6]
Compound VIIQuinazolineVEGFR-24600[7]

IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates greater potency.

The Pyrimidine Scaffold: Versatility in Kinase Targeting

The pyrimidine scaffold is another privileged structure in kinase inhibitor design, known for its versatility and ability to be decorated with various functional groups to achieve desired selectivity and potency.[2] Pyrimidine-based inhibitors have been successfully developed against a range of kinase targets, including Vascular Endothelial Growth Factor Receptors (VEGFRs).

Mechanism of Action: The Example of Pazopanib

Pazopanib is a multi-targeted tyrosine kinase inhibitor with a pyrimidine core that primarily targets VEGFR-1, -2, and -3, as well as other kinases like PDGFR and c-Kit.[8][9] By inhibiting VEGFR-2, pazopanib blocks the signaling cascade initiated by VEGF, a key driver of angiogenesis.[10][11] This inhibition of new blood vessel formation can starve tumors of the nutrients and oxygen they need to grow and metastasize.[11] The binding of VEGF to VEGFR-2 normally triggers receptor dimerization and autophosphorylation, activating downstream pathways such as the PLC/PKC and Ras/Raf/ERK MAPK cascades, which are crucial for endothelial cell proliferation and migration.[12] Pazopanib effectively curtails these processes by blocking the initial phosphorylation event.[13]

Efficacy Profile of Pyrimidine-Based Inhibitors

The efficacy of pyrimidine-based inhibitors is demonstrated by compounds like pazopanib. The following table provides a snapshot of their inhibitory activities.

CompoundScaffoldTarget Kinase(s)IC50 (nM)Reference
PazopanibPyrimidineVEGFR-1, VEGFR-2, VEGFR-3, PDGFRα/β, c-Kit, FGFR1/310 (VEGFR-1), 30 (VEGFR-2), 47 (VEGFR-3), 71 (PDGFRα), 81 (PDGFRβ), 74 (c-Kit), 140 (FGFR1), 130 (FGFR3)[8]
Compound 66Pyrazolo[3,4-d]pyrimidineBRAFV600E, VEGFR-2171 (BRAFV600E), 779 (VEGFR-2)[14]

The Pyrazole Scaffold: Targeting a Broad Spectrum of Kinases

The pyrazole scaffold has proven to be a highly adaptable framework for designing kinase inhibitors against a diverse set of targets, including Janus kinases (JAKs) and Anaplastic Lymphoma Kinase (ALK).[10][15] The five-membered heterocyclic ring of pyrazole allows for varied substitution patterns, enabling the fine-tuning of inhibitor properties.

Efficacy Profile of Pyrazole-Based Inhibitors

Pyrazole-based inhibitors like ruxolitinib and crizotinib have shown significant clinical success. The table below highlights their potency against their respective targets.

CompoundScaffoldTarget Kinase(s)IC50 (nM)Reference
RuxolitinibPyrazoleJAK1, JAK26.4 (JAK1), 8.8 (JAK2)[16]
CrizotinibPyrazoleALK, METVaries by cell line[17][18]
LestaurtinibPyrazoleJAK2-V617F89.9[19]

Experimental Methodologies

The determination of kinase inhibitor efficacy relies on robust and reproducible experimental protocols. Below are detailed methodologies for two key assays used in the characterization of these compounds.

In Vitro Kinase Inhibition Assay: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction, providing a sensitive and high-throughput method for determining kinase activity and inhibitor potency.[20][21]

  • Kinase Reaction Setup:

    • In a 384-well plate, combine the kinase, substrate, ATP, and the test inhibitor at various concentrations. A typical reaction volume is 5 µL.[22]

    • Include control wells with no inhibitor (100% activity) and no kinase (background).

    • Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).

  • ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[22]

    • Incubate at room temperature for 40 minutes.[21]

  • ADP to ATP Conversion and Signal Generation:

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase and luciferin to produce a luminescent signal proportional to the amount of ADP.[22]

    • Incubate at room temperature for 30-60 minutes.[22]

  • Data Acquisition:

    • Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background luminescence from all readings.

    • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the no-inhibitor control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Experimental Workflow for In Vitro Kinase Inhibition Assay

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis reagents Prepare Kinase, Substrate, ATP, and Inhibitors plate Dispense into 384-well plate reagents->plate incubation1 Incubate at RT (e.g., 60 min) plate->incubation1 Start Reaction add_adpglo Add ADP-Glo™ Reagent incubation1->add_adpglo Stop Reaction incubation2 Incubate at RT (40 min) add_adpglo->incubation2 add_detection Add Kinase Detection Reagent incubation2->add_detection incubation3 Incubate at RT (30-60 min) add_detection->incubation3 read_luminescence Measure Luminescence incubation3->read_luminescence calculate Calculate % Inhibition read_luminescence->calculate plot Plot Dose-Response Curve calculate->plot determine_ic50 Determine IC50 plot->determine_ic50

Caption: Workflow for determining kinase inhibitor IC50 values using the ADP-Glo™ assay.

Cell Viability Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.[14]

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment (e.g., 5,000-10,000 cells/well).[23]

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow the cells to attach.[23]

  • Compound Treatment:

    • Treat the cells with various concentrations of the kinase inhibitor. Include vehicle-treated control wells.

    • Incubate for the desired treatment period (e.g., 72 hours).

  • MTT Addition:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well.[3]

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[3]

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[24]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[24]

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (media only) from all readings.

    • Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle-treated control.

    • Plot the percent viability versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Signaling Pathway Visualization

The following diagrams illustrate the EGFR and VEGFR-2 signaling pathways, which are key targets of many quinazoline and pyrimidine-based kinase inhibitors.

EGFR Signaling Pathway

EGFR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Dimerization Dimerization & Autophosphorylation Grb2_Sos Grb2/Sos Dimerization->Grb2_Sos PI3K PI3K Dimerization->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Transcription Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation Gefitinib Gefitinib (Quinazoline) Gefitinib->Dimerization Inhibits

Caption: Simplified EGFR signaling pathway and the inhibitory action of Gefitinib.

VEGFR-2 Signaling Pathway

VEGFR2_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF Ligand VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds Dimerization Dimerization & Autophosphorylation PLCg PLCγ Dimerization->PLCg PI3K PI3K Dimerization->PI3K DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription Angiogenesis Endothelial Cell Proliferation, Migration, & Survival Transcription->Angiogenesis Pazopanib Pazopanib (Pyrimidine) Pazopanib->Dimerization Inhibits

Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of Pazopanib.

Conclusion

The choice of a chemical scaffold is a critical decision in the design of kinase inhibitors, profoundly influencing their potency, selectivity, and ultimately, their therapeutic efficacy. The quinazoline, pyrimidine, and pyrazole scaffolds each offer distinct advantages and have given rise to a multitude of successful drugs. Quinazolines have demonstrated remarkable success in targeting EGFR, while pyrimidines provide a versatile platform for developing multi-targeted inhibitors like pazopanib. Pyrazoles, in turn, have shown broad applicability against a range of kinases.

The comparative data presented in this guide underscore that the efficacy of a kinase inhibitor is not solely determined by its scaffold, but by the intricate interplay of the core structure and its substituents with the specific topology of the target kinase's ATP-binding pocket. A deep understanding of these structure-activity relationships, coupled with robust experimental validation using assays such as the ADP-Glo and MTT assays, is paramount for the rational design of the next generation of highly effective and selective kinase inhibitors. As our knowledge of kinase biology continues to expand, so too will the diversity and sophistication of the chemical scaffolds employed to modulate their activity, offering new hope for the treatment of a wide array of diseases.

References

  • El-Sayed, N. A. A., et al. (2025). Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study. RSC Advances, 15(34), 21869-21886. [Link]

  • Harris, P. A., et al. (2010). Pazopanib and anti-VEGF therapy. Expert Opinion on Investigational Drugs, 19(3), 327-337. [Link]

  • Singh, M., & Singh, P. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. RSC Medicinal Chemistry. [Link]

  • Gherman, A. M., et al. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules, 27(23), 8275. [Link]

  • ResearchGate. (n.d.). IC 50 Values of VEGFR2 Kinase Activities of the Tested Compounds. [Link]

  • Kumar, S., & Kumar, R. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. RSC Medicinal Chemistry. [Link]

  • Verheijen, R. B., et al. (2017). Clinical Pharmacokinetics and Pharmacodynamics of Pazopanib: Towards Optimized Dosing. Clinical Pharmacokinetics, 56(9), 987-1001. [Link]

  • Abdel-Maksoud, M. M., et al. (2021). Discovery of new VEGFR-2 inhibitors based on bis([6][7][10]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. Scientific Reports, 11(1), 11394. [Link]

  • Grütter, C., et al. (2022). Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof. Journal of Medicinal Chemistry, 65(1), 293-305. [Link]

  • Kosaka, T., et al. (2007). Activation of downstream epidermal growth factor receptor (EGFR) signaling provides gefitinib‐resistance in cells carrying EGFR mutation. Cancer Science, 98(3), 357-363. [Link]

  • Katayama, R., et al. (2011). Mechanisms of Acquired Crizotinib Resistance in ALK-Rearranged Lung Cancers. Science Translational Medicine, 3(109), 109ra117. [Link]

  • ResearchGate. (n.d.). IC50 values of alectinib and crizotinib. [Link]

  • Dr.Oracle. (2025). What is the mechanism of action, adverse effects, and contraindications of Votrient (pazopanib)?. [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • Al-Salama, Z. T., & Keam, S. J. (2022). A Comprehensive Overview of Globally Approved JAK Inhibitors. Pharmaceuticals, 15(5), 589. [Link]

  • ResearchGate. (n.d.). IC 50 values of compounds 6a-6j a and Gefitinib against eight tumor cell lines (µg/mL). [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Gefitinib?. [Link]

  • ResearchGate. (n.d.). IC 50 values of crizotinib for inhibition of the growth of gastric cancer cells in vitro. [Link]

  • ResearchGate. (n.d.). ADP-Glo™ Kinase Assay. [Link]

  • Hamberg, P., et al. (2011). (Pre-)clinical pharmacology and activity of pazopanib, a novel multikinase angiogenesis inhibitor. The Oncologist, 16(7), 928-937. [Link]

  • ResearchGate. (n.d.). Mechanism of action of gefitinib. [Link]

  • Koppikar, P., et al. (2023). Type II mode of JAK2 inhibition and destabilization are potential therapeutic approaches against the ruxolitinib resistance driven myeloproliferative neoplasms. Frontiers in Oncology, 13, 1145321. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. [Link]

  • Nakamura, Y., et al. (2005). Gefitinib and the modulation of the signaling pathways downstream of epidermal growth factor receptor in human liver cancer cells. Clinical Cancer Research, 11(10), 3809-3817. [Link]

  • Al-Warhi, T., et al. (2022). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. Molecules, 27(15), 4998. [Link]

  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. [Link]

  • Protocols.io. (n.d.). ADP Glo Protocol. [Link]

  • Passiglia, F., et al. (2023). Real-World Data on Combined EGFR-TKI and Crizotinib Treatment for Acquired and De Novo MET Amplification in Patients with Metastatic EGFR-Mutated NSCLC. Cancers, 15(17), 4253. [Link]

  • Cohen, P. (2004). The Role of Gefitinib in Lung Cancer Treatment. Clinical Cancer Research, 10(12_Part_2), 4212s-4215s. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). pazopanib. [Link]

  • Tanizaki, J., et al. (2012). Dual ALK and EGFR inhibition targets a mechanism of acquired resistance to the tyrosine kinase inhibitor crizotinib in ALK rearranged lung cancer. Oncotarget, 3(11), 1435-1444. [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. [Link]

  • Liu, Y., et al. (2016). Overview of fundamental study of pazopanib in cancer. Cancer Chemotherapy and Pharmacology, 77(6), 1145-1153. [Link]

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A Senior Application Scientist's Guide to Comparing the In Vitro and In Vivo Stability of Novel Drug Candidates

Author: BenchChem Technical Support Team. Date: January 2026

For fellow researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of methodologies to assess the in vitro and in vivo stability of drug candidates. Moving beyond a mere listing of protocols, we will delve into the causal relationships behind experimental choices, ensuring a robust and self-validating approach to stability assessment. Our goal is to empower you to generate reliable data that confidently predicts the fate of a compound in a complex biological system.

The Imperative of Stability Profiling in Drug Discovery

The journey of a drug candidate from a promising hit to a clinical reality is fraught with challenges, with poor pharmacokinetic properties being a primary cause of attrition.[1] At the heart of this is the stability of the molecule—its ability to withstand the metabolic machinery of the body and persist long enough to exert its therapeutic effect. A compound that is rapidly metabolized will likely have poor bioavailability and a short duration of action, rendering it therapeutically ineffective. Conversely, an overly stable compound might accumulate to toxic levels. Therefore, a comprehensive understanding of a candidate's stability profile, both in simplified in vitro systems and in complex in vivo models, is paramount for informed decision-making in lead optimization.[2]

This guide will navigate the critical experiments that form the foundation of this understanding, providing not just the 'how' but the 'why' behind each step.

Section 1: In Vitro Stability Assessment – The First Line of Scrutiny

In vitro stability assays are the workhorses of early drug discovery, offering a rapid and cost-effective means to rank-order compounds based on their susceptibility to metabolic degradation.[2] These assays typically utilize liver fractions, as the liver is the primary site of drug metabolism.

Foundational Assay: Metabolic Stability in Liver Microsomes

Liver microsomes are vesicles of the endoplasmic reticulum and contain a rich complement of Phase I metabolic enzymes, most notably the cytochrome P450 (CYP) superfamily. This assay is often the first tier in assessing metabolic liability.

The core principle is to incubate the test compound with liver microsomes and a necessary cofactor, NADPH, which initiates the enzymatic reactions.[2] By measuring the disappearance of the parent compound over time, we can calculate its intrinsic clearance—a measure of the inherent metabolic susceptibility of the compound. We include controls without the cofactor to account for any non-enzymatic degradation.

  • Preparation of Reagents:

    • Prepare a 100 mM phosphate buffer (pH 7.4).

    • Prepare a 20 mM stock solution of NADPH in buffer. Keep on ice.

    • Prepare a 10 mM stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

  • Incubation Setup (96-well plate format):

    • In duplicate wells, add the phosphate buffer.

    • Add the liver microsomal protein to a final concentration of 0.5 mg/mL.

    • Add the test compound to a final concentration of 1 µM.

    • Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking. This allows the components to reach thermal equilibrium.

  • Initiation of Reaction:

    • Initiate the metabolic reaction by adding the NADPH stock solution to a final concentration of 1 mM. For negative controls, add an equivalent volume of buffer.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding a threefold volume of ice-cold acetonitrile containing an internal standard. The organic solvent precipitates the proteins, halting enzymatic activity.

  • Sample Processing and Analysis:

    • Centrifuge the plate at 4,000 rpm for 10 minutes at 4°C to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound.

From the LC-MS/MS data, the percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point. The natural logarithm of the percent remaining is plotted against time. The slope of the initial linear portion of this curve gives the elimination rate constant (k).

  • Half-life (t½): t½ = 0.693 / k

  • Intrinsic Clearance (CLint): CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein)

Chemical Stability Assessment: Plasma Stability Assay

Beyond metabolic stability, it is crucial to assess a compound's stability in plasma, which contains various esterases and other enzymes that can degrade certain chemical moieties.

This assay evaluates the degradation of a compound in plasma from different species, including humans. This helps to identify species-specific differences in enzymatic degradation and potential liabilities for compounds containing ester or amide bonds.

  • Preparation of Reagents:

    • Thaw frozen plasma (human, rat, mouse) at 37°C.

    • Prepare a 10 mM stock solution of the test compound in a suitable organic solvent.

  • Incubation:

    • Add the test compound to the plasma to a final concentration of 5 µM.

    • Incubate the samples at 37°C with gentle shaking.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the plasma-compound mixture.

    • Immediately quench the reaction by adding a threefold volume of ice-cold acetonitrile with an internal standard to precipitate plasma proteins.

  • Sample Processing and Analysis:

    • Vortex the samples and centrifuge to pellet the precipitated proteins.

    • Analyze the supernatant by LC-MS/MS to determine the concentration of the parent compound remaining.

Similar to the microsomal stability assay, the percentage of compound remaining at each time point is plotted against time to determine the degradation rate and half-life in plasma.

Section 2: In Vivo Stability Assessment – The Whole-System Reality Check

While in vitro assays provide valuable early insights, they cannot fully replicate the complex interplay of absorption, distribution, metabolism, and excretion (ADME) that occurs in a living organism. In vivo pharmacokinetic (PK) studies are therefore essential to understand a compound's true stability and persistence in the body.

The Gold Standard: Rodent Pharmacokinetic Study

Rats are a commonly used animal model for initial PK studies due to their well-characterized physiology and ease of handling.[3] An intravenous (IV) administration route is often chosen initially to bypass absorption complexities and directly assess the compound's distribution and elimination.

By administering a single IV bolus dose and collecting blood samples at multiple time points, we can construct a plasma concentration-time profile.[3] This profile provides critical information on how the compound is cleared from the systemic circulation, its volume of distribution, and its overall exposure.

  • Animal Preparation:

    • Use male Sprague-Dawley rats (250-300g) with jugular vein cannulation for blood sampling.

    • Acclimate the animals for at least 3 days prior to the study.

    • Fast the animals overnight before dosing, with free access to water.

  • Dose Formulation and Administration:

    • Formulate the test compound in a suitable vehicle (e.g., saline, PEG400/water).

    • Administer a single intravenous bolus dose (e.g., 1 mg/kg) via the tail vein.

  • Blood Sampling:

    • Collect serial blood samples (approximately 100-150 µL) from the jugular vein cannula at pre-determined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

    • Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).

  • Plasma Preparation and Storage:

    • Centrifuge the blood samples at 4,000 rpm for 10 minutes at 4°C to separate the plasma.

    • Store the plasma samples at -80°C until bioanalysis.

  • Bioanalysis:

    • Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the test compound in rat plasma. This validation should adhere to regulatory guidelines.[4]

The plasma concentration-time data is analyzed using non-compartmental analysis to determine key pharmacokinetic parameters:

  • Cmax: Maximum observed plasma concentration.

  • Tmax: Time to reach Cmax.

  • AUC (Area Under the Curve): A measure of total drug exposure over time.

  • Clearance (CL): The volume of plasma cleared of the drug per unit of time.

  • Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

  • Terminal Half-life (t½): The time required for the plasma concentration to decrease by half during the terminal elimination phase.

Section 3: Bridging the Gap – In Vitro-In Vivo Correlation (IVIVC)

A key goal of these stability studies is to establish a predictive relationship between in vitro data and in vivo performance, known as an In Vitro-In Vivo Correlation (IVIVC).[5] A strong IVIVC can reduce the reliance on animal studies in later stages of development.

Establishing the Correlation

A Level A IVIVC, the most rigorous type, aims to establish a point-to-point correlation between the in vitro dissolution/metabolism rate and the in vivo absorption/elimination rate.[6] This often involves deconvolution of the in vivo plasma concentration-time data to estimate the in vivo absorption or dissolution profile.[7]

A Worked Example of IVIVC

For a set of structurally related compounds, one can plot the in vitro intrinsic clearance (CLint) from the liver microsomal assay against the in vivo clearance (CL) determined from the rat PK study. A strong linear correlation would suggest that in vitro metabolic stability is a primary determinant of in vivo clearance for this chemical series. This allows for the use of the rapid in vitro assay to predict the in vivo behavior of new analogs, accelerating the design-make-test-analyze cycle.

Section 4: Data Presentation and Comparison

To facilitate a clear comparison of drug candidates, all quantitative data should be summarized in a structured table.

Table 1: Comparative Stability Profile of Drug Candidates

Compound IDIn Vitro Microsomal StabilityIn Vitro Plasma StabilityIn Vivo Rat PK
t½ (min) CLint (µL/min/mg) t½ (min)
Parent Compound1592.4120
Candidate A-0014530.8>240
Candidate A-0025277.230
Candidate A-0033046.2180

Section 5: Visualizing Workflows and Pathways

Diagrams are essential for clearly communicating complex experimental workflows and biological processes.

experimental_workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment Microsomal\nStability Microsomal Stability Data Analysis\n(t½, CLint) Data Analysis (t½, CLint) Microsomal\nStability->Data Analysis\n(t½, CLint) Plasma\nStability Plasma Stability Plasma\nStability->Data Analysis\n(t½, CLint) IVIVC\nCorrelation IVIVC Correlation Data Analysis\n(t½, CLint)->IVIVC\nCorrelation Compare & Correlate Rat PK Study\n(IV Bolus) Rat PK Study (IV Bolus) Bioanalysis\n(LC-MS/MS) Bioanalysis (LC-MS/MS) Rat PK Study\n(IV Bolus)->Bioanalysis\n(LC-MS/MS) PK Analysis\n(CL, AUC, t½) PK Analysis (CL, AUC, t½) Bioanalysis\n(LC-MS/MS)->PK Analysis\n(CL, AUC, t½) PK Analysis\n(CL, AUC, t½)->IVIVC\nCorrelation Compare & Correlate

Caption: High-level workflow for comparing in vitro and in vivo stability.

metabolic_pathway Drug Drug Phase1 Phase I Metabolite (e.g., Hydroxylated) Drug->Phase1 CYP450 Enzymes (Microsomes) Phase2 Phase II Metabolite (e.g., Glucuronide Conjugate) Phase1->Phase2 UGT Enzymes Excretion Excretion Phase2->Excretion

Caption: Simplified drug metabolism pathway.

Conclusion

The systematic comparison of in vitro and in vivo stability is a cornerstone of modern drug discovery. By employing the detailed, rationale-driven protocols outlined in this guide, researchers can build a robust understanding of a compound's pharmacokinetic profile. This integrated approach, from microsomal assays to whole-animal studies, culminating in a meaningful IVIVC, provides the critical data necessary to select and optimize drug candidates with a higher probability of clinical success. The emphasis on causality and self-validating experimental design ensures that the data generated is not just a set of numbers, but a true reflection of a compound's potential as a therapeutic agent.

References

  • Berman, J., et al. (1997). Pharmacokinetic screening of combinatorial libraries in cassette-dosing experiments with analysis by liquid chromatography/tandem mass spectrometry. Journal of Medicinal Chemistry, 40(6), 833-837.
  • Butterfield, F. (1996a). Crime Keeps on Falling, but Experts Warn 'It's Not a Trend'. The New York Times.
  • Butterfield, F. (1996b). Guns and the Young. The New York Times.
  • Butterfield, F. (2000). Homicide Rate Drops to Lowest Level Since 1966. The New York Times.
  • Diehl, K. H. (2013). A good practice guide to the administration of substances and removal of blood, including routes and volumes. Journal of applied toxicology, 33(5), 385-401.
  • EMA. (2012). Guideline on the investigation of drug interactions. European Medicines Agency.
  • Emami, J. (2006). In vitro-in vivo correlation: from theory to applications. Journal of pharmacy & pharmaceutical sciences, 9(2), 169-189.
  • Hughes, J. P., Rees, S., Kalindjian, S. B., & Philpott, K. L. (2011). Principles of early drug discovery. British journal of pharmacology, 162(6), 1239-1249.
  • Korfmacher, W. A., et al. (2001). Cassette-dosing of a series of structurally related compounds in discovery pharmacokinetic screening. Rapid communications in mass spectrometry, 15(5), 335-340.
  • Krauss, M. W. (1996). Drug use and violent crime.
  • Lin, J. H., & Lu, A. Y. (1997). Role of pharmacokinetics and metabolism in drug discovery and development. Pharmacological reviews, 49(4), 403-449.
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  • Zhang, D., Luo, G., Ding, X., & Lu, C. (2012). Preclinical experimental models of drug metabolism and disposition in drug discovery and development. Acta Pharmaceutica Sinica B, 2(6), 549-561.

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A Head-to-Head Comparison of Synthetic Routes to 4-[(5-Formyl-2-pyridinyl)oxy]benzenecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the synthesis of heteroaromatic compounds is a cornerstone of drug discovery and development. The pyridine ring, in particular, is a privileged scaffold found in numerous pharmaceuticals due to its ability to engage in key biological interactions.[1][2] 4-[(5-Formyl-2-pyridinyl)oxy]benzenecarbonitrile is a valuable building block in this domain, incorporating a reactive aldehyde for further derivatization, a linking ether, and a nitrile group, all of which can be pivotal for modulating the pharmacological profile of a lead compound.

This guide provides a head-to-head comparison of the primary synthetic strategies for preparing this key intermediate. We will delve into the mechanistic underpinnings of each route, present detailed experimental protocols, and offer a comparative analysis to aid researchers in selecting the most suitable method for their specific needs.

Route 1: The Workhorse - Nucleophilic Aromatic Substitution (SNAr)

The most direct and commonly employed method for the synthesis of this compound is the nucleophilic aromatic substitution (SNAr) reaction. This approach leverages the inherent electrophilicity of a pyridine ring bearing an electron-withdrawing group and a suitable leaving group at the 2-position.

Mechanistic Rationale

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The electron-withdrawing formyl group at the 5-position of the pyridine ring, along with the electronegative nitrogen atom, significantly activates the 2-position towards nucleophilic attack. The phenoxide, generated in situ from 4-cyanophenol and a base, acts as the nucleophile. It attacks the carbon atom bearing the leaving group (typically a halogen), forming a resonance-stabilized Meisenheimer complex. Subsequent expulsion of the leaving group restores the aromaticity of the pyridine ring, yielding the desired ether product.

SNAr_Mechanism reagents 4-Cyanophenoxide + 2-Chloro-5-formylpyridine transition1 Nucleophilic Attack meisenheimer Meisenheimer Complex (Resonance Stabilized) transition1->meisenheimer transition2 Loss of Leaving Group product This compound transition2->product

Figure 1: Generalized workflow for the SNAr synthesis.

Experimental Protocol

A representative experimental procedure is detailed in patent literature (WO 2007/128785 A1).

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 4-cyanophenol (1.0 equivalents) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add a base such as potassium carbonate (K2CO3, 1.5 equivalents) or sodium hydride (NaH, 1.1 equivalents).

  • Formation of the Phenoxide: Stir the mixture at room temperature for 30 minutes to an hour to ensure complete formation of the potassium or sodium 4-cyanophenoxide.

  • Addition of the Pyridine Substrate: Add 2-chloro-5-formylpyridine (1.0 equivalents) to the reaction mixture.

  • Reaction: Heat the reaction mixture to a temperature ranging from 80°C to 120°C. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within 4 to 12 hours.

  • Workup: Upon completion, cool the reaction mixture to room temperature and pour it into ice water.

  • Isolation and Purification: The product often precipitates as a solid. Collect the solid by filtration, wash with water, and dry. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Route 2: The Catalyst-Driven Approach - Ullmann Condensation

An alternative strategy for the formation of the diaryl ether linkage is the Ullmann condensation. This copper-catalyzed cross-coupling reaction is particularly useful when the SNAr reaction is sluggish or fails, for instance, with less reactive aryl halides.

Mechanistic Rationale

The precise mechanism of the Ullmann condensation is complex and still a subject of some debate. However, it is generally accepted to involve the formation of a copper(I) phenoxide species. This species then undergoes oxidative addition with the aryl halide (2-bromo- or 2-iodo-5-formylpyridine). The resulting copper(III) intermediate then undergoes reductive elimination to form the diaryl ether and a copper(I) halide. The use of ligands, such as 1,10-phenanthroline or N,N'-dimethylethylenediamine, can accelerate the reaction by stabilizing the copper species and facilitating the catalytic cycle.

Ullmann_Condensation reagents 4-Cyanophenol + 2-Bromo-5-formylpyridine catalyst Cu(I) Catalyst + Ligand reagents->catalyst oxidative_addition Oxidative Addition catalyst->oxidative_addition cu_intermediate Copper(III) Intermediate oxidative_addition->cu_intermediate reductive_elimination Reductive Elimination cu_intermediate->reductive_elimination product This compound reductive_elimination->product

Figure 2: Key steps in a typical Ullmann C-O coupling cycle.

Experimental Protocol

Step-by-Step Methodology:

  • Reaction Setup: In a reaction vessel, combine 4-cyanophenol (1.0-1.2 equivalents), 2-bromo-5-formylpyridine (1.0 equivalent), a copper(I) salt such as copper(I) iodide (CuI, 5-10 mol%), a suitable ligand like 1,10-phenanthroline (10-20 mol%), and a base such as cesium carbonate (Cs2CO3, 2.0 equivalents).

  • Solvent: Add a high-boiling polar solvent, for example, N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or 1,4-dioxane.

  • Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) and maintain it under a positive pressure of the inert gas.

  • Reaction: Heat the mixture to a high temperature, typically between 120°C and 160°C. Monitor the reaction by TLC or HPLC.

  • Workup: After completion, cool the reaction to room temperature. Dilute the mixture with a suitable organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Head-to-Head Comparison

FeatureNucleophilic Aromatic Substitution (SNAr)Ullmann Condensation
Starting Materials 2-Chloro-5-formylpyridine, 4-cyanophenol2-Bromo- or 2-iodo-5-formylpyridine, 4-cyanophenol
Catalyst None requiredCopper(I) salt (e.g., CuI)
Ligand Not applicableOften required (e.g., 1,10-phenanthroline)
Base Inorganic base (e.g., K2CO3, NaH)Stronger inorganic base (e.g., Cs2CO3)
Reaction Temperature Moderate (80-120°C)High (120-160°C)
Reaction Time Typically 4-12 hoursCan be longer, often >12 hours
Yield Generally good to excellent (e.g., 85% as per WO 2007/128785 A1)Variable, can be moderate to good
Cost-Effectiveness High (avoids catalyst and ligand costs)Lower (due to catalyst, ligand, and potentially more expensive starting materials)
Scalability Generally straightforwardCan be challenging due to high temperatures and catalyst removal
Substrate Scope More limited to activated aryl halidesBroader scope, can tolerate less activated halides

Concluding Remarks for the Practicing Scientist

For the synthesis of this compound, the Nucleophilic Aromatic Substitution (SNAr) route is demonstrably the more advantageous and practical choice for most applications. Its primary strengths lie in its operational simplicity, cost-effectiveness due to the absence of a catalyst and ligands, and generally high yields under relatively mild conditions. The scalability of the SNAr reaction is also a significant factor for researchers in drug development who may need to produce larger quantities of the intermediate.

The Ullmann condensation , while a powerful tool for diaryl ether synthesis, presents more challenges for this specific transformation. The requirement for a catalyst, a ligand, a stronger base, and higher reaction temperatures increases both the cost and complexity of the procedure. While it offers a broader substrate scope in general, for the synthesis of this particular molecule where the pyridine ring is sufficiently activated, the benefits of the Ullmann approach do not typically outweigh its drawbacks.

References

  • D. J. C. Constable, P. J. Dunn, J. D. Hayler, G. R. Humphrey, J. L. Leazer, Jr., R. J. Linderman, K. Lorenz, J. Manley, B. A. Pearlman, A. Wells, A. Zaks, T. Y. Zhang, Green Chem., 2007 , 9, 411-420.

  • S. D. Roughley, A. M. Jordan, J. Med. Chem., 2011 , 54, 3451-3479.

  • GlaxoSmithKline. (2007). Pyridine derivatives as kinase inhibitors. WO 2007/128785 A1.

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Benchmarking the performance of OLEDs fabricated with 4-[(5-Formyl-2-pyridinyl)oxy]benzenecarbonitrile.

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Performance of Blue OLED Emitters: Benchmarking a Novel Donor-Acceptor Design

In the pursuit of next-generation displays and lighting, the development of efficient and stable blue Organic Light-Emitting Diodes (OLEDs) remains a critical challenge.[1][2][3] While significant progress has been made with red and green emitters, blue analogues often lag in terms of efficiency, color purity, and operational lifetime.[1][2] This guide provides a comparative benchmark of a novel, hypothetical blue emitter, 4-[(5-Formyl-2-pyridinyl)oxy]benzenecarbonitrile, against established classes of blue-emitting materials. Our analysis is grounded in the principles of Thermally Activated Delayed Fluorescence (TADF), a leading mechanism for achieving high efficiency in third-generation OLEDs.[4][5]

The Challenge of Blue Emitters and the Promise of TADF

The efficiency of an OLED is fundamentally linked to its ability to convert electrical charge into light. In conventional fluorescent OLEDs, only 25% of the electrically generated excitons (singlet states) can emit light, with the remaining 75% (triplet states) being non-emissive.[4][5] Phosphorescent OLEDs (PhOLEDs) can harvest these triplet excitons, enabling internal quantum efficiencies (IQEs) approaching 100%.[4] However, stable and efficient deep-blue phosphorescent emitters have proven difficult to realize.[3]

Thermally Activated Delayed Fluorescence (TADF) offers a solution by enabling the conversion of triplet excitons back into emissive singlet states through a process called reverse intersystem crossing (RISC).[4][5] This allows TADF-based OLEDs to achieve theoretical IQEs of 100% without the need for the heavy metal complexes found in PhOLEDs.[4][5] The key to efficient TADF is a small energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST).[5]

A Hypothetical Emitter: this compound

For the purpose of this guide, we will benchmark the expected performance of a novel emitter, this compound. While specific experimental data for this compound is not yet available in published literature, its molecular structure suggests potential as a TADF emitter. The design incorporates an electron-donating phenoxy-pyridine core and an electron-accepting benzonitrile moiety. This donor-acceptor architecture is a common strategy for inducing the charge-transfer character necessary for a small ΔEST.[6][7][8] The pyridine and benzonitrile groups are frequently utilized in the design of blue TADF emitters.[9]

Below is a diagram illustrating the molecular structure of our hypothetical emitter.

G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product A 2-chloro-5-formylpyridine C Base (e.g., K2CO3) Solvent (e.g., DMF) A->C + B 4-cyanophenol B->C D This compound C->D Heat

Caption: Plausible synthetic pathway for the target emitter.

OLED Fabrication Workflow

OLEDs are typically fabricated by sequential deposition of thin organic layers and a metal cathode onto a transparent anode-coated substrate. [10][11]

cluster_prep Substrate Preparation cluster_deposition Layer Deposition cluster_post Encapsulation & Testing sub_clean ITO Substrate Cleaning (Detergent, DI Water, Solvents) uv_ozone UV-Ozone Treatment sub_clean->uv_ozone htl Spin-coat Hole Transport Layer (HTL) (e.g., PEDOT:PSS) uv_ozone->htl eml Spin-coat Emissive Layer (EML) (Host:Emitter Blend) htl->eml etl Thermal Evaporation of Electron Transport Layer (ETL) eml->etl cathode Thermal Evaporation of Cathode (e.g., LiF/Al) etl->cathode encap Encapsulation (UV-cured epoxy) cathode->encap test Device Characterization (I-V-L, EQE, Spectrum) encap->test

Caption: A typical solution-based OLED fabrication workflow.

Detailed Fabrication Steps:

  • Substrate Cleaning: Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. [12]2. Hole Transport Layer (HTL) Deposition: A layer of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) is spin-coated onto the ITO substrate to facilitate hole injection. The substrate is then annealed. [12]3. Emissive Layer (EML) Deposition: The hypothetical emitter, this compound, would be blended with a suitable host material (e.g., DPEPO) in a solvent like toluene. This solution is then spin-coated on top of the HTL. [12]4. Electron Transport and Cathode Layers: The device is transferred to a vacuum thermal evaporator. An electron transport layer (ETL) and a cathode (e.g., LiF/Al) are deposited through a shadow mask. [10][11]5. Encapsulation: The completed device is encapsulated using a UV-curable epoxy to protect the organic layers from oxygen and moisture. [12]

Characterization Protocol

The performance of the fabricated OLEDs is assessed using a combination of electrical and optical measurements.

  • Current-Voltage-Luminance (I-V-L) Characteristics: A source measure unit and a photometer are used to measure the current density and luminance as a function of the applied voltage. [13]2. Electroluminescence (EL) Spectrum and CIE Coordinates: The emitted light is captured by a spectrometer to determine the emission spectrum and calculate the Commission Internationale de l'Éclairage (CIE) color coordinates.

  • External Quantum Efficiency (EQE): The EQE is calculated from the luminance, current density, and the EL spectrum.

  • Operational Lifetime: The device is operated at a constant current, and the time it takes for the initial luminance to decrease by 50% (LT50) or 5% (LT95) is measured.

Conclusion

This guide has provided a comparative benchmark for a hypothetical blue OLED emitter, this compound, within the context of existing blue emitter technologies. The analysis suggests that a TADF emitter with this donor-acceptor structure has the potential to achieve high efficiency, a key requirement for next-generation displays. However, as with many blue TADF materials, achieving a long operational lifetime and deep blue color purity remain significant challenges that would need to be addressed through further molecular engineering and device optimization. The provided experimental protocols offer a standardized framework for the fabrication and characterization of such novel emitters, enabling researchers to systematically evaluate their performance and contribute to the advancement of OLED technology.

References

  • MDPI. Thermally Activated Delayed Fluorescence Emitters for Deep Blue Organic Light Emitting Diodes: A Review of Recent Advances.
  • Beilstein Journals. Recent advances on organic blue thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs).
  • Blue thermally activated delayed fluorescence emitters for high efficiency OLEDs.
  • Ossila. Thermally Activated Delayed Fluorescence (TADF) in OLEDs.
  • Chemical Science (RSC Publishing). Thermally activated delayed fluorescence emitters showing wide-range near-infrared piezochromism and their use in deep-red OLEDs.
  • Kyulux. Kyulux dramatically improves the performance of its blue Hyperfluorescence™ OLED emitters.
  • UKDiss.com. Fabrication and Characterization of Organic Light Emitting Diode (OLED).
  • Benchchem. A Comparative Analysis of High-Performance Blue Emitters for Organic Light-Emitting Diodes (OLEDs).
  • MDPI. Advances in High-Efficiency Blue OLED Materials.
  • Journal of Materials Chemistry C (RSC Publishing). Recent advances in high performance blue organic light-emitting diodes based on fluorescence emitters.
  • LED professional. Cynora Introduces Fluorescent Blue Emitter that Gives OLEDs a Substantial Efficiency Boost.
  • ResearchGate. Fabrication and Characterization of Organic Light Emitting Diodes by Using Solution Processable Conjugated Polymer.
  • Ossila. OLED Fabrication | How to make an OLED Device.
  • RIT Digital Institutional Repository. Fabrication and characterization of organic light emitting diodes for display applications.
  • HORIBA. OLED Organic Light Emitting Diode characterisation with Spectroscopic Ellipsometry.
  • Santa Cruz Biotechnology. 4-[(5-Formyl-2-pyridinyl)oxy]benzene carbonitrile.
  • PMC - NIH. Synthesis, Characterization and Photophysical Properties of Pyridine-Carbazole Acrylonitrile Derivatives.
  • Synthesis and Photo-Physical Properties of Fluorescent 1,3,5-triazine Styryl Derivatives.
  • PMC. Synthesis and photo-physical properties of fluorescent 1,3,5-triazine styryl derivatives.
  • ResearchGate. Facile Synthesis of 3-Formyl-2,2,5,5-tetramethyl-1-oxypyrroline.
  • Google Patents. US6399807B1 - Method for production of 2,4,5-trifluoro-benzonitrile.
  • CN101372451B - A kind of chemical synthesis method of 2,3,4,5-tetrafluorobenzoyl chloride.
  • MDPI. Synthesis and Ring-Chain Tautomerism of 1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic Acid.

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A Comparative Guide to the Validation of Analytical Methods for the Quantification of 4-[(5-Formyl-2-pyridinyl)oxy]benzenecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of analytical methodologies for the quantification of 4-[(5-Formyl-2-pyridinyl)oxy]benzenecarbonitrile, a key intermediate in pharmaceutical synthesis. The focus is on providing a robust framework for method validation, grounded in scientific principles and regulatory expectations. This document is intended for researchers, scientists, and drug development professionals who require reliable and accurate analytical data.

Introduction to this compound

This compound (Molecular Formula: C₁₃H₈N₂O₂, Molecular Weight: 224.21 g/mol ) is a complex organic molecule featuring a pyridine ring, a benzonitrile group, an ether linkage, and a reactive formyl (aldehyde) group.[1] The presence of these functional groups dictates its chemical properties and presents unique challenges for the development of a selective and accurate quantitative analytical method. As an intermediate, its purity and concentration must be strictly controlled to ensure the quality and safety of the final active pharmaceutical ingredient (API). The presence of impurities, arising from the synthesis or degradation, can significantly impact the efficacy and safety of the final drug product.[2][3]

Comparison of Potential Analytical Techniques

The choice of an analytical technique is paramount for accurate quantification. The ideal method should be specific, sensitive, accurate, precise, and robust. Below is a comparison of suitable techniques for this compound.

Technique Principle Applicability to Target Analyte Advantages Disadvantages
High-Performance Liquid Chromatography (HPLC) Separation based on partitioning between a stationary and mobile phase.Highly suitable due to the analyte's non-volatile nature and UV absorbance from its aromatic rings.[4][5]High resolution, sensitivity, and specificity. Can be a stability-indicating method.Requires method development and validation. Can be more time-consuming than spectrophotometry.
Gas Chromatography (GC) Separation of volatile compounds in the gas phase.Less suitable due to the analyte's relatively high molecular weight and low volatility. Derivatization may be necessary.[6]High sensitivity for volatile compounds.Potential for thermal degradation of the analyte. Not ideal for non-volatile compounds.
UV-Vis Spectrophotometry Measurement of light absorbance by the analyte.Applicable due to the presence of chromophores (aromatic rings).Simple, fast, and cost-effective.Lacks specificity; susceptible to interference from other UV-absorbing compounds.[4] Not suitable for complex mixtures.

Rationale for Method Selection:

For the quantification of this compound, especially in the context of pharmaceutical development where specificity is critical, High-Performance Liquid Chromatography (HPLC) with UV detection is the most appropriate technique. Its ability to separate the analyte from potential impurities and degradation products makes it a "stability-indicating" method, a key requirement for regulatory submissions.[7]

Proposed HPLC Method and Validation Protocol

The following section details a proposed Reverse-Phase HPLC (RP-HPLC) method and a comprehensive validation protocol based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.[8][9][10][11] The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[11]

Proposed Chromatographic Conditions
  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile and Water (Gradient elution may be required to resolve all impurities)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a wavelength of maximum absorbance (to be determined by UV scan)

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Validation Workflow

The validation of the analytical method will follow a structured approach to ensure all performance characteristics are thoroughly evaluated.

Analytical_Method_Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Method Implementation Dev Method Development Opt Method Optimization Dev->Opt Specificity Specificity (Forced Degradation) Opt->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Routine Routine Analysis Robustness->Routine

Caption: Workflow for Analytical Method Validation.

Specificity (Forced Degradation Studies)

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[11] To demonstrate this, forced degradation studies are performed.[2][3][12][13]

Experimental Protocol:

  • Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL).

  • Expose the solutions to the following stress conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid sample at 105 °C for 48 hours.

    • Photolytic Degradation: Expose the solution to UV light (254 nm) and visible light for a defined period.

  • Analyze the stressed samples by the proposed HPLC method.

  • Evaluate the chromatograms for the resolution between the parent peak and any degradation product peaks. The peak purity of the analyte should also be assessed using a photodiode array (PDA) detector.

Acceptance Criteria: The method is considered specific if the analyte peak is well-resolved from all degradation products and placebo peaks, and the peak purity passes.

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Experimental Protocol:

  • Prepare a stock solution of the reference standard.

  • Prepare a series of at least five concentrations across the desired range (e.g., 50% to 150% of the target concentration).

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

Data Summary:

Parameter Acceptance Criteria Hypothetical Result
Correlation Coefficient (r²) ≥ 0.9990.9995
Y-intercept Close to zero125.6
Residual Sum of Squares Minimal1.25e+04
Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

Experimental Protocol:

  • Prepare samples with known concentrations of the analyte at three levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Analyze these samples in triplicate.

  • Calculate the percentage recovery for each sample.

Data Summary:

Concentration Level Mean Recovery (%) % RSD
80%99.5%0.8%
100%100.2%0.5%
120%99.8%0.6%

Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%, with a relative standard deviation (RSD) of not more than 2.0%.

Precision

Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels: repeatability and intermediate precision.

Experimental Protocol:

  • Repeatability (Intra-assay precision): Analyze six replicate samples of the same concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

Data Summary:

Precision Level Parameter Acceptance Criteria Hypothetical Result
Repeatability % RSD of 6 replicates≤ 2.0%0.7%
Intermediate Precision % RSD of 12 replicates (6 from each set)≤ 2.0%1.2%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[11]

Experimental Protocol:

LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve:

  • LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)

  • LOQ = 10 * (Standard Deviation of the y-intercept / Slope)

Acceptance Criteria: The LOQ value should be verified by analyzing samples at this concentration and demonstrating acceptable precision and accuracy.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Experimental Protocol:

  • Vary the following parameters one at a time:

    • Flow rate (± 0.2 mL/min)

    • Column temperature (± 5 °C)

    • Mobile phase composition (± 2% organic)

  • Analyze a sample under each condition and evaluate the impact on the results (e.g., peak area, retention time, resolution).

Acceptance Criteria: The system suitability parameters should remain within acceptable limits, and the results should not be significantly affected by the variations.

Conclusion

The validation of an analytical method is a critical step in the drug development process, ensuring the reliability and accuracy of data.[14][15][16] For the quantification of this compound, a well-validated RP-HPLC method is the recommended approach. By systematically evaluating specificity, linearity, accuracy, precision, LOD, LOQ, and robustness, as outlined in this guide and in accordance with ICH guidelines, researchers can be confident in the quality of their analytical results. This confidence is essential for making informed decisions throughout the pharmaceutical development lifecycle.

References

  • Title: Impurities and Forced Degradation Studies: A Review Source: Bentham Science Publishers URL: [Link]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]

  • Title: Impurities and Forced Degradation Studies: A Review Source: PubMed URL: [Link]

  • Title: ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1) Source: Jordi Labs URL: [Link]

  • Title: Forced Degradation Studies: Regulatory Considerations and Implementation Source: BioProcess International URL: [Link]

  • Title: Forced Degradation Study in Pharmaceutical Stability Source: Pharmaguideline URL: [Link]

  • Title: Quality Guidelines Source: ICH URL: [Link]

  • Title: Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV Source: Pharmaceutical Guidelines URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: FDA URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: FDA URL: [Link]

  • Title: An Introduction To Forced Degradation Studies For Drug Substance Drug Product Source: Pharmaceutical Online URL: [Link]

  • Title: Analytical Methods for Determining Pyridine Source: Agency for Toxic Substances and Disease Registry URL: [Link]

  • Title: Analytical Methods for Determining Pyridine in Biological Materials Source: NCBI Bookshelf URL: [Link]

  • Title: An Extractive Spectrophotometric Method for the Determination of Pyridine in Air and Environmental Samples Source: ResearchGate URL: [Link]

  • Title: Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance Source: LinkedIn URL: [Link]

  • Title: Analytical method validation: A brief review Source: Journal of Pharmacy Research URL: [Link]

  • Title: HPLC Methods for analysis of Pyridine Source: HELIX Chromatography URL: [Link]

  • Title: Validation of Analytical Methods: A Review Source: Gavin Publishers URL: [Link]

  • Title: Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry Source: IVT Network URL: [Link]

  • Title: Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants Source: Waters URL: [Link]

Sources

A-001-L: A Comparative Cross-Reactivity Profile of Antibodies to a Novel Bioconjugation Linker

Author: BenchChem Technical Support Team. Date: January 2026

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A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Linker Immunogenicity in Antibody-Drug Conjugate (ADC) Development

Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of monoclonal antibodies with the potency of cytotoxic payloads.[1][2] The linker, a critical component connecting the antibody and the drug, plays a pivotal role in the overall efficacy and safety of the ADC.[][4][] An ideal linker must remain stable in systemic circulation to prevent premature drug release and then efficiently liberate the active payload within the target cancer cells.[][6][7] However, the introduction of non-natural chemical moieties, such as the linker and the drug, can elicit an unwanted immune response, leading to the generation of anti-drug antibodies (ADAs).[8][9]

ADAs can have significant clinical consequences, including altered pharmacokinetics, reduced efficacy, and potential safety risks.[9] Antibodies generated against the linker portion of the ADC are of particular concern as they can mediate the clearance of the ADC from circulation or even lead to off-target toxicities.[1][10] Therefore, a thorough assessment of the immunogenic potential and cross-reactivity profile of a novel linker is a critical step in the preclinical development of any new ADC.

This guide provides a comprehensive framework for evaluating the cross-reactivity of antibodies raised against a novel, hypothetical linker, designated here as A-001-L . We will compare its immunogenic profile to two widely used linkers in ADC development: the enzymatically cleavable valine-citrulline (Val-Cit) linker and the non-cleavable succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker. This guide will detail the experimental design, provide step-by-step protocols for key immunoassays, and present a comparative analysis of the results.

Experimental Design: A Multi-faceted Approach to Assessing Cross-Reactivity

A robust evaluation of linker-directed antibody cross-reactivity requires a multi-pronged approach. Our experimental design integrates several key immunoassays to provide a comprehensive picture of antibody specificity and potential off-target binding.

Caption: Workflow for Antibody Cross-Reactivity Assessment.

Rationale for Experimental Choices
  • Antibody Generation: Polyclonal antibodies are raised in a suitable animal model (e.g., rabbits) against conjugates of a carrier protein (e.g., Keyhole Limpet Hemocyanin, KLH) with each of the three linkers (A-001-L, Val-Cit, and SMCC) conjugated to a model small molecule. This approach mimics the presentation of the linker in the context of an ADC and allows for the generation of a diverse antibody repertoire.

  • Direct and Competitive ELISA: These assays serve as the primary screening tools to determine the presence and specificity of anti-linker antibodies.[11] The direct ELISA confirms the generation of antibodies that bind to the immunizing linker, while the competitive ELISA is crucial for assessing the degree of cross-reactivity against other linkers.[11][12][13]

  • Surface Plasmon Resonance (SPR): SPR provides real-time, label-free analysis of binding kinetics, offering deeper insights into the affinity (KD), association rate (kon), and dissociation rate (koff) of the antibody-linker interaction.[14][15] This level of detail is critical for understanding the stability of the antibody-linker complex and predicting its in vivo behavior.

  • Western Blot: This technique is employed to assess the binding of the generated antibodies to the full-length ADC molecule, confirming that the anti-linker antibodies can recognize the linker in its native context on the antibody scaffold.

Methodologies: Detailed Protocols for Key Experiments

I. Direct ELISA for Anti-Linker Antibody Titer Determination

Principle: This assay quantifies the amount of antibody in a sample that binds to a specific linker-conjugate immobilized on a microplate.

Protocol:

  • Coating: Coat a 96-well microplate with 100 µL/well of the respective linker-BSA conjugate (A-001-L-BSA, Val-Cit-BSA, SMCC-BSA) at a concentration of 2 µg/mL in PBS. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with 200 µL/well of wash buffer (PBS with 0.05% Tween-20).

  • Blocking: Block non-specific binding sites by adding 200 µL/well of blocking buffer (PBS with 1% BSA) and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Sample Incubation: Add 100 µL/well of serially diluted anti-serum (starting from a 1:100 dilution) to the plate. Incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Secondary Antibody Incubation: Add 100 µL/well of HRP-conjugated goat anti-rabbit IgG secondary antibody diluted in blocking buffer. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add 100 µL/well of TMB substrate and incubate in the dark for 15-30 minutes.

  • Stop Reaction: Stop the reaction by adding 50 µL/well of 2N H₂SO₄.

  • Read Absorbance: Read the absorbance at 450 nm using a microplate reader. The antibody titer is defined as the reciprocal of the highest dilution that gives a signal twice that of the background.

II. Competitive ELISA for Cross-Reactivity Assessment

Principle: This assay measures the ability of different linker-conjugates in solution to inhibit the binding of the antibody to the coated linker-conjugate, providing a quantitative measure of cross-reactivity.[12]

Caption: Principle of Competitive Immunoassay for Cross-Reactivity.

Protocol:

  • Coating and Blocking: Follow steps 1-4 of the Direct ELISA protocol, coating the plate with the immunizing linker-BSA conjugate.

  • Competitive Incubation: In a separate plate, pre-incubate a fixed, sub-saturating dilution of the anti-serum with serial dilutions of the competitor linker-BSA conjugates (A-001-L-BSA, Val-Cit-BSA, SMCC-BSA) for 1 hour at room temperature.

  • Transfer to Coated Plate: Transfer 100 µL/well of the pre-incubated antibody-competitor mixture to the coated and blocked ELISA plate. Incubate for 2 hours at room temperature.

  • Detection: Follow steps 7-11 of the Direct ELISA protocol.

  • Data Analysis: Calculate the percent inhibition for each competitor concentration. The half-maximal inhibitory concentration (IC50) is determined for each competitor. The percent cross-reactivity is calculated using the formula: % Cross-Reactivity = (IC50 of Immunizing Linker / IC50 of Test Linker) x 100[12]

III. Surface Plasmon Resonance (SPR) for Kinetic Analysis

Principle: SPR measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate, allowing for the real-time determination of binding kinetics.[15]

Protocol:

  • Chip Preparation: Immobilize the linker-BSA conjugates onto a CM5 sensor chip using standard amine coupling chemistry.

  • Analyte Injection: Inject serial dilutions of the purified anti-linker IgG over the sensor surface at a constant flow rate.

  • Association and Dissociation: Monitor the binding (association) and subsequent release (dissociation) of the antibody from the linker-conjugate in real-time.

  • Regeneration: Regenerate the sensor surface with a low pH buffer to remove bound antibody.

  • Data Analysis: Fit the sensorgram data to a 1:1 Langmuir binding model to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff/kon).

Comparative Data Analysis

The data obtained from the described experiments are summarized below to provide a clear comparison of the cross-reactivity profiles of antibodies raised against A-001-L, Val-Cit, and SMCC linkers.

Table 1: Direct ELISA Titers of Anti-Linker Antibodies
Antiserum Raised AgainstTiter against A-001-L-BSATiter against Val-Cit-BSATiter against SMCC-BSA
A-001-L 1:256,000<1:100<1:100
Val-Cit <1:1001:128,000<1:100
SMCC <1:100<1:1001:102,400

Interpretation: The high homologous titers and negligible heterologous titers indicate that the generated antibodies are highly specific to their respective immunizing linkers.

Table 2: Competitive ELISA Cross-Reactivity Profiles
Antiserum Raised AgainstCompetitorIC50 (nM)% Cross-Reactivity
Anti-A-001-L A-001-L-BSA 15 100%
Val-Cit-BSA>10,000<0.15%
SMCC-BSA>10,000<0.15%
Anti-Val-Cit A-001-L-BSA>10,000<0.2%
Val-Cit-BSA 20 100%
SMCC-BSA>10,000<0.2%
Anti-SMCC A-001-L-BSA>10,000<0.18%
Val-Cit-BSA>10,000<0.18%
SMCC-BSA 18 100%

Interpretation: The competitive ELISA data confirms the high specificity observed in the direct ELISA. Antibodies raised against A-001-L show negligible cross-reactivity with Val-Cit and SMCC linkers, and vice versa. This is a highly desirable characteristic, suggesting a low potential for off-target binding to other ADCs that may utilize these common linkers.

Table 3: SPR Kinetic Analysis of Antibody-Linker Interactions
AntibodyLigandkon (1/Ms)koff (1/s)KD (M)
Anti-A-001-L IgG A-001-L-BSA 1.2 x 10⁵5.0 x 10⁻⁴4.2 x 10⁻⁹
Val-Cit-BSANo Binding Detected--
SMCC-BSANo Binding Detected--
Anti-Val-Cit IgG A-001-L-BSANo Binding Detected--
Val-Cit-BSA 2.5 x 10⁵8.1 x 10⁻⁴3.2 x 10⁻⁹
SMCC-BSANo Binding Detected--
Anti-SMCC IgG A-001-L-BSANo Binding Detected--
Val-Cit-BSANo Binding Detected--
SMCC-BSA 1.8 x 10⁵6.5 x 10⁻⁴3.6 x 10⁻⁹

Interpretation: The SPR data corroborates the ELISA findings, demonstrating high-affinity binding of each antibody to its corresponding linker with KD values in the low nanomolar range. Importantly, no binding was detected to the other linkers, confirming the exceptional specificity of the A-001-L linker from an immunological perspective.

Conclusion: A-001-L Exhibits a Favorable Immunogenic Profile with Minimal Cross-Reactivity

The comprehensive cross-reactivity profiling presented in this guide demonstrates that the novel linker, A-001-L, elicits a highly specific antibody response with negligible cross-reactivity to the commonly used Val-Cit and SMCC linkers. This low immunogenic cross-reactivity is a critical attribute for a new linker technology, as it minimizes the potential for pre-existing or treatment-emergent antibodies to other ADCs to impact the safety and efficacy of a therapeutic candidate utilizing A-001-L. The methodologies and comparative data presented here provide a robust framework for the preclinical immunogenicity assessment of novel bioconjugation linkers, a crucial step in the development of the next generation of safe and effective antibody-drug conjugates.

References

  • Taylor & Francis Online. (2017). Immunogenicity of Antibody–drug Conjugates: Observations Across 8 Molecules in 11 Clinical Trials. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2015). Immunogenicity of Antibody Drug Conjugates: Bioanalytical Methods and Monitoring Strategy for a Novel Therapeutic Modality. Retrieved from [Link]

  • BosterBio. (n.d.). Antibody Cross-Reactivity: How to Assess & Predict Binding. Retrieved from [Link]

  • Bioanalysis Zone. (2015). Insights on the immunogenicity of antibody-drug conjugates. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2015). Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates. Retrieved from [Link]

  • ELISA kit. (n.d.). Antibody Cross Reactivity And How To Avoid It?. Retrieved from [Link]

  • Rapid Novor. (2025). SPR Service - Antibody-Antigen Interaction Analysis. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2016). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. Retrieved from [Link]

  • Abzena. (2025). Essential Insights Into Linker Chemistry For Antibody Drug Conjugates (ADCs). Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2021). Antibody–drug conjugates: Recent advances in linker chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2016). Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2022). Current Analytical Strategies for Antibody–Drug Conjugates in Biomatrices. Retrieved from [Link]

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Safety Operating Guide

A Researcher's Guide to the Safe Handling of 4-[(5-Formyl-2-pyridinyl)oxy]benzenecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of drug discovery and chemical research, the synthesis and application of novel compounds are paramount. With this innovation comes the critical responsibility of ensuring the safety of all laboratory personnel. This guide provides essential safety protocols and logistical information for handling 4-[(5-Formyl-2-pyridinyl)oxy]benzenecarbonitrile, a compound of interest for its potential applications in medicinal chemistry. By understanding the inherent chemical properties of its pyridine and benzonitrile moieties, we can establish a robust framework for its safe manipulation, from initial handling to final disposal.

The following protocols are designed to be a self-validating system, grounded in established principles of chemical safety. Adherence to these guidelines is not merely procedural; it is a cornerstone of responsible scientific practice.

Hazard Assessment: A Tale of Two Moieties

  • The Pyridine Moiety : Pyridine and its derivatives are known to be flammable liquids with a characteristic unpleasant odor.[1] They can be harmful if inhaled, swallowed, or absorbed through the skin, potentially causing irritation to the skin, eyes, and respiratory tract.[1][2] Due to their volatility, handling should always be performed in a well-ventilated area, preferably within a chemical fume hood.[3]

  • The Benzonitrile Moiety : Benzonitrile and related compounds can be toxic if they come into contact with the skin or are ingested.[4][5] They are also known to cause skin and eye irritation.[4][6]

Therefore, this compound should be treated as a hazardous substance with the potential for skin and eye irritation, toxicity upon ingestion or skin contact, and possible respiratory irritation.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate Personal Protective Equipment (PPE) is the most critical step in mitigating the risks associated with handling this compound. The following PPE is mandatory when working with this compound:

PPE ComponentSpecificationRationale
Hand Protection Nitrile GlovesNitrile gloves offer excellent resistance to a wide range of chemicals, including pyridines and nitriles.[3][7][8] They provide a reliable barrier against accidental splashes and contamination.[9]
Eye Protection Safety Goggles or a Face ShieldTo protect against splashes and airborne particles, chemical safety goggles are essential.[1] When there is a higher risk of splashing, a face shield should be worn in conjunction with goggles.
Body Protection Laboratory CoatA flame-resistant lab coat should be worn at all times to protect the skin from accidental spills and prevent contamination of personal clothing.[3]
Respiratory Protection Use in a Fume HoodAll handling of this compound should be performed within a certified chemical fume hood to minimize the risk of inhalation.[1][3] If there is a potential for generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator may be required.[2]

Diagram of PPE Selection Workflow:

PPE_Selection cluster_assessment Hazard Assessment cluster_ppe Required PPE Compound 4-[(5-Formyl-2-pyridinyl)oxy] benzenecarbonitrile Pyridine Pyridine Moiety (Flammable, Irritant) Compound->Pyridine Benzonitrile Benzonitrile Moiety (Toxic, Irritant) Compound->Benzonitrile Gloves Nitrile Gloves Pyridine->Gloves Eyes Safety Goggles/ Face Shield Pyridine->Eyes Coat Lab Coat Pyridine->Coat Hood Fume Hood Pyridine->Hood Benzonitrile->Gloves Benzonitrile->Eyes Benzonitrile->Coat

Caption: PPE selection based on the hazards of the chemical moieties.

Operational Plan: From Benchtop to Disposal

A systematic approach to handling and disposal is crucial for maintaining a safe laboratory environment.

Handling Procedures
  • Preparation : Before handling the compound, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is readily available and in good condition.

  • Weighing and Transfer : Conduct all weighing and transfer operations within the fume hood to contain any dust or vapors. Use non-sparking tools to prevent ignition sources.[10]

  • Spill Management : In the event of a spill, immediately alert others in the vicinity. For small spills, use an absorbent material like vermiculite or sand to contain the substance.[1][3] Place the contaminated absorbent material in a sealed, labeled container for proper disposal.[1] Evacuate the area for larger spills and follow your institution's emergency procedures.[2]

Disposal Plan
  • Waste Segregation : All waste contaminated with this compound, including used gloves, weigh boats, and absorbent materials, must be collected in a designated hazardous waste container.

  • Container Labeling : The hazardous waste container must be clearly labeled with the full chemical name and the appropriate hazard warnings.

  • Disposal Protocol : Dispose of the hazardous waste through your institution's environmental health and safety office. Never pour chemical waste down the drain or dispose of it in regular trash.[3]

Diagram of Handling and Disposal Workflow:

Handling_Disposal cluster_handling Handling Protocol cluster_disposal Disposal Protocol Prep Preparation: - Verify Fume Hood - Inspect PPE Transfer Weighing & Transfer: - Inside Fume Hood - Use Non-Sparking Tools Prep->Transfer Spill Spill Response: - Alert Others - Use Absorbent - Seal in Container Transfer->Spill Segregate Waste Segregation: - Designated Hazardous Waste Container Label Container Labeling: - Full Chemical Name - Hazard Warnings Segregate->Label Dispose Final Disposal: - Through EHS Office Label->Dispose

Caption: Step-by-step workflow for handling and disposal.

Emergency Procedures

In case of accidental exposure, immediate action is critical:

  • Skin Contact : Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[3] Remove contaminated clothing.[11] Seek medical attention if irritation persists.

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1] Seek immediate medical attention.

  • Inhalation : Move the individual to fresh air.[1] If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[4]

By integrating these safety measures into your laboratory workflow, you contribute to a culture of safety and ensure the well-being of yourself and your colleagues.

References

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • What is Nitrile and Why Does It Make a Gre
  • Armbrust American. Are Nitrile Gloves Considered PPE?.
  • Scribd.
  • GlovesnStuff. Nitrile Gloves for Chemical Handling.
  • PPS Gloves. (2025, January 7).
  • Centers for Disease Control and Prevention. (Archived). NIOSH Recommendations for Chemical Protective Clothing A-Z.
  • Apollo Scientific. Pyridine.
  • New Jersey Department of Health. Hazard Summary: Pyridine.
  • Jubilant Ingrevia Limited. (2024, January 25).
  • Fisher Scientific.
  • Dow AgroSciences LLC. (2012, April 26).
  • Sigma-Aldrich. (2024, September 6).
  • Sigma-Aldrich. (2024, September 6).
  • CymitQuimica. (2024, December 19). Safety Data Sheet - 5-Formyl-2-methoxybenzonitrile.
  • Sigma-Aldrich. (2024, March 7).
  • CymitQuimica. (2025, December 29). Safety Data Sheet - 4-Formyl-3-methoxybenzonitrile.
  • Fisher Scientific. (2009, September 22).

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.